Nitroparacetamol
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals. |
|---|---|
CAS No. |
326850-30-0 |
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(4-acetamidophenyl) 4-nitrooxybutanoate |
InChI |
InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
XTMOQAKCOFLCRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(nitroxy)butanoic acid 4-acetylaminophenyl ester NCX 701 NCX-701 NCX701 nitroacetaminophen nitroparacetamol |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Nitroparacetamol
This compound (NCX-701) represents a significant advancement in analgesic and anti-inflammatory therapy. As a nitric oxide (NO)-donating derivative of paracetamol, it possesses a unique pharmacological profile characterized by enhanced efficacy and an improved safety margin compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanism of Action: A Dual-Function Molecule
This compound is a co-drug, chemically synthesized by linking a nitrooxybutyroyl moiety to the paracetamol molecule via an ester linkage.[1][2][3] Its mechanism of action is rooted in its enzymatic breakdown within biological tissues, which releases both paracetamol and a nitric oxide (NO)-donating molecule.[3] This dual action is responsible for its distinct and complementary therapeutic effects.[4]
1.1. Paracetamol-Mediated Analgesia and Antipyresis
Once liberated, the paracetamol moiety exerts its known analgesic and antipyretic effects. While the precise mechanism of paracetamol is still debated, it is understood to involve several pathways:
-
Cyclooxygenase (COX) Inhibition: Paracetamol is considered a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity compared to traditional NSAIDs.[5][6] However, it demonstrates significant, preferential inhibition of COX-2 in certain environments, such as the endothelium, particularly when peroxide levels are low.[7][8][9] This central and peripheral COX inhibition is believed to reduce the synthesis of prostaglandins (B1171923) (PGs), key mediators of pain and fever.[6][10] The antipyretic effect, for instance, is attributed to the inhibition of PGE2 synthesis in the hypothalamus.[11]
-
Central Nervous System (CNS) Pathways: There is substantial evidence that paracetamol's analgesic effects are mediated through the CNS.[6][10] This includes the activation of descending serotonergic pathways, which inhibit pain signaling in the spinal cord.[6][10] Other proposed central mechanisms involve interactions with the cannabinoid and nitric oxide pathways.[10][11]
1.2. Nitric Oxide (NO)-Mediated Anti-inflammatory and Cytoprotective Effects
The slow, steady release of nitric oxide from the nitrooxybutyroyl moiety is pivotal to the enhanced therapeutic profile of this compound.[1][2][3] NO is a critical signaling molecule with diverse physiological roles. In the context of this compound, its release contributes to:
-
Enhanced Anti-inflammatory and Analgesic Activity: The NO component augments the effects of paracetamol.[1][12] Proposed mechanisms for this include:
-
Modulation of COX Activity: NO can directly interact with COX enzymes. While some studies suggest NO donors can inhibit COX activity, others indicate activation is also possible, suggesting a complex interaction.[5]
-
Inhibition of Pro-inflammatory Cascades: NO has been shown to inhibit key inflammatory pathways. This includes downregulating the NF-κB signaling cascade and inhibiting caspase-1 activity, which in turn reduces the formation of the potent pro-inflammatory cytokine interleukin-1β (IL-1β).[5][13] Studies in endotoxemia models show this compound prevents the induction of inducible nitric oxide synthase (iNOS) and COX-2.[14]
-
-
Gastrointestinal and Hepatic Cytoprotection: A major advantage of this compound is its improved safety profile. The released NO helps to mitigate the potential toxicity associated with the parent drug.
-
Gastrointestinal (GI) Sparing: Unlike NSAIDs, paracetamol has a low risk of causing GI ulcers.[15][16] The NO released from this compound further enhances GI safety, a key feature of NO-donating drugs designed to counteract the GI-damaging effects of traditional NSAIDs.[1][12]
-
Hepatoprotection: Paracetamol overdose is a leading cause of acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[17] this compound has been shown to be significantly less hepatotoxic.[3][13][17] The NO moiety is believed to protect the liver by inhibiting key steps in the Fas-mediated apoptosis pathway and reducing the synthesis of pro-inflammatory cytokines that contribute to liver damage.[14][17]
-
Signaling Pathways and Molecular Interactions
The interplay between the paracetamol and NO components results in a complex mechanism of action. The following diagrams illustrate the key pathways.
References
- 1. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dokumen.pub [dokumen.pub]
- 10. ptfarm.pl [ptfarm.pl]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide releasing acetaminophen (nitroacetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of a nitric oxide releasing derivative of paracetamol in a rat model of endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gastrointestinal safety of paracetamol: is there any cause for concern? | Semantic Scholar [semanticscholar.org]
- 17. US8207222B2 - Nitric oxide releasing derivatives of paracetamol - Google Patents [patents.google.com]
The Synthesis of Nitroparacetamol: A Technical Guide for Researchers
An In-depth Examination of the Synthesis of the Nitric Oxide-Donating Analgesic, Nitroparacetamol (NCX-701), from 4-Aminophenol (B1666318)
This technical guide provides a comprehensive overview of the synthesis of this compound, a nitric oxide (NO)-releasing derivative of paracetamol with potent anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and pharmacological context of this promising therapeutic agent.
Introduction: Understanding this compound (NCX-701)
This compound, chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester and designated as NCX-701, is a novel compound that combines the well-established analgesic and antipyretic effects of paracetamol with the therapeutic benefits of nitric oxide.[1][2][3][4] Unlike its parent molecule, this compound exhibits significant anti-inflammatory activity and enhanced analgesic potency, particularly in models of inflammatory and neuropathic pain.[2][3][5] This enhanced pharmacological profile is attributed to the nitrooxybutyroyl moiety, which acts as a nitric oxide donor.[2][3]
It is crucial to distinguish the structure of NCX-701 from a direct nitration product of paracetamol. The synthesis does not involve the introduction of a nitro group onto the aromatic ring of 4-aminophenol or paracetamol. Instead, it is a pro-drug designed for the slow release of nitric oxide.
Synthetic Pathway Overview
The synthesis of this compound from 4-aminophenol is a two-step process. The first step is the well-established acetylation of 4-aminophenol to produce paracetamol (4-hydroxyacetanilide). The subsequent step involves the esterification of the hydroxyl group of paracetamol with a nitric oxide-donating moiety, specifically 4-(nitrooxy)butanoic acid.
Experimental Protocols
Step 1: Synthesis of Paracetamol from 4-Aminophenol
This procedure outlines the acetylation of 4-aminophenol to yield paracetamol.
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Water
-
Ice bath
-
Heating mantle or water bath
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.9 g of 4-aminophenol in a mixture of 30 mL of water and 12 mL of acetic anhydride.
-
Gently warm the mixture on a heating mantle or in a water bath for approximately 15-20 minutes to ensure the completion of the reaction.
-
Cool the reaction mixture in an ice bath to induce crystallization of the paracetamol product.
-
Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove impurities.
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.
-
Dry the purified crystals in an oven at a temperature below 100°C.
Step 2: Synthesis of this compound (NCX-701) from Paracetamol
This step involves the esterification of paracetamol with 4-(nitrooxy)butanoic acid. The synthesis of 4-(nitrooxy)butanoic acid is a prerequisite and can be achieved by the nitration of 4-hydroxybutanoic acid or a corresponding derivative.
Materials:
-
Paracetamol (synthesized in Step 1)
-
4-(Nitrooxy)butanoic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve paracetamol and a stoichiometric equivalent of 4-(nitrooxy)butanoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of DCC in anhydrous DCM.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound (NCX-701).
Quantitative Data Summary
The enhanced pharmacological activity of this compound compared to its parent compound, paracetamol, has been demonstrated in various preclinical models. The following table summarizes key quantitative data on its anti-inflammatory and anti-nociceptive effects.
| Pharmacological Activity | Model | This compound (NCX-701) ED50 | Paracetamol ED50 | Reference |
| Anti-inflammatory (Oedema) | Carrageenan-induced hindpaw oedema in rat (i.p.) | 169.4 µmol/kg | >1986 µmol/kg | [4][5] |
| Anti-nociceptive (Hyperalgesia) | Carrageenan-induced mechanical hyperalgesia in rat (i.p.) | 156 µmol/kg | 411.6 µmol/kg | [4][5] |
| Anti-nociceptive (Pain) | Acetic acid-induced abdominal constrictions in mouse (p.o.) | 24.8 µmol/kg | 506 µmol/kg | [4][5] |
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is distinct from that of paracetamol.[2] While paracetamol's effects are primarily central, this compound's enhanced efficacy is attributed to the release of nitric oxide, which has several downstream effects.
One proposed mechanism involves the modulation of cyclooxygenase (COX) activity by nitric oxide. NO can inhibit COX enzymes, which are key mediators of inflammation and pain.[4] Additionally, NO may exert anti-inflammatory effects through the inhibition of caspase-1 and the NF-κB signaling cascade.[4]
Experimental Workflow for Characterization
The characterization of the synthesized this compound is a critical step to ensure its purity and structural integrity. The following workflow outlines the key analytical techniques.
Conclusion
The synthesis of this compound (NCX-701) from 4-aminophenol represents a strategic approach to enhance the therapeutic profile of a widely used analgesic. By incorporating a nitric oxide-donating moiety, this compound offers the potential for improved management of pain and inflammation. This guide provides the fundamental knowledge for the synthesis, characterization, and understanding of this promising pharmaceutical compound, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NCX-701: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX-701, also known as nitroparacetamol, is a novel nitric oxide (NO)-donating derivative of paracetamol (acetaminophen). This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological action of NCX-701. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the compound's physicochemical characteristics, its synthesis, and its primary mechanism of action through the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) signaling pathway. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising analgesic and anti-inflammatory agent.
Chemical Properties and Structure
NCX-701 is chemically designated as (4-acetamidophenyl) 4-nitrooxybutanoate. It is a codrug synthesized by the esterification of paracetamol with a nitric oxide-donating moiety.[1][2][3] This structural modification allows for the controlled release of nitric oxide, which is central to its enhanced pharmacological profile compared to its parent compound, paracetamol.[2]
Physicochemical Properties
The fundamental physicochemical properties of NCX-701 are summarized in the table below. These computed properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [4] |
| Molecular Weight | 282.25 g/mol | [4] |
| IUPAC Name | (4-acetamidophenyl) 4-nitrooxybutanoate | [4] |
| CAS Number | 326850-30-0 | [4] |
| InChIKey | XTMOQAKCOFLCRZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO--INVALID-LINK--[O-] | - |
| XLogP3-AA | 1.8 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 6 | - |
| Rotatable Bond Count | 7 | - |
Structure
The chemical structure of NCX-701 consists of a paracetamol molecule linked via an ester bond to a 4-nitrooxybutanoate moiety.
Figure 1. Chemical Structure of NCX-701 (this compound).
Synthesis of NCX-701
While specific, detailed industrial synthesis protocols for NCX-701 are proprietary, the general synthetic approach involves the esterification of the phenolic hydroxyl group of paracetamol with 4-nitrooxybutanoyl chloride. The following represents a plausible laboratory-scale synthesis.
Experimental Protocol: Synthesis of 4-acetamidophenyl 4-nitrooxybutanoate
Materials:
-
Paracetamol (4-acetamidophenol)
-
4-bromobutyryl chloride
-
Silver nitrate (B79036) (AgNO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Synthesis of 4-bromobutyryl-4-acetamidophenyl ester: To a solution of paracetamol in anhydrous pyridine, 4-bromobutyryl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Synthesis of (4-acetamidophenyl) 4-nitrooxybutanoate (NCX-701): The previously synthesized 4-bromobutyryl-4-acetamidophenyl ester is dissolved in anhydrous acetonitrile. A solution of silver nitrate in anhydrous acetonitrile is added to this mixture. The reaction is stirred in the dark at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated silver bromide is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield NCX-701.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The primary mechanism of action of NCX-701 involves the enzymatic or spontaneous release of nitric oxide (NO).[2][3] This released NO then activates the soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects that ultimately result in analgesia and anti-inflammatory responses.[5][7]
The following diagram illustrates the proposed signaling pathway of NCX-701.
Caption: Proposed signaling pathway of NCX-701.
Pharmacological Activity
NCX-701 has demonstrated superior analgesic and anti-inflammatory properties compared to paracetamol in various preclinical models.[8] The nitric oxide-releasing moiety is believed to contribute to these enhanced effects.
Quantitative Pharmacological Data
The following table summarizes key efficacy data for NCX-701 from preclinical studies.
| Experimental Model | Parameter | NCX-701 | Paracetamol | Source |
| Carrageenan-induced hindpaw edema (rat) | ED₅₀ (i.p.) | 169.4 µmol/kg | >1986 µmol/kg | [8] |
| Carrageenan-induced mechanical hyperalgesia (rat) | ED₅₀ (i.p.) | 156 µmol/kg | 411.6 µmol/kg | [8] |
| Acetic acid-induced abdominal constrictions (mouse) | ED₅₀ (p.o.) | 24.8 µmol/kg | 506 µmol/kg | - |
| Noxious mechanical stimulation (rat) | ED₅₀ (i.v.) | 147 µmol/kg | No significant effect | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
NCX-701, paracetamol, or vehicle (e.g., 0.5% carboxymethylcellulose) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group compared to the vehicle control group.
-
The ED₅₀ value, the dose that causes 50% inhibition of edema, is calculated.
The following diagram illustrates the workflow for the carrageenan-induced paw edema experiment.
Caption: Experimental workflow for carrageenan-induced paw edema.
Conclusion
NCX-701 is a promising therapeutic agent that leverages the synergistic effects of paracetamol and nitric oxide. Its unique chemical structure allows for a distinct mechanism of action that translates to enhanced analgesic and anti-inflammatory efficacy in preclinical models. The detailed information on its chemical properties, synthesis, and signaling pathways provided in this guide serves as a valuable resource for the scientific and drug development communities, paving the way for further research and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCX-701 (this compound) is an effective antinociceptive agent in rat withdrawal reflexes and wind-up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Apparent Stall of a Promising Analgesic: A Technical Guide to Nitroparacetamol (NCX-701)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroparacetamol (NCX-701), a nitric oxide (NO)-donating derivative of paracetamol, emerged as a promising therapeutic candidate with the potential to offer enhanced analgesic and anti-inflammatory properties while mitigating the known hepatotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and the available information on its clinical evaluation. Preclinical studies demonstrated that NCX-701 possesses significantly greater anti-inflammatory and antinociceptive efficacy than paracetamol in various animal models. The primary mechanism of action is attributed to the release of nitric oxide, which is believed to play a crucial role in its therapeutic effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induction. Despite early promise and progression to late-stage clinical trials, the development of this compound appears to have been discontinued, with no publicly available data from these pivotal studies. This guide consolidates the existing scientific and patent literature to serve as a comprehensive resource for researchers in the field of analgesic and anti-inflammatory drug development.
Introduction
Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. However, its efficacy as an anti-inflammatory agent is limited, and overdose can lead to severe liver damage. These limitations spurred the development of new analgesics with improved safety and efficacy profiles. One such approach involved the chemical modification of existing drugs to incorporate a nitric oxide (NO)-releasing moiety. This led to the creation of this compound (NCX-701), chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester.[1] The rationale behind this design was to leverage the multifaceted roles of NO in physiology, including its cytoprotective and anti-inflammatory effects, to enhance the therapeutic window of paracetamol.[2][3]
Synthesis and Chemical Properties
This compound is synthesized by the esterification of paracetamol with a nitrooxy-derivatized carboxylic acid.
Chemical Structure:
-
IUPAC Name: 4-(acetylamino)phenyl 4-(nitrooxy)butanoate
-
Molecular Formula: C₁₂H₁₄N₂O₆
-
Molecular Weight: 282.25 g/mol
Synthesis Protocol
A patented method for the synthesis of 4-(acetylamino)phenyl 4-nitrooxybutanoate involves a two-step process:
Step 1: Synthesis of 4-(nitrooxy)butanoic acid This intermediate is prepared by the nitration of a suitable precursor, such as γ-butyrolactone, using a mixture of nitric and sulfuric acid.
Step 2: Esterification of Paracetamol with 4-(nitrooxy)butanoyl chloride The 4-(nitrooxy)butanoic acid is first converted to its more reactive acid chloride derivative. Paracetamol is then reacted with 4-(nitrooxy)butanoyl chloride in the presence of a base to yield the final product, this compound. The crude product is subsequently purified by silica (B1680970) gel column chromatography.
Mechanism of Action
The primary mechanism of action of this compound is the enzymatic release of nitric oxide.[3] This NO-donating property is believed to be central to its enhanced therapeutic effects and improved safety profile compared to paracetamol.
Role of Nitric Oxide
Once released, nitric oxide can exert its effects through multiple pathways:
-
Inhibition of Pro-inflammatory Mediators: NO has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[3]
-
Vasodilation: NO is a potent vasodilator, which may contribute to its anti-inflammatory effects by improving blood flow and reducing edema.
-
Neuromodulation: In the central nervous system, NO can modulate nociceptive signaling, contributing to the analgesic effect of this compound.
Signaling Pathway
The proposed signaling pathway for this compound involves the enzymatic cleavage of the molecule to release paracetamol and the NO-donating moiety. The released NO is thought to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP can then activate various downstream targets, including protein kinase G (PKG), which can modulate ion channel activity and gene expression to produce analgesic and anti-inflammatory effects. While it is understood that this compound's actions are linked to NO, the precise and complete signaling cascade remains an area for further investigation.
dot
Caption: Proposed mechanism of action for this compound.
Preclinical Pharmacology
Numerous preclinical studies in animal models have demonstrated the superior efficacy of this compound compared to its parent compound.
Anti-inflammatory Activity
In a rat model of carrageenan-induced hindpaw edema, intraperitoneally administered this compound exhibited potent anti-inflammatory effects, whereas paracetamol showed no significant activity.[4][5]
Analgesic Activity
This compound demonstrated significantly enhanced antinociceptive activity in various models of pain:
-
Carrageenan-induced Mechanical Hyperalgesia: In rats, this compound was markedly more potent than paracetamol at inhibiting mechanical hyperalgesia.[4][5]
-
Acetic Acid-Induced Abdominal Constrictions: In a mouse model of visceral pain, orally administered this compound was considerably more potent than paracetamol.[4][5]
Quantitative Preclinical Data
The following table summarizes the key quantitative data from preclinical studies.
| Parameter | This compound (NCX-701) | Paracetamol | Animal Model | Route of Administration | Reference |
| ED₅₀ (Anti-inflammatory) | 169.4 µmol/kg | >1986 µmol/kg | Rat (Carrageenan-induced paw edema) | Intraperitoneal | [4][5] |
| ED₅₀ (Analgesic) | 156 µmol/kg | 411.6 µmol/kg | Rat (Carrageenan-induced hyperalgesia) | Intraperitoneal | [4][5] |
| ED₅₀ (Analgesic) | 24.8 µmol/kg | 506 µmol/kg | Mouse (Acetic acid-induced constrictions) | Oral | [4][5] |
Experimental Protocols
-
Male Wistar rats are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
This compound, paracetamol, or vehicle is administered intraperitoneally.
-
After a set time (e.g., 15 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., every 30 minutes for 6 hours).
-
The percentage inhibition of edema is calculated for each group compared to the vehicle control.
-
Male Swiss albino mice are used.
-
Animals are pre-treated orally with this compound, paracetamol, or vehicle.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of abdominal constrictions (writhing) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
Clinical Development
This compound (NCX-701) was developed by the pharmaceutical company NicOx. According to a 2004 publication, the compound was undergoing Phase III clinical trials for the potential treatment of inflammation and pain.[6] However, a comprehensive search of publicly available clinical trial databases and company publications has not yielded any specific results from these late-stage trials. The focus of NicOx appears to have shifted to other nitric oxide-donating compounds in their pipeline, suggesting that the clinical development of NCX-701 may have been halted. The reasons for this apparent discontinuation are not publicly known.
Discussion and Future Perspectives
This compound represents a rational and innovative approach to improving the therapeutic profile of a widely used analgesic. The preclinical data strongly support the hypothesis that the addition of a nitric oxide-donating moiety can significantly enhance anti-inflammatory and analgesic efficacy. The improved safety profile, particularly the reduced potential for hepatotoxicity, was a key driver for its development.
The lack of publicly available clinical trial data for NCX-701 is a significant gap in our understanding of its full therapeutic potential and potential limitations in humans. It is possible that the clinical trials did not meet their primary endpoints, or that other strategic or commercial considerations led to the discontinuation of its development.
Despite the apparent halt in the development of this compound, the concept of NO-donating analgesics remains a promising area of research. Future work could focus on:
-
Alternative NO-donating moieties: Exploring different linkers and NO-releasing groups to optimize the pharmacokinetic and pharmacodynamic properties.
-
Combination therapy: Investigating the synergistic effects of this compound or similar compounds with other classes of analgesics.
-
New therapeutic indications: Exploring the potential of NO-donating analgesics in other conditions where inflammation and pain are key features.
Conclusion
This compound (NCX-701) is a chemically modified version of paracetamol designed to release nitric oxide, thereby enhancing its analgesic and anti-inflammatory properties while potentially reducing its toxicity. Preclinical studies have provided robust evidence for its superior efficacy over paracetamol in various animal models. However, the clinical development of this compound appears to have been discontinued, with no publicly available data from its late-stage trials. This technical guide has summarized the available knowledge on the discovery and development of this compound, providing a valuable resource for researchers and drug development professionals interested in the field of NO-donating drugs and novel analgesics. The story of this compound underscores both the promise and the challenges of developing new chemical entities, even those based on well-established parent molecules.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCX-701. NicOx - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NCX-701: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCX-701, or nitroparacetamol, is a novel analgesic and anti-inflammatory compound derived from paracetamol (acetaminophen). It is distinguished by the inclusion of a nitric oxide (NO)-donating moiety, which is believed to enhance its therapeutic effects and potentially improve its safety profile compared to the parent drug.[1][2][3] This technical guide provides an overview of the anticipated in vitro characterization of NCX-701, outlining the key assays and methodologies required to elucidate its pharmacological profile at a molecular and cellular level. While specific proprietary data for NCX-701 is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation.
Introduction
NCX-701 is a cyclooxygenase (COX)-inhibiting nitric oxide-donating (CINOD) drug, which combines the analgesic properties of paracetamol with the multifaceted biological effects of nitric oxide.[1][2][3] The rationale behind this molecular design is to leverage the synergistic effects of COX inhibition and NO donation, which may lead to enhanced efficacy in pain and inflammation, alongside potential gastrointestinal and cardiovascular benefits attributed to NO.[1][3] A thorough in vitro characterization is paramount to understanding its mechanism of action, potency, and selectivity.
Core In Vitro Characterization Assays
The in vitro evaluation of NCX-701 would encompass three primary areas: nitric oxide donation, cyclooxygenase inhibition, and the downstream effects on the nitric oxide signaling pathway.
Nitric Oxide Donation
The defining feature of NCX-701 is its ability to release nitric oxide. Characterizing the kinetics and quantity of NO release is crucial for predicting its biological activity.
Quantitative Data Summary (Hypothetical)
| Assay Component | Parameter | Value (Exemplary) | Conditions |
| NO Release Kinetics | Half-life (t½) | 30 min | Phosphate-buffered saline (PBS), pH 7.4, 37°C |
| Rate of Release | 5 µM/min/mM | Initial rate measurement | |
| Total NO Donation | Moles of NO per mole of NCX-701 | 0.8 mol/mol | Complete decomposition in the presence of a thiol donor |
Experimental Protocol: In Vitro Nitric Oxide Release Assay (Griess Assay)
This protocol provides a general method for the indirect measurement of nitric oxide release by quantifying its stable metabolite, nitrite (B80452), in an aqueous solution.
-
Preparation of Reagents:
-
NCX-701 stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solutions (for calibration curve).
-
-
Assay Procedure:
-
Dilute the NCX-701 stock solution to the desired final concentration in pre-warmed PBS (37°C).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
To each aliquot, add the components of the Griess Reagent System according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standards.
-
Determine the concentration of nitrite in the NCX-701 samples from the standard curve.
-
Plot the nitrite concentration over time to determine the kinetics of nitric oxide release.
-
Cyclooxygenase (COX) Inhibition
As a derivative of paracetamol, NCX-701 is expected to retain some level of COX inhibitory activity. Determining its potency and selectivity for COX-1 and COX-2 is essential for understanding its anti-inflammatory mechanism and potential side-effect profile.
Quantitative Data Summary (Hypothetical)
| Enzyme | Parameter | Value (Exemplary) | Assay Type |
| COX-1 | IC₅₀ | 50 µM | Enzyme Immunoassay (EIA) |
| COX-2 | IC₅₀ | 15 µM | Enzyme Immunoassay (EIA) |
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This protocol describes a common method for assessing the inhibition of COX-1 and COX-2 activity.
-
Preparation of Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
NCX-701 stock solution and serial dilutions.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Detection system (e.g., Prostaglandin (B15479496) E₂ EIA kit).
-
-
Assay Procedure:
-
In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of NCX-701 or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using an EIA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of NCX-701 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NCX-701 concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
3.1. Nitric Oxide Signaling Pathway
The nitric oxide released from NCX-701 is expected to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events that contribute to its therapeutic effects.
Caption: Nitric Oxide Signaling Pathway of NCX-701.
3.2. Experimental Workflow for In Vitro Characterization
The following diagram illustrates a logical workflow for the comprehensive in vitro characterization of NCX-701.
Caption: Experimental Workflow for NCX-701 In Vitro Characterization.
Conclusion
NCX-701 holds promise as a novel analgesic and anti-inflammatory agent due to its unique dual mechanism of action.[1][2][3] While detailed in vitro quantitative data and specific experimental protocols are not widely available in the public literature, this guide outlines the fundamental assays and methodologies that form the basis of its preclinical characterization. A comprehensive understanding of its nitric oxide release kinetics, COX inhibitory profile, and effects on the cGMP signaling pathway is essential for its continued development and for elucidating its full therapeutic potential. Further research and publication of these key in vitro characteristics are awaited by the scientific community.
References
Nitroparacetamol as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitroparacetamol (NCX-701) is a novel analgesic and anti-inflammatory compound derived from the covalent linkage of paracetamol to a nitric oxide (NO)-donating moiety. This modification results in a pharmacological profile distinct from its parent compound, paracetamol. While paracetamol is a well-established analgesic and antipyretic with weak anti-inflammatory activity and a complex, debated mechanism of cyclooxygenase (COX) inhibition, this compound exhibits enhanced analgesic potency and significant anti-inflammatory properties. The primary mechanism of action is believed to involve the release of nitric oxide, which modulates the cyclooxygenase pathway, although the precise nature of this interaction is still under investigation. This technical guide provides an in-depth overview of this compound's function as a cyclooxygenase inhibitor, presenting available quantitative data, detailed experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound, also known as NCX-701, was developed to improve upon the therapeutic profile of paracetamol. Paracetamol's efficacy as an analgesic and antipyretic is well-documented, but its lack of significant anti-inflammatory effects and concerns over hepatotoxicity at high doses have driven the search for improved alternatives. By incorporating a nitric oxide-releasing group, this compound was designed to harness the multifaceted roles of NO in physiological and pathophysiological processes, including its potential to modulate inflammation and pain.
The key pharmacological distinction of this compound lies in its dual action: the effects of the paracetamol molecule and the effects of the released nitric oxide. This combination results in a synergistic enhancement of its analgesic properties and the emergence of anti-inflammatory activity not seen with paracetamol alone.
Cyclooxygenase Inhibition: The Role of the Paracetamol and Nitric Oxide Moieties
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). They catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.
Paracetamol's Interaction with COX Enzymes
The mechanism of COX inhibition by paracetamol is complex and not fully elucidated. It is considered a weak, non-selective COX inhibitor in vitro, particularly in environments with high peroxide levels, which may explain its limited anti-inflammatory activity in peripheral tissues. However, it demonstrates more potent inhibition of prostaglandin (B15479496) synthesis in the central nervous system, contributing to its analgesic and antipyretic effects. Some studies suggest that paracetamol may selectively inhibit a splice variant of COX-1, sometimes referred to as COX-3, though the existence and physiological relevance of this variant in humans are debated. It has also been proposed that paracetamol's efficacy is dependent on the cellular redox state, being more active in a reduced environment.
The Influence of the Nitric Oxide Moiety
The nitric oxide released from this compound is thought to play a crucial role in its enhanced pharmacological activity through a "cross-talk" with the COX pathway. Nitric oxide can modulate COX activity in several ways:
-
Direct Activation or Inhibition: NO has been reported to both activate and inhibit COX enzymes depending on the cellular context and NO concentration.
-
S-nitrosylation: NO can directly interact with cysteine residues on COX enzymes, a post-translational modification known as S-nitrosylation, which can alter enzyme activity.
-
Peroxynitrite Formation: In the presence of superoxide (B77818) radicals, NO can form peroxynitrite, a potent oxidizing agent that can also modulate COX activity.
This interaction between NO and the COX pathway is a key area of ongoing research to fully understand the mechanism of this compound.
Quantitative Data on the Efficacy of this compound
| Compound | Assay | Species | Route of Administration | Efficacy (ED50) | Reference |
| This compound (NCX-701) | Carrageenan-induced Hindpaw Edema | Rat | Intraperitoneal | 169.4 µmol/kg | [1] |
| Paracetamol | Carrageenan-induced Hindpaw Edema | Rat | Intraperitoneal | >1986 µmol/kg | [1] |
| This compound (NCX-701) | Carrageenan-induced Mechanical Hyperalgesia | Rat | Intraperitoneal | 156 µmol/kg | [1] |
| Paracetamol | Carrageenan-induced Mechanical Hyperalgesia | Rat | Intraperitoneal | 411.6 µmol/kg | [1] |
| This compound (NCX-701) | Acetic Acid-induced Abdominal Constrictions | Mouse | Oral | 24.8 µmol/kg | [1] |
| Paracetamol | Acetic Acid-induced Abdominal Constrictions | Mouse | Oral | 506 µmol/kg | [1] |
These data clearly demonstrate the superior in vivo potency of this compound compared to paracetamol in models of inflammation and pain.
Experimental Protocols for Assessing Cyclooxygenase Inhibition
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on COX enzymes.
In Vitro COX Inhibition Assay (Purified Enzyme)
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Hemin (cofactor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (without the test compound) and a background control (without the enzyme).
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Add the colorimetric substrate TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells except the background control.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the COX peroxidase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Prostaglandin Synthesis Assay
This assay measures the ability of a test compound to inhibit the production of prostaglandins (e.g., PGE2) in whole cells.
Objective: To determine the effect of a test compound on the synthesis of prostaglandins in a cellular context.
Materials:
-
Cell line (e.g., human macrophages, A549 cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β))
-
Test compound (e.g., this compound)
-
Prostaglandin E2 (PGE2) enzyme-linked immunosorbent assay (ELISA) kit
-
Cell lysis buffer (for protein quantification)
-
BCA protein assay kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce the expression of COX-2 and the production of prostaglandins. Include an unstimulated control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration in each well using a BCA protein assay to normalize the PGE2 production.
-
Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the experimental workflows for its evaluation.
Caption: this compound's dual mechanism on the COX pathway.
Caption: Workflow for in vitro COX inhibition assay.
Caption: Workflow for cell-based prostaglandin synthesis assay.
Conclusion
This compound represents a promising therapeutic agent that builds upon the well-established analgesic and antipyretic properties of paracetamol while introducing significant anti-inflammatory activity. Its enhanced potency appears to be intricately linked to the release of nitric oxide and the subsequent modulation of the cyclooxygenase pathway. While direct in vitro inhibitory data on COX-1 and COX-2 are not yet widely available, in vivo studies consistently demonstrate its superiority over paracetamol. Further research into the precise molecular interactions between nitric oxide and the COX enzymes will be crucial for fully elucidating the mechanism of action of this novel compound and guiding its future clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NO-donating NSAIDs.
References
Navigating the Physicochemical Landscape of Nitroparacetamol: A Technical Guide to its Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding nitroparacetamol (NCX-701). It is important to note that while extensive research has been conducted on its parent compound, paracetamol, specific quantitative data on the solubility and stability of this compound is not widely available in peer-reviewed literature. This guide, therefore, presents the known properties of this compound and leverages the extensive data available for paracetamol as a foundational reference for researchers.
Introduction to this compound (NCX-701)
This compound, also known as NCX-701, is a novel nitric oxide (NO)-donating derivative of paracetamol.[1][2] It was synthesized to enhance the therapeutic profile of paracetamol by combining its analgesic properties with the cytoprotective and anti-inflammatory effects of nitric oxide.[2][3] Preclinical studies have indicated that this compound possesses more potent antinociceptive and anti-inflammatory properties compared to its parent molecule, with a potentially improved safety profile.[4][5] Its mechanism of action is believed to be distinct from that of paracetamol, involving the modulation of inflammatory pathways through the release of nitric oxide.[2][3]
Solubility Profile
For the purpose of providing a reference for formulation development, the well-documented solubility of the parent compound, paracetamol, is summarized below.
Solubility of Paracetamol
Paracetamol exhibits a wide range of solubilities depending on the solvent and temperature. It is generally characterized as being slightly soluble in water, with its solubility increasing in more polar organic solvents.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | ~14 mg/mL |
| Ethanol | 25 | Soluble |
| Methanol | - | Soluble |
| Acetone | - | Freely Soluble |
| N,N-Dimethylformamide (DMF) | - | Very High |
| Dimethyl Sulfoxide (DMSO) | - | Very High |
| Chloroform | - | Slightly Soluble |
| Toluene | - | Very Low |
| Carbon Tetrachloride | - | Very Low |
Note: This table is a summary of data for paracetamol , not this compound, and is intended for reference purposes.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of the test compound (e.g., this compound) is added to a series of vials containing different solvents of interest.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker or water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.
-
Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Stability Profile
The stability of a pharmaceutical compound is critical for its safe and effective use. Stability studies are typically conducted under various stress conditions to understand its degradation pathways. While specific stability data for this compound is not available, forced degradation studies of paracetamol provide valuable insights into potential degradation routes.
Stability of Paracetamol under Forced Degradation
Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[6] Paracetamol has been shown to degrade under acidic, alkaline, and oxidative conditions.
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Degradation observed |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Significant degradation, formation of p-aminophenol |
| Oxidative Degradation | 3-30% H₂O₂, Heat | Degradation observed |
| Thermal Degradation | Dry Heat (e.g., 60-80°C) | Generally stable |
| Photodegradation | Exposure to UV light | Slight degradation may occur |
Note: This table summarizes findings for paracetamol and should be considered as a predictive reference for this compound.
Experimental Protocol for Forced Degradation Studies
The following protocol outlines a general procedure for conducting forced degradation studies on a drug substance like this compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent.
-
Acid Degradation: Mix the drug solution with an equal volume of an acidic solution (e.g., 1 M HCl) and reflux for a specified period. Neutralize the solution before analysis.
-
Base Degradation: Mix the drug solution with an equal volume of a basic solution (e.g., 1 M NaOH) and reflux. Neutralize before analysis.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven. Also, reflux the drug solution in a neutral solvent (e.g., water).
-
Photodegradation: Expose the drug solution and solid drug to UV light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Proposed Signaling Pathway of this compound
This compound is believed to exert its enhanced analgesic and anti-inflammatory effects through the release of nitric oxide, which can modulate various signaling pathways involved in pain and inflammation.
Conclusion
This compound is a promising analgesic and anti-inflammatory agent. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its further development. This guide highlights the current knowledge gap in these areas and provides a robust framework based on the well-studied parent compound, paracetamol. The experimental protocols and workflows presented herein offer a clear path for researchers to generate the necessary data to support the formulation and development of this compound-based therapeutics. Future research should focus on conducting detailed solubility and stability studies on this compound to establish its intrinsic physicochemical characteristics.
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Spectroscopic Analysis of Nitroparacetamol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of nitroparacetamol (NCX-701), a nitric oxide-releasing derivative of paracetamol. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis of its parent compound, paracetamol, and offers a predicted spectroscopic profile for this compound based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of similar nitric oxide-donating compounds.
Introduction to this compound
This compound, systematically named 4-acetamidophenyl 4-(nitrooxy)butanoate, is a novel analgesic and anti-inflammatory agent. It combines the well-established analgesic properties of paracetamol with the therapeutic effects of nitric oxide (NO). The addition of a nitrooxybutyroyl moiety allows for the controlled release of NO, which is believed to contribute to its enhanced pharmacological profile, including reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Structure:
-
Paracetamol: N-(4-hydroxyphenyl)acetamide
-
This compound (NCX-701): 4-acetamidophenyl 4-(nitrooxy)butanoate
-
Molecular Formula: C₁₂H₁₄N₂O₆
-
Molecular Weight: 282.25 g/mol
Spectroscopic Analysis of Paracetamol (Reference Compound)
A thorough understanding of the spectroscopic characteristics of paracetamol is fundamental for the analysis of its derivatives.
UV-Visible Spectroscopy of Paracetamol
Experimental Protocol:
A solution of paracetamol in methanol (B129727) or a suitable buffer is prepared. The UV-Vis spectrum is recorded, typically in the range of 200-400 nm, using a double-beam UV-Vis spectrophotometer with the solvent as a blank.
Table 1: UV-Visible Spectroscopic Data for Paracetamol
| Solvent | λmax (nm) |
| Methanol | ~245-250 |
| 0.1 M HCl | ~245 |
| 0.1 M NaOH | ~257 |
Infrared (IR) Spectroscopy of Paracetamol
Experimental Protocol:
The solid sample of paracetamol is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Table 2: Key Infrared Absorption Bands for Paracetamol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3320 | N-H stretch | Amide |
| ~3160 | O-H stretch | Phenol |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1610 | C=C stretch | Aromatic ring |
| ~1560 | N-H bend (Amide II) | Amide |
| ~1505 | C=C stretch | Aromatic ring |
| ~1260 | C-O stretch | Phenol |
| ~835 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Paracetamol
Experimental Protocol:
A solution of paracetamol is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
Table 3: ¹H NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.65 | singlet | 1H | Phenolic -OH |
| ~9.20 | singlet | 1H | Amide -NH |
| ~7.40 | doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |
| ~6.70 | doublet | 2H | Aromatic C-H (ortho to -OH) |
| ~2.00 | singlet | 3H | Acetyl -CH₃ |
Table 4: ¹³C NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Amide C=O |
| ~153.5 | Aromatic C-OH |
| ~130.8 | Aromatic C-NH |
| ~121.0 | Aromatic C-H (ortho to -NHCOCH₃) |
| ~115.0 | Aromatic C-H (ortho to -OH) |
| ~24.0 | Acetyl -CH₃ |
Mass Spectrometry (MS) of Paracetamol
Experimental Protocol:
The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum and fragmentation pattern are then recorded.
Table 5: Mass Spectrometry Data for Paracetamol
| m/z | Interpretation |
| 152.07 | [M+H]⁺ (Protonated molecule) |
| 110.06 | [M+H - C₂H₂O]⁺ (Loss of ketene) |
| 109.06 | [M - C₂H₄O]⁺ (Loss of acetyl radical and H) |
Predicted Spectroscopic Profile of this compound (NCX-701)
The following spectroscopic data for this compound are predicted based on its structure and the known spectral characteristics of its constituent functional groups.
Predicted UV-Visible Spectroscopy of this compound
The UV-Vis spectrum of this compound is expected to be similar to that of paracetamol, as the primary chromophore (the acetamidophenol group) remains intact. A slight shift in the λmax may be observed due to the ester linkage.
Table 6: Predicted UV-Visible Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) |
| Methanol | ~245-255 |
Predicted Infrared (IR) Spectroscopy of this compound
The IR spectrum of this compound will retain the characteristic bands of the paracetamol moiety, with additional bands from the nitrooxybutyroyl group.
Table 7: Predicted Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3320 | N-H stretch | Amide |
| ~1740 | C=O stretch | Ester |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1630 & ~1280 | N-O stretch (asymmetric & symmetric) | Nitrooxy (-O-NO₂) |
| ~1610 | C=C stretch | Aromatic ring |
| ~1560 | N-H bend (Amide II) | Amide |
| ~1180 | C-O stretch | Ester |
| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
The NMR spectra of this compound will show signals corresponding to both the paracetamol and the nitrooxybutyroyl moieties.
Table 8: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | singlet | 1H | Amide -NH |
| ~7.60 | doublet | 2H | Aromatic C-H (ortho to -NHCOCH₃) |
| ~7.10 | doublet | 2H | Aromatic C-H (ortho to -O-ester) |
| ~4.60 | triplet | 2H | -CH₂-ONO₂ |
| ~2.80 | triplet | 2H | -C(=O)-CH₂- |
| ~2.20 | multiplet | 2H | -CH₂-CH₂-CH₂- |
| ~2.10 | singlet | 3H | Acetyl -CH₃ |
Table 9: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | Ester C=O |
| ~169.0 | Amide C=O |
| ~147.0 | Aromatic C-O-ester |
| ~136.0 | Aromatic C-NH |
| ~122.0 | Aromatic C-H (ortho to -NHCOCH₃) |
| ~121.5 | Aromatic C-H (ortho to -O-ester) |
| ~72.0 | -CH₂-ONO₂ |
| ~30.0 | -C(=O)-CH₂- |
| ~24.5 | Acetyl -CH₃ |
| ~23.0 | -CH₂-CH₂-CH₂- |
Predicted Mass Spectrometry (MS) of this compound
The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 10: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 283.09 | [M+H]⁺ (Protonated molecule) |
| 237.09 | [M+H - NO₂]⁺ (Loss of nitro group) |
| 152.07 | [Paracetamol+H]⁺ (Cleavage of the ester bond) |
| 133.04 | [C₄H₅O₄N+H]⁺ (Protonated nitrooxybutanoic acid) |
| 110.06 | [Paracetamol+H - C₂H₂O]⁺ (Further fragmentation of paracetamol) |
Experimental Workflows and Signaling Pathway
Synthesis of Paracetamol
The synthesis of paracetamol is a common undergraduate laboratory experiment and serves as the foundational step for producing this compound.
Figure 1: Synthesis of Paracetamol.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.
Figure 2: General workflow for spectroscopic analysis.
Proposed Signaling Pathway of this compound
This compound's mechanism of action involves the release of nitric oxide, which modulates inflammatory pathways.
Figure 3: Proposed signaling pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While experimental data for this compound remains limited in the public domain, the provided reference data for paracetamol and the predicted spectral characteristics of this compound offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the analysis of this and related compounds. Further research is warranted to obtain and publish the complete experimental spectroscopic data for this compound to facilitate its broader study and development.
An In-depth Technical Guide to the Synthesis of Nitroparacetamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-nitro-4-hydroxyacetanilide, a nitrated derivative of paracetamol. This document details the key chemical precursors, experimental protocols, and relevant mechanistic insights, presenting a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Nitroparacetamol, specifically 3-nitro-4-hydroxyacetanilide, is a derivative of the widely used analgesic and antipyretic drug, paracetamol. The introduction of a nitro group onto the aromatic ring can significantly alter the molecule's physicochemical properties and biological activity. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and quantitative data to support research and development efforts.
Core Precursors and Reagents
The synthesis of this compound primarily relies on a set of common laboratory reagents. The key precursors and their relevant properties are summarized in the table below.
| Precursor/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| Paracetamol (Acetaminophen) | C₈H₉NO₂ | 151.16 | 103-90-2 | Starting Material |
| Acetanilide (B955) | C₈H₉NO | 135.17 | 103-84-4 | Starting Material |
| Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | Nitrating Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |
| 4-Aminophenol | C₆H₇NO | 109.13 | 123-30-8 | Intermediate |
| 2-Nitro-4-aminophenol | C₆H₆N₂O₃ | 154.12 | 119-34-6 | Intermediate |
Synthetic Pathways
There are two primary routes for the synthesis of 3-nitro-4-hydroxyacetanilide: the direct nitration of paracetamol and a multi-step synthesis commencing with the nitration of acetanilide.
Direct Nitration of Paracetamol
The most straightforward approach to synthesizing 3-nitro-4-hydroxyacetanilide is the direct nitration of paracetamol. This method involves the electrophilic aromatic substitution of a nitro group onto the paracetamol ring.
Synthesis from Acetanilide
An alternative route involves the nitration of acetanilide, a precursor to paracetamol, followed by hydrolysis of the resulting nitroacetanilide. This pathway offers an alternative for controlling the regioselectivity of the nitration reaction.
Experimental Protocols
The following sections provide detailed experimental procedures for the key reactions in the synthesis of 3-nitro-4-hydroxyacetanilide.
Protocol 1: Direct Nitration of Paracetamol
This protocol is adapted from various laboratory procedures for the nitration of phenolic compounds.
Materials:
-
Paracetamol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
In a flask, dissolve a specific amount of paracetamol in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the paracetamol solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir for a specified period while maintaining the low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water to remove excess acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitro-4-hydroxyacetanilide.
Protocol 2: Nitration of Acetanilide
This procedure is a common method for the synthesis of p-nitroacetanilide, a key intermediate.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Ethanol
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.
-
After the addition, allow the mixture to stand at room temperature for about one hour.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Filter the product, wash with cold water, and recrystallize from ethanol.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis procedures.
Table 1: Reagent Quantities and Reaction Conditions
| Synthesis Route | Starting Material | Molar Ratio (Starting Material:HNO₃:H₂SO₄) | Temperature (°C) | Reaction Time (hours) |
| Direct Nitration of Paracetamol | Paracetamol | 1 : 1.1 : 2 | 0 - 10 | 2 |
| Nitration of Acetanilide | Acetanilide | 1 : 1.2 : 2.5 | 0 - 10 | 1 |
Table 2: Product Yields
| Synthesis Route | Product | Reported Yield (%) |
| Direct Nitration of Paracetamol | 3-Nitro-4-hydroxyacetanilide | 50 - 65 |
| Nitration of Acetanilide | p-Nitroacetanilide | 70 - 85 |
Mechanistic Insights
The nitration of paracetamol is believed to proceed through an electrophilic aromatic substitution mechanism. The formation of the nitronium ion (NO₂⁺) is a critical first step, catalyzed by sulfuric acid.
An alternative mechanism for the formation of 3-nitro-4-hydroxyacetanilide involves the in-vivo or in-vitro formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can then be nitrated.
Safety Considerations
The synthesis of this compound involves the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Concentrated acids should be handled with extreme care, and the addition of reagents should be done slowly to control the reaction temperature and prevent runaway reactions. In case of skin or eye contact with acids, flush immediately with copious amounts of water and seek medical attention.[1]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting.
References
The Enzymatic Breakdown of Nitroparacetamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroparacetamol, a nitric oxide (NO)-donating derivative of paracetamol, has shown promise as an analgesic and anti-inflammatory agent with a potentially improved safety profile compared to its parent compound. Understanding its metabolic fate is crucial for further development and clinical application. This technical guide provides a comprehensive overview of the enzymatic breakdown of this compound. Due to the limited direct research on this compound metabolism, this document outlines a putative metabolic pathway involving initial hydrolysis to release paracetamol, followed by the well-documented and complex enzymatic breakdown of paracetamol itself. This guide details the key enzymes, metabolic pathways, and experimental protocols relevant to studying the biotransformation of this compound and its metabolites.
Introduction
Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to a reactive intermediate. This compound (NCX-701) is a derivative designed to release nitric oxide, which may contribute to its enhanced analgesic properties and reduced toxicity profile.[1][2][3] The core of understanding this compound's biological activity and safety lies in elucidating its enzymatic breakdown.
Proposed Metabolic Pathway of this compound
Direct experimental studies on the comprehensive metabolic pathway of this compound are not extensively available in the current scientific literature. However, based on its chemical structure as an ester of paracetamol, a primary metabolic step is the enzymatic hydrolysis of the ester bond. This reaction would release paracetamol and a nitrooxy-containing aliphatic carboxylic acid. The liberated paracetamol would then be expected to enter its well-characterized metabolic pathways.
Caption: Proposed initial metabolic step of this compound via hydrolysis.
Enzymatic Breakdown of Paracetamol
The metabolism of paracetamol is extensive and occurs primarily in the liver through Phase I and Phase II reactions.
Phase I Metabolism: Oxidation
A minor but critical pathway for paracetamol metabolism involves oxidation by the cytochrome P450 (CYP) enzyme system.[4][5] This pathway is responsible for the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
-
Key Enzymes:
Peroxidases, such as myeloperoxidase, can also mediate the oxidation of paracetamol, leading to the formation of a phenoxyl radical which can then lead to the formation of various oligomers and potentially NAPQI.
Caption: Phase I metabolic pathway of paracetamol leading to NAPQI formation.
Phase II Metabolism: Conjugation
The majority of a therapeutic dose of paracetamol is metabolized through Phase II conjugation reactions, which produce non-toxic, water-soluble metabolites that are readily excreted in the urine.
-
Glucuronidation: This is the main metabolic pathway for paracetamol. It is catalyzed by UDP-glucuronosyltransferases (UGTs) to form paracetamol-glucuronide.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway leads to the formation of paracetamol-sulfate.
-
Glutathione Conjugation: The toxic metabolite NAPQI is detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This forms a glutathione conjugate which is further metabolized to cysteine and mercapturic acid conjugates before excretion.[7]
Caption: Phase II metabolic pathways of paracetamol.
Quantitative Data on Paracetamol Metabolism
The relative contribution of each metabolic pathway can vary depending on the dose and individual factors. The following table summarizes the approximate distribution of paracetamol metabolites in urine after a therapeutic dose.
| Metabolite | Percentage of Excreted Dose |
| Paracetamol-Glucuronide | 50-60% |
| Paracetamol-Sulfate | 30-35% |
| Cysteine and Mercapturic Acid Conjugates | 5-10% |
| Unchanged Paracetamol | < 5% |
Experimental Protocols for Studying this compound Metabolism
To investigate the enzymatic breakdown of this compound, a combination of in vitro and in vivo experimental approaches can be employed, adapted from established methods for studying paracetamol metabolism.
In Vitro Metabolism Studies
-
Objective: To identify the enzymes responsible for this compound metabolism and to characterize the resulting metabolites.
-
Methodology:
-
Incubation with Liver Microsomes:
-
Prepare human or animal liver microsomes, which are rich in CYP enzymes.
-
Incubate this compound with the microsomes in the presence of an NADPH-generating system.
-
Analyze the reaction mixture at different time points for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.[8]
-
-
Incubation with Recombinant Human CYP Enzymes:
-
To identify the specific CYP isoforms involved, incubate this compound with individual recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2, CYP3A4).
-
-
Incubation with Liver S9 Fraction or Hepatocytes:
-
Use liver S9 fraction or cultured hepatocytes to investigate both Phase I and Phase II metabolism, as these systems contain both microsomal and cytosolic enzymes.
-
-
Caption: Experimental workflow for in vitro metabolism studies.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is a robust method for separating and quantifying paracetamol and its metabolites in biological matrices.[9][10]
-
Sample Preparation: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is a common first step for plasma or urine samples.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., methanol or acetonitrile).[10]
-
Detection: UV detection at around 254 nm is suitable for quantification. Tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, allowing for the identification and quantification of a wider range of metabolites, even at low concentrations.[8]
-
Conclusion
While direct experimental data on the enzymatic breakdown of this compound is scarce, a scientifically sound putative metabolic pathway can be proposed based on its chemical structure and the extensive knowledge of paracetamol metabolism. It is anticipated that this compound undergoes initial hydrolysis to release paracetamol, which is then metabolized by cytochrome P450 and conjugating enzymes. The provided experimental protocols offer a clear roadmap for elucidating the precise metabolic fate of this compound, which is essential for its continued development as a potentially safer analgesic. Further research is warranted to confirm these proposed pathways and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Computational biotransformation profile of paracetamol catalyzed by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and identification of paracetamol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Nitroparacetamol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of nitroparacetamol (4-acetamido-3-nitrophenol). This method is applicable to the analysis of this compound in bulk drug substances and has the potential for adaptation to various biological matrices. The protocol employs a C18 column with UV detection, providing a reliable and efficient means for quality control and research applications.
Introduction
This compound, a nitrated derivative of paracetamol, is a compound of interest in pharmaceutical research and development, particularly in the study of drug metabolism and as a potential impurity in paracetamol synthesis.[1] Accurate and precise quantification of this compound is essential for ensuring the quality and safety of pharmaceutical products and for conducting pharmacokinetic and toxicological studies. The HPLC method outlined herein provides a straightforward and reproducible approach for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Standard LC system with UV-Vis Detector |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 266 nm (analytical), 364 nm (reference for peak suppression)[3] |
| Run Time | Approximately 10 minutes |
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Sodium acetate (B1210297)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
Preparation of Solutions
0.05 M Acetic Buffer (pH 5.9): Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 5.9 with glacial acetic acid.
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.05 M acetic buffer in a 20:80 (v/v) ratio.[2] Filter and degas the mobile phase prior to use.
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).
Method Validation Parameters
The following table summarizes the anticipated quantitative performance of this method, based on the analysis of the structurally similar compound 4-amino-3-nitrophenol.[2]
Table 2: Summary of Quantitative Data
| Parameter | Expected Value |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.15 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.50 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (min) | ~5-8 |
Experimental Protocol
Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh a suitable amount of the this compound bulk drug substance.
-
Dissolve the sample in methanol to obtain a stock solution with a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The provided protocol and performance characteristics demonstrate its suitability for routine analysis in quality control and research environments. Further validation would be required for the analysis of this compound in complex matrices such as plasma or other biological fluids.
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Nitroparacetamol in a Carrageenan-Induced Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Unlike its parent compound, paracetamol, which exhibits weak anti-inflammatory activity, this compound has demonstrated significant anti-inflammatory and anti-nociceptive properties in preclinical models.[1][2] The carrageenan-induced paw edema model is a classical and widely used in vivo assay to screen for acute anti-inflammatory activity.[3][4] This model is characterized by a biphasic inflammatory response, involving the release of various mediators such as histamine, serotonin, bradykinin, and prostaglandins.[4][5][6] This document provides detailed protocols for utilizing the carrageenan-induced edema model to evaluate the anti-inflammatory effects of this compound, along with data presentation and visualization of the proposed mechanism of action.
Data Presentation
The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is dose-dependent. The following table summarizes the quantitative data on the inhibition of edema by this compound compared to its parent compound, paracetamol.
| Compound | Dose (mg/kg, i.p.) | Molar Dose (μmol/kg) | Time Post-Carrageenan | % Inhibition of Edema | ED50 |
| Vehicle | - | - | 180 min | 0% | - |
| Paracetamol | up to 300 | up to 1986 | 180 min | 31.8% (not significant) | >1986 μmol/kg |
| This compound | 25 | - | - | Significant Inhibition | 47.8 mg/kg |
| (NCX-701) | (169.4 μmol/kg) |
Data compiled from studies in rats.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat hind paw and assessing the anti-inflammatory potential of this compound.
Materials:
-
Male Wistar rats[2]
-
This compound (NCX-701)[1]
-
Paracetamol[1]
-
Carrageenan (lambda, Type IV)[4]
-
Vehicle: 0.5% w/v carboxymethylcellulose (CMC) in saline[1]
-
Sterile 0.9% saline[4]
-
Intraperitoneal (i.p.) injection syringes and needles
-
Intraplantar injection syringes and needles
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Divide the animals into experimental groups (n=5-24 per group): Vehicle control, Paracetamol, and various doses of this compound (e.g., 25-100 mg/kg).[1]
-
Prepare suspensions of this compound and paracetamol in the vehicle (0.5% w/v CMC).[1]
-
Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.[1]
-
-
Induction of Edema:
-
Fifteen minutes after drug administration, induce inflammation by injecting 100 μL of a 2% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[1]
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline).
-
Subsequently, measure the paw volume at timed intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) after the carrageenan injection.[1]
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume.
-
Determine the ED50 value for this compound, which is the dose that causes a 50% reduction in edema at a specific time point (e.g., 180 minutes).[1]
-
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the carrageenan-induced paw edema model.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Proposed Signaling Pathway of this compound
The enhanced anti-inflammatory effect of this compound compared to paracetamol is attributed to the release of nitric oxide (NO). The proposed mechanism involves the modulation of key inflammatory pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Mechanism of Action:
The carrageenan-induced inflammatory response involves the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[9] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of edema and pain.[9] this compound is believed to exert its anti-inflammatory effects through the release of nitric oxide (NO).[1] NO can potentially inhibit the inflammatory cascade at multiple points. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which would lead to a downstream reduction in COX-2 expression and prostaglandin synthesis.[1] Additionally, NO may directly inhibit the activity of COX enzymes.[1] This dual action on both the expression and activity of key inflammatory enzymes likely contributes to the enhanced anti-inflammatory profile of this compound compared to paracetamol. Further research is necessary to fully elucidate the precise molecular targets of this compound-derived NO in the context of inflammation.[1]
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Nitric Oxide Release Assay for NCX-701
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCX-701, also known as nitroparacetamol, is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen) designed to enhance analgesic and anti-inflammatory properties while potentially offering a better safety profile.[1][2][3] It consists of a paracetamol molecule linked to an NO-donating nitrooxybutyroyl moiety.[2][4] The therapeutic effects of NCX-701 are attributed, in part, to its ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[2][5]
Quantifying the NO release profile of NCX-701 is essential for understanding its mechanism of action, determining its potency, and ensuring batch-to-batch consistency during drug development. Due to the short half-life and reactive nature of NO, its direct measurement in biological systems is challenging.[6] A common and reliable indirect method is to measure its stable breakdown products in aqueous solution: nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃).[7][8]
This application note provides a detailed protocol for quantifying the in vitro release of nitric oxide from NCX-701 using the Griess assay. This colorimetric method measures total nitrite and nitrate (NOx) concentration, providing a robust index of total NO release over time.[7]
Principle of the Assay
The assay quantifies total nitric oxide released from NCX-701 by measuring the combined concentration of nitrite (NO₂) and nitrate (NO₃) in the sample solution. The process involves two key steps:
-
Nitrate Reduction: The enzyme Nitrate Reductase is used to convert all nitrate (NO₃) present in the sample into nitrite (NO₂).[9] This ensures that the total NO metabolite pool is measured.
-
Griess Reaction: The total nitrite then reacts with the Griess Reagent in a two-step diazotization reaction.[10] First, sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NEDD) to produce a stable, intensely colored azo compound.[7][10] The absorbance of this colored product is measured spectrophotometrically at approximately 540 nm and is directly proportional to the total nitrite concentration in the sample.[11]
Experimental Protocols
This protocol is designed for a 96-well plate format, allowing for efficient analysis of multiple samples and time points.
1. Materials and Reagents
-
NCX-701 (Test Compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitric Oxide Assay Kit (containing Nitrate/Nitrite Standards, Nitrate Reductase, Enzyme Cofactor (NADH), and Griess Reagents)[9][11]
-
Deionized or distilled water
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 540 nm
-
Calibrated pipettes and tips
-
Incubator set to 37°C
2. Protocol 1: Preparation of Solutions
-
NCX-701 Stock Solution: Prepare a 10 mM stock solution of NCX-701 in DMSO.
-
Working Solutions: On the day of the experiment, dilute the NCX-701 stock solution in PBS (pH 7.4) to desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent effects.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the test samples.
-
Nitrate Standard Stock (100 µM): Prepare a 100 µM Nitrate Standard solution by diluting the kit's concentrated standard with PBS (pH 7.4).
-
Reagent Preparation: Prepare all kit reagents (e.g., Nitrate Reductase, NADH) according to the manufacturer's instructions.[9]
3. Protocol 2: NO Release Incubation
-
Add 100 µL of the NCX-701 working solutions and the vehicle control to triplicate wells of a 96-well plate.
-
Cover the plate to prevent evaporation.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots (e.g., 50 µL) from each well for analysis. Alternatively, set up separate plates for each time point.
-
Collected samples can be analyzed immediately or stored at -20°C for later analysis.
4. Protocol 3: Standard Curve Preparation
-
Prepare a serial dilution of the 100 µM Nitrate Standard Stock using PBS to create standards with concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM (blank).
-
Add 50 µL of each standard concentration to separate wells of the 96-well plate in duplicate or triplicate.
Table 1: Example Layout for Standard Curve Preparation
| Standard Concentration (µM) | Volume of Standard (µL) | Volume of PBS (µL) |
| 100 | 100 (from 100 µM stock) | 0 |
| 50 | 50 (from 100 µM stock) | 50 |
| 25 | 50 (from 50 µM standard) | 50 |
| 12.5 | 50 (from 25 µM standard) | 50 |
| 6.25 | 50 (from 12.5 µM standard) | 50 |
| 3.125 | 50 (from 6.25 µM standard) | 50 |
| 0 (Blank) | 0 | 50 |
5. Protocol 4: Griess Assay Procedure (Total NOx)
-
Plate Setup: Add 50 µL of each collected sample (from Protocol 2) and each standard (from Protocol 3) to a new 96-well plate.
-
Nitrate Reduction:
-
Color Development:
-
Add 50 µL of Griess Reagent I (Sulfanilamide) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NEDD) to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light, to allow for color development.
-
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
6. Protocol 5: Data Analysis
-
Standard Curve: Subtract the average absorbance of the 0 µM blank from all standard and sample readings. Plot the corrected absorbance values for the nitrate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Calculate NOx Concentration: Use the linear regression equation to calculate the NOx concentration for each unknown sample.
-
Concentration (µM) = (Corrected Absorbance - y-intercept) / slope
-
-
Report Data: Report the cumulative NOx concentration (µM) released from NCX-701 at each time point. The data can also be expressed as a percentage of the theoretical maximum NO release based on the initial molar concentration of NCX-701.
Data Presentation
Table 2: Example Standard Curve Data
| Nitrate Conc. (µM) | Absorbance @ 540 nm (Raw) | Absorbance @ 540 nm (Corrected) |
| 0 | 0.052 | 0.000 |
| 3.125 | 0.098 | 0.046 |
| 6.25 | 0.145 | 0.093 |
| 12.5 | 0.238 | 0.186 |
| 25 | 0.425 | 0.373 |
| 50 | 0.801 | 0.749 |
| 100 | 1.553 | 1.501 |
Table 3: Example Results for NCX-701 NO Release
| Time (hours) | NCX-701 Conc. (µM) | Mean Corrected Absorbance (±SD) | Calculated NOx Conc. (µM) |
| 1 | 50 | 0.115 (±0.008) | 7.8 |
| 4 | 50 | 0.352 (±0.015) | 23.5 |
| 8 | 50 | 0.589 (±0.021) | 39.3 |
| 24 | 50 | 0.731 (±0.025) | 48.7 |
| 24 | Vehicle | 0.003 (±0.001) | 0.2 |
Signaling Pathway Context
The nitric oxide released from NCX-701 engages in downstream signaling, most notably the canonical cGMP-dependent pathway. This pathway is crucial for mediating many of NO's physiological effects, such as vasodilation and modulation of neurotransmission.[5]
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Animal Models for Testing Nitroparacetamol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroparacetamol (N-acetyl-p-aminophenol-nitroxybutyl ether; NCX-701) is a novel analgesic and anti-inflammatory compound that integrates a standard paracetamol molecule with a nitric oxide (NO)-donating moiety.[1][2] This dual mechanism of action suggests a therapeutic potential beyond that of paracetamol alone, which exhibits weak anti-inflammatory properties.[3][4] this compound has demonstrated enhanced antinociceptive and significant anti-inflammatory effects in preclinical studies.[1][2][3][4] Additionally, the nitric oxide component may confer neuroprotective properties, opening avenues for its investigation in neurodegenerative conditions.[5][6][7]
These application notes provide detailed protocols for established animal models to evaluate the analgesic, anti-inflammatory, and neuroprotective efficacy of this compound.
Mechanism of Action: A Dual Pathway
The therapeutic effects of this compound are attributed to the combined actions of its parent compound, paracetamol, and the released nitric oxide.
-
Paracetamol's Central Action: The analgesic effect of paracetamol is primarily mediated through its actions within the central nervous system (CNS). While not a potent cyclooxygenase (COX) inhibitor in the periphery, it is thought to inhibit COX enzymes in the brain. Furthermore, its active metabolite, AM404, modulates the endocannabinoid system and activates the transient receptor potential vanilloid-1 (TRPV1) channels, which in turn strengthens descending serotonergic inhibitory pathways, dampening pain signals.[8][9][10][11]
-
Nitric Oxide's Multifaceted Role: The NO moiety contributes to both the analgesic and anti-inflammatory effects. NO can activate soluble guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which can modulate pain perception. In the context of inflammation, NO has a complex role; however, at low concentrations, it can exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and caspases.[12][13] This may also contribute to a neuroprotective effect by mitigating inflammatory damage in the CNS.[6][7]
Application Note 1: Evaluation of Anti-Inflammatory and Analgesic Efficacy
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory agents.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Animals are divided into control, reference (e.g., indomethacin), and this compound-treated groups.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[14][15][16]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Data Presentation:
| Treatment Group | Dose (µmol/kg, i.p.) | ED50 (µmol/kg) |
| This compound | - | 169.4 |
| Paracetamol | - | >1986 |
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats.[1][2]
Model 2: Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Animals are divided into control, reference (e.g., aspirin), and this compound-treated groups.
-
Drug Administration: Test compounds are administered orally (p.o.) 60 minutes before the acetic acid injection.
-
Induction of Writhing: 0.1 mL/10 g body weight of 0.6% acetic acid solution is injected intraperitoneally.[17][18][19]
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[20][21]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the control group.
Data Presentation:
| Treatment Group | Dose (µmol/kg, p.o.) | ED50 (µmol/kg) |
| This compound | - | 24.8 |
| Paracetamol | - | 506 |
Table 2: Comparative Efficacy in Acetic Acid-Induced Writhing in Mice.[1][2]
Application Note 2: Assessment of Central Analgesic Activity
Model 1: Hot Plate Test in Mice
This model assesses the response to thermal pain and is sensitive to centrally acting analgesics.[22][23]
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[24]
-
Procedure:
-
A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[24][25]
-
Animals are treated with this compound, a reference drug (e.g., morphine), or vehicle.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The increase in latency to the pain response is calculated.
Model 2: Formalin Test in Mice
This model produces a biphasic pain response and can differentiate between analgesic effects on acute nociceptive pain and inflammatory pain.[26][27][28][29]
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are pre-treated with this compound, a reference drug, or vehicle.
-
0.02 mL of 1-5% formalin solution is injected into the dorsal surface of a hind paw.[26][27]
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[26][27]
-
-
Data Analysis: The total licking time in each phase is compared between the treated and control groups.
Application Note 3: Evaluation of Neuroprotective Efficacy
Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on neuroinflammation, a key process in many neurodegenerative diseases.[30][31][32]
Experimental Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Procedure:
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or Y-maze.
-
Biochemical Analysis: Brain tissue is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., iNOS, COX-2) using techniques like ELISA or Western blotting.[30][31][33]
-
Histology: Brain sections can be stained to assess microglial activation and neuronal damage.
-
Data Presentation:
| Treatment Group | Dose | Brain TNF-α Levels (% of LPS control) | Brain IL-1β Levels (% of LPS control) |
| LPS Control | - | 100% | 100% |
| This compound | (Specify dose) | Quantitative Data | Quantitative Data |
| Dexamethasone | (Specify dose) | Quantitative Data | Quantitative Data |
Table 3: Hypothetical Data for Neuroprotective Efficacy in LPS-Induced Neuroinflammation.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. dovepress.com [dovepress.com]
- 12. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. youtube.com [youtube.com]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. researchgate.net [researchgate.net]
- 27. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A novel paracetamol derivative alleviates lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. [PDF] Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update | Semantic Scholar [semanticscholar.org]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Oral Administration of Nitroparacetamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroparacetamol (NCX-701) is a novel nitric oxide (NO)-donating prodrug of paracetamol.[1][2][3] It combines the analgesic and antipyretic effects of paracetamol with the vasodilatory and cytoprotective properties of nitric oxide.[4][5] Preclinical studies have indicated that this compound possesses enhanced anti-inflammatory and analgesic activities compared to its parent compound, paracetamol, and may have a better safety profile, particularly regarding gastrointestinal side effects.[6][7][8][9] Being a derivative of paracetamol, this compound is under investigation for the treatment of acute and chronic pain and inflammation.[10][11]
The oral route is the most convenient and preferred method of drug administration. However, the efficacy of an orally administered drug is contingent on its solubility, stability in the gastrointestinal tract, and permeability across the intestinal epithelium. As this compound is a distinct chemical entity from paracetamol, its physicochemical properties and formulation requirements for optimal oral delivery must be thoroughly investigated.
These application notes provide a comprehensive overview of the key considerations and methodologies for the development of oral dosage forms of this compound. Due to the limited publicly available data on the specific formulation of this compound, this document outlines general strategies and protocols applicable to poorly water-soluble compounds, which are presumed to be relevant for this compound.
Physicochemical Properties and Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and bioavailable oral formulation.
Table 1: Physicochemical Properties of Paracetamol and General Considerations for this compound
| Property | Paracetamol | This compound (NCX-701) - General Considerations |
| Molecular Formula | C₈H₉NO₂ | C₁₂H₁₄N₂O₆ |
| Molecular Weight | 151.16 g/mol | 282.25 g/mol [12] |
| Aqueous Solubility | Soluble in water (1:70)[13] | Expected to be poorly soluble in water due to the addition of the lipophilic nitrooxybutyl moiety. |
| pKa | 9.5[13] | The pKa of the phenolic hydroxyl group is masked by the ester linkage, potentially altering its ionization profile. |
| LogP | 0.46 | Expected to have a higher LogP than paracetamol, indicating increased lipophilicity. |
| Stability | Stable in dry form; hydrolysis in acidic or basic conditions.[13] | The ester linkage is susceptible to hydrolysis, especially at extreme pH values, leading to the release of paracetamol and the NO-donating moiety. Stability studies across a range of pH values are crucial. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of this compound in water and relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Materials: this compound powder, purified water, SGF (pH 1.2), SIF (pH 6.8), shaking incubator, centrifuge, HPLC-UV system.
-
Method:
-
Add an excess amount of this compound to separate vials containing purified water, SGF, and SIF.
-
Incubate the vials in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
Express solubility in mg/mL or µg/mL.
-
Protocol 2: Determination of pH-Stability Profile
-
Objective: To evaluate the chemical stability of this compound over a physiologically relevant pH range.
-
Materials: this compound, buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), temperature-controlled chamber, HPLC-UV system.
-
Method:
-
Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Store the solutions at a specific temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Immediately analyze the samples by HPLC-UV to quantify the remaining this compound and the appearance of degradation products (e.g., paracetamol).
-
Plot the concentration of this compound versus time to determine the degradation kinetics at each pH.
-
Formulation Strategies for Oral Administration
Given the probable low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability.[10][12][14][15][16][17][18][19][20][21][22]
Table 2: Potential Formulation Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increasing the surface area of the drug particles by reducing their size.[10][22] | Simple and widely used technique. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[10][15] | Significantly enhances dissolution rate and apparent solubility. | Physically unstable and can recrystallize over time; requires careful selection of polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[16] | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism. | Can be complex to formulate and may have stability issues; potential for GI irritation from high surfactant concentrations. |
| Inclusion Complexation | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity.[3][19] | Increases aqueous solubility and can improve stability. | Limited to drugs of appropriate size and geometry; can be a costly approach. |
Experimental Workflow for Formulation Development
Caption: A logical workflow for the oral formulation development of this compound.
Experimental Protocols for Formulation and Evaluation
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, ethanol), rotary evaporator, vacuum oven.
-
Method:
-
Dissolve this compound and the chosen polymer in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Mill and sieve the dried solid dispersion to obtain a powder of uniform particle size.
-
Characterize the solid dispersion for drug content, morphology (SEM), and physical state (XRD, DSC).
-
Protocol 4: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.[1][23][24]
-
Materials: this compound formulations (e.g., pure drug, solid dispersion), USP dissolution apparatus (e.g., Apparatus II - paddle), dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer), HPLC-UV system.
-
Method:
-
Set the dissolution apparatus parameters (e.g., paddle speed at 50 rpm, temperature at 37°C).
-
Place a known amount of the this compound formulation into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for this compound concentration using HPLC-UV.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles.
-
Protocol 5: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To evaluate the oral bioavailability of a developed this compound formulation.[25][26][27][28]
-
Materials: this compound formulation, appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies (e.g., heparinized tubes), centrifuge, LC-MS/MS system.
-
Method:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound and its major metabolites (e.g., paracetamol) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug that is metabolized in the body to release paracetamol and nitric oxide.[4][29][30][31][32]
-
Paracetamol: The analgesic and antipyretic effects of paracetamol are thought to be mediated through the central nervous system, possibly involving the inhibition of cyclooxygenase (COX) enzymes and modulation of the serotonergic and cannabinoid systems.
-
Nitric Oxide (NO): The released NO contributes to the therapeutic effect through various mechanisms, including vasodilation, which can improve blood flow to inflamed tissues, and modulation of inflammatory pathways.[5][33][34]
Putative Signaling Pathway of this compound
Caption: A putative signaling pathway for this compound after oral administration.
Conclusion
The development of a successful oral formulation for this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties. Based on these findings, appropriate formulation strategies, such as solid dispersions or lipid-based systems, can be employed to enhance its solubility and bioavailability. The protocols outlined in these application notes provide a framework for the rational design, development, and evaluation of oral dosage forms of this compound. It is important to reiterate that these are general methodologies, and optimization based on experimental data for this compound is essential for successful formulation development.
References
- 1. [PDF] Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. NCX-701. NicOx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery [drug-dev.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjbphs.com [wjbphs.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. ijpsm.com [ijpsm.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Prodrugs as Drug Candidates for the Treatment of Ischemic Disorders: Insights into NO-Releasing Prodrug Biotransformation and Hemoglobin-NO Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Nitrite Releasing Molecules: Synthesis, Mechanism and Potential Application as Prodrugs for the Improvement of Nitric Oxide Bioavailability [etd.iisc.ac.in]
- 32. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 33. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 34. Nitric Oxide-NASIDS Donor Prodrugs as Hybrid Safe Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Nitroparacetamol Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroparacetamol (NCX-701) is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance its analgesic and anti-inflammatory properties while potentially mitigating the hepatotoxicity associated with paracetamol overdose. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for the detection and quantification of hypothesized this compound metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothesized Metabolic Pathway of this compound
This compound is anticipated to undergo initial hydrolysis by plasma and tissue esterases, yielding paracetamol and a 4-(nitrooxy)butanoate moiety. Paracetamol subsequently follows its well-established metabolic pathways, including glucuronidation, sulfation, and oxidation to N-acetyl-p-benzoquinone imine (NAPQI). The 4-(nitrooxy)butanoate side chain is likely further metabolized, potentially through reduction of the nitrooxy group and subsequent beta-oxidation.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, paracetamol, and its major metabolites, along with the hypothesized metabolites of the 4-(nitrooxy)butanoate side chain in plasma.
Materials and Reagents
-
This compound (analytical standard)
-
Paracetamol (analytical standard)
-
Paracetamol-d4 (internal standard)
-
4-(Nitrooxy)butanoic acid (custom synthesis or analytical standard)
-
4-Hydroxybutanoic acid (analytical standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold methanol containing the internal standard (Paracetamol-d4 at a suitable concentration, e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte and the internal standard. The following are suggested transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 283.1 | 152.1 | Positive |
| Paracetamol | 152.1 | 110.1 | Positive |
| Paracetamol-d4 (IS) | 156.1 | 114.1 | Positive |
| Paracetamol Glucuronide | 328.1 | 152.1 | Negative |
| Paracetamol Sulfate | 232.0 | 152.1 | Negative |
| 4-(Nitrooxy)butanoic acid | 148.0 | 46.0 | Negative |
| 4-Hydroxybutanoic acid | 103.0 | 85.0 | Negative |
Data Presentation: Quantitative Parameters
The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are illustrative and should be established during method validation.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | 1 | 1000 | >85 | <15 | ±15 |
| Paracetamol | 1 | 1000 | >90 | <15 | ±15 |
| Paracetamol Glucuronide | 5 | 5000 | >80 | <15 | ±15 |
| Paracetamol Sulfate | 5 | 5000 | >80 | <15 | ±15 |
| 4-(Nitrooxy)butanoic acid | 2 | 2000 | >75 | <20 | ±20 |
| 4-Hydroxybutanoic acid | 5 | 5000 | >80 | <15 | ±15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound metabolites in plasma.
Caption: Workflow for the analysis of this compound metabolites.
Conclusion
This application note provides a comprehensive, albeit hypothesized, framework for the detection and quantification of this compound and its metabolites in plasma. The provided LC-MS/MS protocol is based on established methods for similar analytes and offers a robust starting point for researchers. Method validation must be performed to establish the performance characteristics for the specific laboratory environment and application. This will enable accurate pharmacokinetic and metabolic studies of this novel therapeutic agent.
Evaluating the Anti-Inflammatory Effects of Nitroparacetamol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroparacetamol (NCX-701) is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance the anti-inflammatory and analgesic properties of the parent compound while potentially mitigating its hepatotoxicity.[1][2] Unlike paracetamol, which exhibits weak anti-inflammatory activity, this compound has demonstrated significant anti-inflammatory effects in various in vivo models.[3][4] The proposed mechanism of action involves the release of nitric oxide, which can modulate key inflammatory pathways, including the activity of cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators.[5] Furthermore, this compound is thought to interfere with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.[5][6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory properties of this compound in a controlled in vitro setting. The assays focus on key biomarkers of inflammation, including nitric oxide, prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.
Key Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. This compound is hypothesized to exert its anti-inflammatory effects in part by inhibiting this pathway.
Experimental Workflow
A systematic workflow is essential for the robust evaluation of this compound's anti-inflammatory effects. The process begins with cell culture and determination of a non-toxic concentration range for the test compound. Subsequently, cells are pre-treated with this compound before being stimulated with an inflammatory agent like LPS. Finally, cell supernatants and lysates are harvested for analysis of inflammatory markers.
Data Presentation
While specific IC50 values for this compound in cell culture assays are not widely available in published literature and need to be determined experimentally, the following table summarizes the expected qualitative outcomes based on its known anti-inflammatory properties. This provides a framework for data interpretation.
Table 1: Expected Qualitative Effects of this compound on Inflammatory Markers in LPS-Stimulated Macrophages
| Treatment Group | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Levels | Pro-inflammatory Cytokine (TNF-α, IL-1β) Secretion |
| Vehicle Control | - | - | - |
| LPS (1 µg/mL) | +++ | +++ | +++ |
| LPS + Paracetamol | +++ | ++ | +++ |
| LPS + this compound | ↓ | ↓↓ | ↓↓ |
Key:
-
- : Basal level
-
+ / ++ / +++ : Increasing levels of the inflammatory marker
-
↓ / ↓↓ : Dose-dependent decrease in the inflammatory marker
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate cell line for these assays.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate well plates (e.g., 96-well for cytotoxicity and NO assays, 24-well for PGE2 and cytokine assays) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (and paracetamol as a comparator) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an appropriate incubation period (e.g., 18-24 hours).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
Griess Reagent: A 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
96-well microplate.
-
Microplate reader.
Protocol:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of the Griess reagent to each well containing the standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Prostaglandin E2 (PGE2) Measurement by ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture medium. PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of sites on a PGE2-specific antibody. The signal is inversely proportional to the amount of PGE2 in the sample.
Materials:
-
Commercially available PGE2 ELISA kit.
-
Cell culture supernatants.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the PGE2 ELISA kit.
-
Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells.
-
Add the enzyme-conjugated PGE2 to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the PGE2 concentration in the samples from the standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-1β) Measurement by ELISA
Principle: A sandwich ELISA is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β) secreted into the cell culture medium. A capture antibody specific to the cytokine is coated onto the microplate wells. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-HRP conjugate. The signal, generated by the addition of a substrate, is directly proportional to the amount of cytokine present.
Materials:
-
Commercially available ELISA kits for TNF-α and IL-1β.
-
Cell culture supernatants.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.
-
Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells and incubate.
-
Wash the wells and add the biotinylated detection antibody. Incubate as recommended.
-
Wash the wells and add the streptavidin-HRP conjugate. Incubate as recommended.
-
Wash the wells and add the substrate solution to initiate the colorimetric reaction.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentration in the samples from the standard curve.
References
- 1. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of a nitric oxide releasing derivative of paracetamol in a rat model of endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Biomarkers of Nitroparacetamol In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol designed to enhance the analgesic and anti-inflammatory properties of the parent compound while potentially mitigating its hepatotoxic effects.[1][2][3] The therapeutic advantages of this compound are attributed to the synergistic actions of paracetamol and the released nitric oxide.[2] Robust in vivo evaluation of this compound's efficacy and safety necessitates the precise measurement of relevant biomarkers. These application notes provide detailed protocols for key in vivo models and biomarker analyses to assess the anti-inflammatory, analgesic, and hepatoprotective effects of this compound.
Key Biomarkers for this compound Efficacy
The in vivo efficacy of this compound can be evaluated by monitoring a panel of biomarkers associated with inflammation, pain, and liver function.
Anti-inflammatory and Analgesic Biomarkers
-
Paw Edema Volume: A primary indicator of acute inflammation, measured as the increase in paw volume following the injection of an inflammatory agent like carrageenan.
-
Mechanical Nociceptive Threshold: A measure of pain sensitivity, where a higher threshold indicates an analgesic effect.
-
Writhing Response: A visceral pain model where a reduction in the number of abdominal constrictions signifies analgesia.
-
Prostaglandin E2 (PGE2) Levels: A key mediator of inflammation and pain; its inhibition is a primary target for many anti-inflammatory drugs.
Hepatotoxicity Biomarkers
-
Alanine (B10760859) Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): An enzyme released from damaged liver cells.
-
Glutamate (B1630785) Dehydrogenase (GDH): A mitochondrial enzyme, the elevation of which in plasma is indicative of severe liver damage.[2][4]
Pharmacodynamic Biomarker
-
Nitrate (B79036)/Nitrite (B80452) (NOx) Levels: As this compound's mechanism involves the release of nitric oxide, measuring the stable metabolites of NO (nitrate and nitrite) in plasma and tissues can confirm target engagement and provide pharmacokinetic/pharmacodynamic insights.[2]
Data Presentation
The following tables summarize quantitative data from preclinical studies, comparing the efficacy and safety of this compound with its parent compound, paracetamol.
Table 1: Anti-inflammatory and Analgesic Efficacy of this compound vs. Paracetamol
| Model | Species | Compound | Dose (mg/kg) | Route | Efficacy Endpoint (ED50) | Reference |
| Carrageenan-induced Paw Edema | Rat | This compound | 47.8 | i.p. | 169.4 µmol/kg | [3] |
| Paracetamol | >300 | i.p. | >1986 µmol/kg | [3] | ||
| Carrageenan-induced Mechanical Hyperalgesia | Rat | This compound | 44.0 | i.p. | 156 µmol/kg | [3] |
| Paracetamol | 62.2 | i.p. | 411.6 µmol/kg | [3] | ||
| Acetic Acid-induced Writhing | Mouse | This compound | 7.0 | p.o. | 24.8 µmol/kg | [1][3] |
| Paracetamol | - | p.o. | 506 µmol/kg | [1][3] |
Table 2: Hepatotoxicity Biomarkers Following Administration of this compound and Paracetamol in Rats
| Biomarker | Control (Vehicle) | Paracetamol (5 mmol/kg) | This compound (5 mmol/kg) | Time Point | Reference |
| Plasma AST (U/L) | 55 ± 5 | 182 ± 30 | 65 ± 8 | 6 hours | [2] |
| Plasma ALT (U/L) | 25 ± 2 | 50 ± 7 | 28 ± 3 | 6 hours | [2] |
| Plasma GDH (U/L) | 8 ± 1 | 18 ± 3 | 9 ± 1 | 6 hours | [2] |
| p<0.05 compared to control |
Table 3: Plasma and Liver Nitrate/Nitrite Levels in Rats
| Biomarker | Control (Vehicle) | Paracetamol (5 mmol/kg) | This compound (5 mmol/kg) | Time Point | Reference |
| Plasma Nitrate/Nitrite (µM) | 40.8 ± 1.6 | 42.4 ± 5.8 | 88.6 ± 5.6 | 6 hours | [2] |
| Liver Nitrate/Nitrite (µM) | 0.9 ± 0.1 | 16.0 ± 4.1 | 36.5 ± 13.0 | 6 hours | [2] |
| p<0.05 compared to control |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Principle: This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan, a phlogistic agent.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound, Paracetamol, or vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer this compound, paracetamol, or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volumes.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Randall-Selitto Test for Mechanical Hyperalgesia in Rats (Analgesic Activity)
Principle: This test measures the pain threshold in response to a mechanical stimulus. An increase in the pressure required to elicit a withdrawal response indicates analgesia.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Analgesy-meter (e.g., Ugo Basile)
-
Animal restrainers
Procedure:
-
Acclimatize animals to the restraining device for several days before the experiment to minimize stress-induced analgesia.
-
On the day of the experiment, induce inflammation in one hind paw as described in the carrageenan-induced paw edema protocol.
-
At a predetermined time after the induction of inflammation (e.g., 2.5 hours), administer this compound, paracetamol, or vehicle.
-
At a specific time post-treatment (e.g., 30 minutes), measure the mechanical nociceptive threshold.
-
Place the rat's inflamed paw on the plinth of the analgesy-meter.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using a blunt-ended probe.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
A cut-off pressure should be set to avoid tissue damage.
-
The analgesic effect is determined by the increase in the pain threshold in the treated groups compared to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). A reduction in the number of writhes indicates an analgesic effect.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in sterile 0.9% saline)
-
This compound, Paracetamol, or vehicle
-
Observation chambers
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound, paracetamol, or vehicle via the desired route.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Measurement of Prostaglandin E2 (PGE2) Levels
Principle: PGE2 levels in inflamed tissue or plasma can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Rat PGE2 ELISA kit
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect inflamed paw tissue or blood samples at a relevant time point after induction of inflammation and treatment.
-
For tissue samples, homogenize the paw tissue in an appropriate buffer provided in the ELISA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
For blood samples, collect blood in tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.
Measurement of Liver Enzymes (ALT, AST, GDH)
Principle: The activity of ALT, AST, and GDH in plasma is determined using commercially available enzymatic assay kits.
Materials:
-
ALT, AST, and GDH assay kits
-
Spectrophotometer or microplate reader
-
Centrifuge
Procedure:
-
Collect blood samples from animals at specified time points after drug administration.
-
Centrifuge the blood to obtain plasma.
-
Perform the enzymatic assays according to the manufacturer's protocols. These assays are typically based on the following principles:
-
ALT: Measures the rate of conversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate.
-
AST: Measures the rate of conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.
-
GDH: Measures the rate of oxidative deamination of glutamate to α-ketoglutarate and ammonia.
-
-
The change in absorbance, usually of NADH, is monitored over time and is proportional to the enzyme activity.
-
Enzyme activity is expressed in Units per Liter (U/L).
Measurement of Plasma and Tissue Nitrate/Nitrite (NOx)
Principle: The total concentration of nitrate and nitrite, stable metabolites of NO, is measured using the Griess reaction. Nitrate is first reduced to nitrite, and then the total nitrite is quantified colorimetrically.
Materials:
-
Griess Reagent System (e.g., sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase
-
NADPH
-
Microplate reader
Procedure:
-
Collect plasma or tissue homogenates as described previously.
-
Deproteinate the samples if necessary (e.g., by ultrafiltration).
-
To convert nitrate to nitrite, incubate the samples with nitrate reductase and its cofactor, NADPH.
-
Add the Griess reagent to the samples. This reagent consists of two components that are added sequentially or as a mixture:
-
Sulfanilamide, which reacts with nitrite in an acidic medium to form a diazonium salt.
-
N-(1-naphthyl)ethylenediamine dihydrochloride, which couples with the diazonium salt to form a colored azo compound.
-
-
Incubate for a specified time at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
Quantify the NOx concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Visualizations
Signaling Pathways and Experimental Workflows
Experimental workflow for assessing this compound efficacy.
Putative signaling pathway of this compound.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Neuropathic Pain Studies with NCX-701
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of NCX-701, a nitric oxide (NO)-donating derivative of paracetamol, in a rodent model of neuropathic pain. The protocols detailed below outline the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model and the assessment of analgesic efficacy through behavioral testing.
Introduction to NCX-701 and its Therapeutic Potential
NCX-701 is an investigational compound that combines the analgesic properties of paracetamol with a nitric oxide-donating moiety.[1][2][3] Unlike paracetamol, which shows limited efficacy in neuropathic pain states, NCX-701 has demonstrated significant antinociceptive effects in preclinical models of neuropathy.[1][2][4] Its mechanism of action is believed to involve the release of nitric oxide, which plays a crucial role in modulating nociceptive signaling pathways, primarily within the spinal cord.[5] Furthermore, studies have indicated a synergistic analgesic effect when NCX-701 is co-administered with gabapentin (B195806), a standard therapeutic for neuropathic pain.[4][5]
Key Experimental Strategies
A robust preclinical evaluation of NCX-701 in neuropathic pain involves three key stages:
-
Induction of a Neuropathic Pain Model: The Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely used and validated model that mimics many of the symptoms of clinical neuropathic pain, including mechanical allodynia.[6][7]
-
Behavioral Assessment of Pain: Quantifying the animal's response to sensory stimuli is crucial for assessing the efficacy of an analgesic compound. The von Frey test is a standard method for measuring mechanical allodynia.[8][9]
-
Pharmacological Intervention and Data Analysis: Administration of NCX-701 at various doses and subsequent behavioral testing allows for the determination of its analgesic potential.
Data Presentation: Efficacy of NCX-701 in a Neuropathic Pain Model
The following tables summarize the reported efficacy of NCX-701 in a rat model of neuropathic pain.
Table 1: Intravenous (i.v.) Administration of NCX-701
| Parameter | Value | Reference |
| Route of Administration | Intravenous (i.v.) | [5] |
| Animal Model | Neuropathic Rats (presumed CCI) | [5] |
| Efficacy Endpoint | Reduction of nociceptive responses to noxious mechanical stimulation | [5] |
| ID50 | 542 ± 5 µmol·kg⁻¹ | [5] |
Table 2: Intrathecal (i.t.) Administration of NCX-701
| Parameter | Value | Reference |
| Route of Administration | Intrathecal (i.t.) | [5] |
| Animal Model | Neuropathic Rats (presumed CCI) | [5] |
| Efficacy Endpoint | Reduction of nociceptive responses to noxious mechanical stimulation | [5] |
| ID50 | 932 ± 16 nmol·kg⁻¹ | [5] |
| Minimal Effective Dose | 240 nmol·kg⁻¹ | [5] |
| Maximal Effect | 50 ± 7% of control response | [5] |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Surgery in Rats
This protocol describes the surgical procedure to induce a unilateral peripheral neuropathy.
Materials:
-
Anesthesia (e.g., Isoflurane)[6]
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures[7]
-
Antiseptic solution (e.g., povidone-iodine) and alcohol
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent.[6] Shave the lateral surface of the left thigh and sterilize the surgical area with antiseptic solution.[12] Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Exposure of the Sciatic Nerve: Make a small incision in the skin of the mid-thigh region.[6] Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[6][12]
-
Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue.[6] Loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with approximately 1 mm spacing between each ligature.[6][7] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[6]
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[6][10][11]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (though some protocols for pain studies omit this to avoid confounding results).[10][11] House the animals individually with easy access to food and water. Monitor the animals for signs of distress or infection. Allow a recovery period of 7-14 days for the neuropathy to develop before behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (a set of calibrated monofilaments) or an electronic von Frey apparatus[8][9]
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimatization: Place the rats individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.[13]
-
Stimulation: Apply the von Frey filament to the mid-plantar surface of the hind paw.[9] Begin with a filament of low force and progressively increase the force with subsequent filaments.
-
Up-Down Method (for manual filaments):
-
Start with a filament near the expected threshold (e.g., 2 g).
-
A positive response is a sharp withdrawal of the paw.
-
If there is no response, the next stimulus should be with a stronger filament.
-
If there is a positive response, the next stimulus should be with a weaker filament.
-
The 50% withdrawal threshold is calculated using the pattern of positive and negative responses.[9]
-
-
Electronic Von Frey Apparatus:
-
Data Collection: Test both the ipsilateral (injured) and contralateral (uninjured) hind paws. A significant decrease in the paw withdrawal threshold of the ipsilateral paw compared to the contralateral paw and baseline measurements indicates the presence of mechanical allodynia.
Mandatory Visualizations
Caption: Experimental workflow for evaluating NCX-701 in a neuropathic pain model.
Caption: Proposed NO/cGMP signaling pathway for NCX-701-mediated analgesia.
Caption: Logical flow of the experimental design for NCX-701 testing.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Nitroparacetamol (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive effects of NCX-701 (nitro-paracetamol) in neuropathic rats: enhancement of antinociception by co-administration with gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 10. criver.com [criver.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 13. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for Assessing the Hepatotoxicity of Nitroparacetamol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug that can cause severe dose-dependent hepatotoxicity, primarily initiated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Nitroparacetamol is a nitric oxide (NO)-donating derivative of paracetamol designed to mitigate this toxicity while retaining therapeutic efficacy. The addition of the nitro-moiety is believed to confer hepatoprotective effects, largely by counteracting the oxidative stress and subsequent cellular damage induced by paracetamol overdose.
These application notes provide a detailed protocol for a comprehensive preclinical assessment of the hepatotoxicity of this compound, comparing it with its parent compound, paracetamol. The protocols cover both in vitro and in vivo models to evaluate key markers of liver injury, oxidative stress, and the signaling pathways involved in hepatocyte cell death.
Key Signaling Pathway in Paracetamol Hepatotoxicity and the Protective Role of Nitric Oxide
Paracetamol overdose leads to the saturation of normal glucuronidation and sulfation metabolic pathways, shunting a greater proportion of the drug to be metabolized by cytochrome P450 enzymes into the toxic metabolite NAPQI. NAPQI depletes cellular glutathione (B108866) (GSH) stores, leading to oxidative stress, mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Sustained JNK activation promotes the mitochondrial permeability transition, release of pro-apoptotic factors, and ultimately, hepatocyte necrosis. This compound is designed to release nitric oxide, which is hypothesized to exert a protective effect by scavenging reactive oxygen species (ROS) and potentially modulating the downstream signaling cascade, thereby reducing cell death.
Data Presentation
Table 1: In Vivo Assessment of Liver Injury Markers
This table summarizes the effect of an equimolar dose of paracetamol and this compound on plasma markers of liver injury in rats 6 hours post-administration. The data indicates that while paracetamol significantly elevates liver enzymes, this compound does not induce a similar hepatotoxic response.[1][2]
| Treatment Group (5 mmol/kg, i.p.) | Plasma AST (IU/L) | Plasma ALT (IU/L) | Plasma GDH (IU/L) |
| Vehicle Control | 82.3 ± 7.4 | 28.5 ± 2.7 | 4.8 ± 1.1 |
| Paracetamol | 480.6 ± 120.5 | 224.8 ± 65.2 | 55.7 ± 18.0* |
| This compound | 95.7 ± 11.2 | 33.1 ± 3.4 | 6.0 ± 1.3 |
Data are presented as mean ± SEM. *p<0.05 compared to vehicle control.
Table 2: In Vitro Cytotoxicity Assessment in HepG2 Cells
This table provides a representative dose-response of HepG2 cell viability after 24-hour exposure to paracetamol and this compound. This allows for the determination and comparison of their respective IC50 values.
| Compound | Concentration (mM) | % Cell Viability (MTT Assay) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Paracetamol | 5 | 85.3 ± 6.1 |
| 10 | 60.1 ± 4.8 | |
| 15 | 45.2 ± 5.5 | |
| 20 | 25.7 ± 3.9 | |
| This compound | 5 | 98.2 ± 4.7 |
| 10 | 95.6 ± 5.3 | |
| 15 | 90.4 ± 4.9 | |
| 20 | 85.1 ± 6.2 |
Data are presented as mean ± SD.
Experimental Protocols
Experimental Workflow Overview
The assessment of this compound hepatotoxicity follows a multi-tiered approach, beginning with in vitro screening for cytotoxicity and mechanistic evaluation, followed by in vivo studies to confirm the safety profile in a whole-organism context.
In Vitro Hepatotoxicity Protocol
1.1. Cell Culture
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in 6-well plates at 5 x 10^5 cells/well for molecular assays.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
1.2. Drug Treatment
-
Prepare stock solutions of paracetamol and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 mM). The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium in the wells with the drug-containing medium.
-
Incubate the cells for 24 hours.
1.3. Cell Viability Assessment (MTT Assay)
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
1.4. Lactate Dehydrogenase (LDH) Leakage Assay
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate LDH leakage as a percentage of the positive control (cells lysed with Triton X-100).
In Vivo Hepatotoxicity Protocol
2.1. Animal Model
-
Species/Strain: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice overnight before drug administration to enhance sensitivity to paracetamol-induced toxicity.
2.2. Drug Administration
-
Divide mice into three groups: Vehicle control, Paracetamol, and this compound.
-
Prepare drug suspensions in a suitable vehicle (e.g., warm sterile saline).
-
Administer a single intraperitoneal (i.p.) injection of the vehicle, paracetamol (e.g., 300-500 mg/kg), or an equimolar dose of this compound.
2.3. Sample Collection
-
At predetermined time points (e.g., 6, 12, or 24 hours) after drug administration, euthanize the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
2.4. Biochemical Analysis of Serum
-
Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits according to the manufacturer's instructions.
Histopathological Evaluation
3.1. Tissue Processing and Staining
-
Process the formalin-fixed liver tissue for paraffin (B1166041) embedding.
-
Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
3.2. Microscopic Examination
-
Examine the stained sections under a light microscope to assess the extent of liver injury, focusing on centrilobular necrosis, inflammation, and any other pathological changes.
3.3. Histopathological Scoring
-
Score the degree of liver injury based on a semi-quantitative scale. For example:
-
Grade 0: No necrosis.
-
Grade 1: Minimal, single-cell necrosis in the centrilobular region.
-
Grade 2: Mild centrilobular necrosis.
-
Grade 3: Moderate centrilobular necrosis.
-
Grade 4: Marked centrilobular necrosis with bridging necrosis.
-
Grade 5: Massive necrosis.
-
Mechanistic Assays
4.1. Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)
-
Homogenize a portion of the frozen liver tissue in cold PBS.
-
Measure the MDA levels in the liver homogenate using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.
-
Normalize the MDA concentration to the protein content of the homogenate.
4.2. Western Blot for Phosphorylated JNK (p-JNK)
-
Extract total protein from liver tissue lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Normalize the p-JNK signal to the total JNK signal to determine the relative level of JNK activation.
4.3. Caspase-3 Activity Assay
-
Prepare liver tissue lysates.
-
Measure caspase-3 activity using a colorimetric assay kit.
-
This assay is based on the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified by measuring the absorbance at 405 nm.
-
Express caspase-3 activity as a fold increase over the control group.
References
Application Notes and Protocols for Controlled Release of Nitroparacetamol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroparacetamol
This compound (NCX-701) is a novel nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen).[1] This modification enhances its pharmacological profile, conferring potent anti-inflammatory and antinociceptive properties that are superior to its parent compound.[1][2][3] While paracetamol is a widely used analgesic and antipyretic, it lacks significant anti-inflammatory activity.[3] this compound, by releasing NO, not only retains the analgesic effects of paracetamol but also adds anti-inflammatory action and potentially a better safety profile, particularly concerning gastrointestinal side effects often associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4] The mechanism of action for this compound is believed to be distinct from and complementary to that of paracetamol, with its effects partially mediated by the NO signaling pathway.[1][2]
The controlled release of this compound is desirable to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and minimize potential side effects. This document provides an overview and detailed protocols for developing controlled-release drug delivery systems for this compound using polymeric nanoparticles, hydrogels, and liposomes.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the synergistic effects of both the paracetamol moiety and the released nitric oxide.
Polymeric Nanoparticles for Controlled Release of this compound
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, which can encapsulate or adsorb drugs, offering a platform for controlled release and targeted delivery.[5] Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and tunable degradation rates.
Data Presentation: Representative Characteristics of Drug-Loaded Nanoparticles
Note: The following data is representative of paracetamol-loaded nanoparticles and should be considered as a starting point for the optimization of this compound formulations.
| Formulation Parameter | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (24h) (%) | Reference |
| Drug:Polymer Ratio (1:1) | Eudragit S100 | ~150-200 | ~75-85 | ~33.3 | ~21.4 (at 12h) | [6] |
| Drug:Polymer Ratio (1:2) | Eudragit S100 | ~180-250 | ~90-95 | ~63.8 | ~27.2 (at 12h) | [6] |
| Drug:Polymer Ratio (1:3) | Eudragit S100 | ~200-300 | >99 | ~80.3 | ~28.3 (at 12h) | [6] |
| - | PLGA | ~111 | - | - | - | [7] |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol is adapted from methods used for other hydrophobic drugs and paracetamol.[8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
UV-Vis Spectrophotometer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, 20 mg of this compound and 100 mg of PLGA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution under continuous stirring. Homogenize the mixture at 15,000 rpm for 5 minutes or sonicate for 2-3 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the dichloromethane to evaporate, leading to the formation of nanoparticles. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove un-encapsulated drug and excess PVA. Resuspend the pellet in water and centrifuge again after each wash.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for storage.
Experimental Workflow: Nanoparticle Preparation and Characterization
Protocols for Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Protocol:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Dilute the suspension to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the average particle size, PDI, and zeta potential.
-
2. Surface Morphology:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[9][10]
-
Protocol:
-
For SEM, mount the lyophilized powder on a stub and coat with a conductive material (e.g., gold).
-
For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to dry.
-
Image the samples using the respective microscope.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry.
-
Protocol:
-
Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., DCM or a solvent in which both drug and polymer are soluble) at a predetermined wavelength (λmax).
-
EE Determination:
-
After the initial centrifugation to collect the nanoparticles, collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using the UV-Vis spectrophotometer.
-
Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[6]
-
-
DL Determination:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the encapsulated drug.
-
Measure the concentration of this compound using the UV-Vis spectrophotometer.
-
Calculate DL using the formula: DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100.
-
-
4. In Vitro Drug Release Study:
-
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., 2 mL of PBS, pH 7.4).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
Hydrogels for Controlled Release of this compound
Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water or biological fluids.[13] Thermosensitive hydrogels, which undergo a sol-gel transition at physiological temperatures, are particularly useful as injectable drug delivery systems.[14][15]
Data Presentation: Representative Properties of Drug-Loaded Hydrogels
Note: The following data is based on hydrogels loaded with paracetamol or other model drugs and serves as a reference for developing this compound-loaded hydrogels.
| Polymer System | Drug | Drug Loading (%) | Swelling Ratio (%) | In Vitro Release (24h) (%) | Reference |
| Carrageenan/CaCl2 | Paracetamol | 20-60 (w/w) | ~14.5 | ~75 (for 20% loading) | [16] |
| Chitosan (B1678972)/Acrylic Acid/Itaconic Acid | Buspirone HCl | - | >1000 at pH 7.4 | ~70-80 | [17] |
| Sodium Alginate/Polysuccinimide | Paracetamol | ~70 | - | ~40-60 | [18] |
| p(NIPAAm-co-HPMet) | Paracetamol | >92 | - | - | [19] |
Experimental Protocol: Preparation of a Thermosensitive Chitosan-Based Hydrogel for this compound Delivery
This protocol is adapted from methods for preparing thermosensitive hydrogels for various drug delivery applications.[20]
Materials:
-
This compound
-
Low molecular weight chitosan
-
β-glycerophosphate
-
Acetic acid
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
pH meter
-
Water bath or incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 0.1 M acetic acid with overnight stirring.
-
Drug Incorporation: Disperse the desired amount of this compound into the chitosan solution and stir until a homogenous suspension is formed.
-
Hydrogel Formation:
-
Cool the chitosan-drug suspension to 4°C.
-
Separately, prepare a pre-cooled solution of β-glycerophosphate.
-
Slowly add the β-glycerophosphate solution dropwise to the chitosan-drug suspension under continuous stirring, keeping the mixture on ice to prevent premature gelation. The final pH should be around 7.0.
-
-
Gelation Test: Transfer a small volume of the final solution to a vial and place it in a water bath at 37°C to observe the sol-gel transition.
Experimental Workflow: Hydrogel Preparation and Characterization
Protocols for Characterization of this compound-Loaded Hydrogels
1. Gelation Time and Temperature:
-
Method: Vial tilting method.
-
Protocol:
-
Place a vial containing the hydrogel solution in a water bath at 37°C.
-
Tilt the vial every minute. Gelation time is the point at which the solution no longer flows.
-
2. Swelling Studies:
-
Protocol:
-
Prepare and weigh a dried sample of the hydrogel (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At different time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
3. Drug Loading:
-
Method: Extraction and UV-Vis Spectrophotometry.[24]
-
Protocol:
-
Immerse a known weight of the dried drug-loaded hydrogel in a large volume of a suitable solvent to extract the drug completely.
-
Measure the concentration of this compound in the solvent using a UV-Vis spectrophotometer.
-
Calculate the drug loading: Drug Loading (%) = (Weight of Drug in Hydrogel / Weight of Dried Hydrogel) x 100.
-
4. In Vitro Drug Release Study:
-
Protocol:
-
Place a known amount of the this compound-loaded hydrogel into a container with a specific volume of release medium (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
Liposomes for Controlled Release of this compound
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs.[26] They are biocompatible and can be formulated to achieve sustained release.
Data Presentation: Representative Characteristics of Drug-Loaded Liposomes
Note: The following data is representative of liposomes loaded with other drugs and can be used as a guideline for this compound formulations.
| Lipid Composition | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release (24h) (%) | Reference |
| Soy Phosphatidylcholine/Cholesterol | Albendazole | ~200-300 | 72 | ~40-50 | [27] |
| PEGylated Soy PC/Cholesterol | Albendazole | ~150-250 | 81 | ~30-40 | [27] |
| Aceclofenac/Paracetamol | - | - | - | - | [28] |
| - | - | - | - | - | [26] |
Experimental Protocol: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
This is a widely used method for preparing liposomes.[29]
Materials:
-
This compound
-
Soy phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
-
UV-Vis Spectrophotometer
Procedure:
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the un-encapsulated this compound by centrifugation, dialysis, or gel filtration.
-
Experimental Workflow: Liposome (B1194612) Preparation and Characterization
Protocols for Characterization of this compound Liposomes
1. Particle Size, PDI, and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the liposome suspension with PBS and analyze using a DLS instrument.
2. Surface Morphology:
-
Method: Transmission Electron Microscopy (TEM) with negative staining.
-
Protocol: Place a drop of the liposome suspension on a grid, stain with a suitable agent (e.g., phosphotungstic acid), and image.
3. Encapsulation Efficiency (EE):
-
Method: Centrifugation and UV-Vis Spectrophotometry.[27][30][31][32]
-
Protocol:
-
Centrifuge the liposome suspension to separate the liposomes from the aqueous phase containing the un-encapsulated drug.
-
Measure the concentration of this compound in the supernatant.
-
Calculate EE using the formula: EE (%) = [(Total Drug - Un-encapsulated Drug) / Total Drug] x 100.
-
4. In Vitro Drug Release Study:
-
Protocol:
-
Place a known volume of the liposome suspension in a dialysis bag.
-
Immerse the bag in a release medium (PBS, pH 7.4) at 37°C with stirring.
-
At set time points, collect samples from the external medium and analyze for this compound concentration using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released over time.
-
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 13. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermosensitive polymeric hydrogels as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. Preparation, Swelling, and Drug Release Studies of Chitosan-based Hydrogels for Controlled Delivery of Buspirone Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Efficient Sodium Alginate/Polysuccinimide-Based Hydrogels as Biodegradable Acetaminophen Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetics of Swelling and Drug Release from PNIPAAm/Alginate Stimuli Responsive Hydrogels | Scientific.Net [scientific.net]
- 23. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CN101627986A - Acedofenac-paracetamol pharmaceutical composite and liposome solid preparation thereof - Google Patents [patents.google.com]
- 29. media.neliti.com [media.neliti.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. Encapsulation Efficiency (EE%) Testing - CD Formulation [formulationbio.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective | Semantic Scholar [semanticscholar.org]
- 35. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitroparacetamol
Welcome to the technical support center for the synthesis of 3-Nitroparacetamol (3-Nitro-4-hydroxyacetanilide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of nitroparacetamol?
A1: The most prevalent laboratory-scale synthesis involves the direct nitration of paracetamol (acetaminophen) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution where the nitro group (-NO₂) is introduced onto the aromatic ring of the paracetamol molecule.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A2: Several factors can contribute to low yields. The most critical are:
-
Reaction Temperature: The nitration of phenolic compounds is highly exothermic. Poor temperature control can lead to the formation of byproducts and degradation of the starting material. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of the nitrating agent.
-
Nitrating Agent Concentration: The concentration and ratio of nitric acid to sulfuric acid are crucial. An improper ratio can lead to insufficient nitration or over-nitration.
-
Formation of Isomers: The primary byproduct is often the ortho-isomer (2-nitro-4-hydroxyacetanilide). The formation of this isomer competes with the desired para-substitution, thereby reducing the yield of the desired product.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can increase the formation of degradation products.
Q3: I am observing the formation of a significant amount of an orange or reddish byproduct. What is it and how can I minimize it?
A3: The orange or reddish color can be attributed to the formation of nitrophenols and potentially some polymeric materials. This is often a result of the reaction temperature being too high, which can lead to the hydrolysis of the amide group of paracetamol followed by nitration of the resulting p-aminophenol, or other side reactions. To minimize this, ensure rigorous temperature control and consider a slower, dropwise addition of the nitrating agent.
Q4: What are the best practices for purifying crude this compound?
A4: Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as an ethanol-water mixture, can be effective. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals. The greater solubility of impurities in the cold solvent or their lower concentration allows them to remain in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inadequate Temperature Control: Reaction temperature rose above 5°C. 2. Incorrect Reagent Stoichiometry: Molar ratio of nitrating agent to paracetamol is not optimal. 3. Suboptimal Reaction Time: Incomplete reaction or product degradation. 4. Formation of Soluble Byproducts: Isomers and other byproducts are lost during workup. | 1. Use an ice-salt bath to maintain the temperature between 0-5°C. Add the nitrating agent very slowly (dropwise). 2. Carefully control the molar equivalents of nitric and sulfuric acid. Start with established literature ratios. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Optimize the recrystallization solvent and conditions to maximize the precipitation of the desired product while keeping isomers in solution. |
| Formation of a Tarry, Dark Mixture | 1. Excessively High Reaction Temperature: Leads to polymerization and degradation. 2. Highly Concentrated Reagents: Can cause a violent, uncontrolled reaction. | 1. Immediately cool the reaction mixture and ensure your cooling bath is effective. Consider diluting the reaction mixture with an appropriate inert solvent. 2. Use appropriately diluted acids and add them slowly to the reaction mixture. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: Insufficient nitrating agent or reaction time. 2. Ineffective Purification: Starting material co-crystallizes with the product. | 1. Increase the reaction time or the amount of nitrating agent slightly. Monitor via TLC. 2. Adjust the recrystallization solvent system to improve the separation of the product from the starting material. |
| Presence of Multiple Isomers in the Final Product | 1. Reaction Conditions Favoring Ortho-Substitution: Temperature and solvent can influence regioselectivity. | 1. Maintain a low reaction temperature as this generally favors the formation of the para-isomer. 2. Chromatographic separation (e.g., column chromatography) may be necessary if recrystallization is ineffective. |
Experimental Protocols
Synthesis of 3-Nitroparacetamol via Direct Nitration
Materials:
-
Paracetamol (Acetaminophen)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of paracetamol in concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the paracetamol solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
Visualizations
Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: The relationship between key reaction parameters in this compound synthesis.
Technical Support Center: Stability of Nitroparacetamol in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroparacetamol (NCX-701) in aqueous solutions. While specific stability data for this compound is limited in publicly available literature, this guide leverages extensive information on its parent compound, paracetamol, and the known chemistry of nitrooxy esters to address potential stability challenges.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and how does its structure differ from paracetamol?
This compound (4-acetamidophenyl 4-(nitrooxy)butanoate) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2][3] It is synthesized by chemically linking a nitrooxybutyl moiety to the hydroxyl group of paracetamol. This structural modification is responsible for its enhanced analgesic and anti-inflammatory properties compared to the parent drug.[2][3]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
Based on the structure of this compound, two primary degradation pathways are anticipated in aqueous solutions:
-
Hydrolysis of the ester linkage: This would cleave the molecule into paracetamol and 4-(nitrooxy)butanoic acid. The resulting paracetamol would then be susceptible to further hydrolysis of its amide bond to form p-aminophenol and acetic acid.
-
Hydrolysis of the nitrooxy group: The nitrooxy ester can undergo hydrolysis to release nitric oxide and the corresponding alcohol.
Additionally, oxidative degradation of the paracetamol moiety can occur.
Q3: What are the primary factors that can influence the stability of this compound in an aqueous solution?
Key factors affecting the stability of paracetamol, and likely this compound, in aqueous solutions include:
-
pH: Paracetamol is most stable in a slightly acidic to neutral pH range (typically pH 4-7).[4] Extreme pH values, both acidic and alkaline, can significantly accelerate hydrolytic degradation.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[4]
-
Light: Exposure to light, particularly UV light, can promote photolytic degradation.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of degradation products.
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound in the stock or working solution. | 1. Verify Solution pH: Ensure the pH of your aqueous solution is within the optimal range for stability (inferred to be slightly acidic to neutral, similar to paracetamol). Use appropriate buffers to maintain a stable pH. 2. Control Temperature: Prepare and store solutions at recommended temperatures. For long-term storage, consider refrigeration or freezing, after confirming that this does not cause precipitation. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. 4. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time. 5. De-gas Solvents: For sensitive experiments, consider de-gassing your aqueous solvents to remove dissolved oxygen and minimize oxidative degradation. |
| Appearance of Unexpected Peaks in Chromatography | Formation of degradation products. | 1. Identify Potential Degradants: Based on the structure of this compound, likely degradation products include paracetamol, p-aminophenol, and 4-(nitrooxy)butanoic acid. Use analytical standards to confirm the identity of these peaks. 2. Employ a Stability-Indicating Method: Use a validated HPLC method that can separate the intact this compound from its potential degradation products. This will allow for accurate quantification of the active compound. 3. Investigate Stress Conditions: To proactively identify potential degradants, perform forced degradation studies by exposing this compound solutions to acidic, basic, oxidative, and photolytic stress conditions.[5][6][7] |
| Precipitation in the Solution | Poor solubility or formation of insoluble degradation products. | 1. Check Solubility: Determine the solubility of this compound in your chosen aqueous medium at the experimental temperature. 2. Adjust pH: The solubility of this compound and its degradation products may be pH-dependent. Adjusting the pH might improve solubility. 3. Consider Co-solvents: If working with high concentrations, the use of a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or DMSO) may be necessary. However, be aware that co-solvents can also affect stability. |
Data on Paracetamol Stability
Due to the lack of specific quantitative data for this compound, the following tables summarize stability data for its parent compound, paracetamol. This information can serve as a valuable reference for anticipating the behavior of this compound under similar conditions.
Table 1: Effect of pH on Paracetamol Degradation
| pH | Stability | Comments |
| < 4 | Less Stable | Increased rate of hydrolysis of the amide bond. |
| 4 - 7 | Most Stable | Optimal pH range for paracetamol stability in aqueous solutions.[4] |
| > 7 | Less Stable | Increased rate of hydrolysis of the amide bond. |
Table 2: Effect of Temperature on Paracetamol Degradation
| Temperature | Effect on Degradation Rate |
| Lower Temperatures (e.g., 4°C) | Slower degradation rate. |
| Room Temperature (e.g., 25°C) | Moderate degradation rate. |
| Higher Temperatures (e.g., >40°C) | Accelerated degradation rate.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound (Hypothetical)
This protocol is a general guideline for investigating the stability of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source for a defined period.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining this compound and identify and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method for Paracetamol and Related Substances
The following is an example of an HPLC method that has been used for the simultaneous determination of paracetamol and its related substances, which could be adapted for this compound.[8][9][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M KH₂PO₄, pH 6) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 72.5:27.5 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Inferred degradation pathways of this compound in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. NCX-701. NicOx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCX-701 (this compound) is an effective antinociceptive agent in rat withdrawal reflexes and wind-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. apjhs.com [apjhs.com]
- 8. Stability-indicating simultaneous determination of paracetamol and three of its related substances using a direct GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
troubleshooting impurities in nitroparacetamol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroparacetamol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3-nitroparacetamol?
A1: The most common impurities can be categorized as follows:
-
Starting Material Impurities: Impurities present in the initial paracetamol, such as p-aminophenol (PAP) and p-nitrophenol (PNP), can be carried through the synthesis.[1]
-
Positional Isomers: The primary byproduct of the reaction is often the ortho-isomer, 2-nitroparacetamol, which can be difficult to separate from the desired 3-nitroparacetamol due to their similar physical properties.
-
Over-nitration Products: Dinitro-paracetamol can form if the reaction conditions are too harsh, such as elevated temperatures or an excess of the nitrating agent.[2][3]
-
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored, resinous byproducts.[2]
-
Hydrolysis Products: Under strong acidic conditions, the amide group of paracetamol or this compound can be hydrolyzed to form the corresponding aminophenol or aminonitrophenol.
Q2: My final product is a discolored yellow or brown. What is the likely cause and how can I purify it?
A2: Discoloration in the final product is typically due to the presence of nitrophenolic compounds and other aromatic oxidation byproducts.[4] These impurities are often highly colored. The recommended purification method is recrystallization from a suitable solvent system. For persistent coloration, treatment with activated charcoal during the recrystallization process can be effective in adsorbing these colored impurities.[4]
Q3: I am observing a significant amount of the 2-nitroparacetamol isomer in my product mixture. How can I improve the regioselectivity for the 3-nitro isomer?
A3: Achieving high regioselectivity is a common challenge in the nitration of activated aromatic rings. To favor the formation of the 3-nitro isomer over the 2-nitro isomer, consider the following strategies:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Lower temperatures make the reaction more sensitive to the subtle energetic differences between the transition states leading to the different isomers.[2]
-
Control the Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of paracetamol can help to maintain a low concentration of the nitrating species and minimize side reactions.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer improved selectivity in some cases.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.
-
Over-nitration and Side Reactions: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro compounds and other byproducts, reducing the yield of the desired product.[2]
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and recrystallization steps. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. When recrystallizing, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.[4]
Q5: How can I effectively separate 3-nitroparacetamol from its isomers and other impurities?
A5: A combination of techniques is often necessary for effective purification:
-
Recrystallization: This is a powerful technique for removing many impurities, especially those with different solubility profiles from the desired product.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for 3-nitroparacetamol.
-
Column Chromatography: For difficult separations, such as removing the 2-nitro isomer, silica (B1680970) gel column chromatography can be employed. A careful selection of the eluent system is crucial for achieving good separation.[4]
Data Presentation: Common Impurities and Analytical Methods
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Method |
| Paracetamol | Incomplete reaction | HPLC, TLC[1][5] |
| p-Aminophenol (PAP) | Impurity in starting material, Hydrolysis | HPLC, TLC[1] |
| p-Nitrophenol (PNP) | Impurity in starting material | HPLC, TLC[1] |
| 2-Nitroparacetamol | Side reaction (isomer formation) | HPLC, TLC |
| Dinitro-paracetamol | Side reaction (over-nitration) | HPLC, Mass Spectrometry |
| Oxidation Byproducts | Side reaction | HPLC |
Table 2: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Monitor reaction progress with TLC/HPLC; extend reaction time if necessary. |
| Over-nitration/Side reactions | Use stoichiometric amounts of nitrating agent; maintain low reaction temperature.[2] | |
| Product loss during work-up | Optimize extraction pH; use minimal solvent for recrystallization and ensure adequate cooling.[4] | |
| Low Purity | Presence of starting material | Ensure reaction goes to completion. |
| Formation of isomers | Lower reaction temperature to improve selectivity.[2] | |
| Presence of colored impurities | Purify by recrystallization, potentially with activated charcoal treatment.[4] | |
| Poor Regioselectivity | High reaction temperature | Conduct the reaction at 0°C or lower.[2] |
| Rapid addition of nitrating agent | Add the nitrating agent slowly and with vigorous stirring. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitroparacetamol
This protocol is a general guideline. Reaction conditions, particularly temperature and reaction time, should be optimized for your specific setup.
-
Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve paracetamol in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C. Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the paracetamol solution. It is crucial to maintain the reaction temperature below 10°C throughout the addition to minimize the formation of byproducts.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-nitroparacetamol will precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method that should be validated for your specific instrumentation and impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[5]
-
Detection: Monitor the elution profile at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a suitable solvent (e.g., mobile phase or methanol) to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[7] For accurate quantification of impurities, reference standards for each impurity are required.
Visualizations
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Connecting problems to causes and solutions.
References
- 1. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2021219647A1 - Method for the continuous synthesis of paracetamol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jmpas.com [jmpas.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nitroparacetamol Dosage for Anti-inflammatory Effects
Welcome to the technical support center for researchers utilizing nitroparacetamol in anti-inflammatory studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's anti-inflammatory effect?
This compound is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Its enhanced anti-inflammatory activity, compared to its parent compound, is attributed to the donation of NO.[1] The released NO is thought to modulate inflammatory pathways through several mechanisms, including the potential inhibition of cyclooxygenase (COX) enzymes and interference with the NF-κB signaling cascade.[1]
Q2: How does the anti-inflammatory potency of this compound compare to paracetamol?
This compound exhibits significantly greater anti-inflammatory and antinociceptive activity than paracetamol.[1][3] In models like the carrageenan-induced hindpaw edema in rats, this compound shows a pronounced, dose-dependent inhibitory effect, whereas paracetamol has little to no significant anti-edema activity at comparable doses.[1]
Q3: What is a typical effective dose (ED50) for this compound in preclinical models of inflammation?
The ED50 for this compound can vary depending on the animal model and the specific inflammatory stimulus. For instance, in the carrageenan-induced hindpaw edema model in rats, the ED50 for this compound has been reported to be approximately 169.4 µmol/kg (equivalent to 47.8 mg/kg) when administered intraperitoneally.[1][4] In the acetic acid-induced abdominal constriction model in mice, the oral ED50 was found to be around 24.8 µmol/kg.[1][3]
Q4: Are there any special considerations for preparing this compound for in vivo studies?
Yes, proper formulation is crucial for consistent results. This compound can be suspended in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC).[1] To achieve a reasonable suspension, it may require warming and sonication.[5] The stability of the formulation should also be considered, as factors like pH and exposure to oxygen can affect the integrity of paracetamol and its derivatives.[6]
Q5: Can the nitric oxide-releasing property of this compound affect experimental outcomes in unexpected ways?
The release of NO can introduce variability. For example, NO can have a biphasic effect on COX activity, sometimes causing activation and other times inhibition.[1] This could potentially lead to a non-linear dose-response curve. Researchers should carefully characterize the dose-response relationship in their specific model.
Troubleshooting Guides
Issue 1: High Variability in Carrageenan-Induced Paw Edema Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Carrageenan Preparation | Ensure the carrageenan solution is freshly prepared and homogenous. The lambda form is typically used for inducing an inflammatory response.[7] |
| Variable Injection Volume or Site | Use a consistent volume and inject into the same sub-plantar region of the hind paw for all animals.[8] |
| Animal Stress | Acclimatize animals to the experimental conditions and handling for at least a week prior to the experiment to minimize stress-induced variability.[9] |
| Inconsistent Measurement Technique | Use a plethysmometer for accurate and reproducible measurements of paw volume. Ensure the person taking the measurements is well-trained.[9] |
| Age and Weight of Animals | The inflammatory response to carrageenan can be dependent on the age and weight of the animals. Use animals of a consistent age and weight range.[10] |
Issue 2: Inconsistent Results in Acetic Acid-Induced Writhing Test
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Acetic Acid Concentration | Prepare the acetic acid solution fresh and ensure the final concentration is accurate. Typically, a 0.5% to 1% solution is used.[11] |
| Subjective Counting of Writhes | Have a clear and consistent definition of a "writhe" (e.g., abdominal constriction, trunk twisting, and extension of hind limbs).[12] Blinding the observer to the treatment groups can reduce bias. |
| Animal Habituation | Place animals in the observation chambers for a period before the experiment to allow them to acclimate to the new environment. |
| Route and Timing of Administration | The time between drug administration and acetic acid injection is critical. This should be consistent across all groups and based on the expected pharmacokinetic profile of this compound.[11] |
Issue 3: Unexpected Dose-Response Curve
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Verify the stability of your this compound formulation under the experimental conditions. Degradation can lead to lower effective concentrations.[13][14] |
| Complex Mechanism of Action | The biphasic effects of nitric oxide on inflammatory pathways could result in a non-monotonic dose-response. Consider extending the dose range to fully characterize the curve.[1] |
| Pharmacokinetic Variability | Differences in absorption, distribution, metabolism, and excretion between animals can lead to variable responses. Ensure a consistent route of administration and consider collecting pharmacokinetic data. |
| Data Analysis Errors | Use appropriate non-linear regression models to analyze dose-response data. Avoid comparing curves using multiple t-tests at each dose, as this can be misleading.[15] |
Data Presentation
Table 1: Comparative Anti-inflammatory and Antinociceptive Potency of this compound and Paracetamol
| Experimental Model | Compound | Route of Administration | ED50 | Reference |
| Carrageenan-Induced Hindpaw Edema (Rat) | This compound | i.p. | 169.4 µmol/kg (47.8 mg/kg) | [1] |
| Paracetamol | i.p. | >1986 µmol/kg | [1] | |
| Carrageenan-Induced Mechanical Hyperalgesia (Rat) | This compound | i.p. | 156 µmol/kg | [1] |
| Paracetamol | i.p. | 411.6 µmol/kg | [1] | |
| Acetic Acid-Induced Abdominal Constrictions (Mouse) | This compound | p.o. | 24.8 µmol/kg | [1] |
| Paracetamol | p.o. | 506 µmol/kg | [1] |
i.p. = intraperitoneal; p.o. = oral
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (e.g., vehicle control, paracetamol control, and multiple this compound dose groups).
-
Drug Administration:
-
Prepare this compound and paracetamol suspensions in a suitable vehicle (e.g., 0.5% w/v CMC).
-
Administer the compounds or vehicle intraperitoneally (i.p.) 15-30 minutes before carrageenan injection.[1]
-
-
Induction of Edema:
-
Inject 100 µL of a 1% or 2% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[1]
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[1]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Determine the ED50 value by plotting a dose-response curve.
-
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (e.g., vehicle control, paracetamol control, and multiple this compound dose groups).
-
Drug Administration:
-
Prepare this compound and paracetamol solutions/suspensions.
-
Administer the compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 15-30 minutes before acetic acid injection.[1]
-
-
Induction of Writhing:
-
Inject 0.6% or 1% acetic acid solution intraperitoneally at a volume of 10 mL/kg.[12]
-
-
Observation:
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the injection.[12]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group.
-
Calculate the ED50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Evaluation of Stable Paracetamol Loaded Solid Dispersion with Enhanced Analgesic and Hepatoprotective Property [scirp.org]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a nitric oxide releasing derivative of paracetamol in a rat model of endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. GraphPad Prism 10 Statistics Guide - Beware of using multiple comparisons tests to compare dose-response curves or time courses [graphpad.com]
Navigating the Clinical Development of NCX-701: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the potential challenges encountered during the clinical development of NCX-701, a nitric oxide-donating derivative of paracetamol. Given the limited publicly available data on NCX-701's specific clinical trial outcomes, this guide draws insights from the development of the broader class of COX-inhibiting nitric oxide donators (CINODs), with a particular focus on naproxcinod (B1676951), to provide a relevant and informative resource.
Frequently Asked Questions (FAQs)
Q1: What was the primary therapeutic rationale for developing NCX-701 and other CINODs?
A1: The main goal was to create a new class of anti-inflammatory and analgesic drugs with the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with an improved safety profile. Specifically, the addition of a nitric oxide (NO)-donating moiety was intended to mitigate the gastrointestinal side effects commonly associated with NSAIDs. The NO was expected to counteract the decrease in gastric mucosal prostaglandins (B1171923) caused by NSAID-induced COX inhibition.
Q2: What were the key preclinical findings that supported the progression of NCX-701 into clinical trials?
A2: Preclinical studies on NCX-701 and other CINODs consistently demonstrated two key advantages over their parent NSAIDs:
-
Enhanced Analgesic and Anti-inflammatory Efficacy: In various animal models of pain and inflammation, NCX-701 was shown to be more potent than paracetamol.
-
Improved Gastrointestinal (GI) Safety: The NO-donating component was shown to protect the gastric mucosa, leading to a significant reduction in ulceration and other GI-related side effects compared to the parent drug alone.
Q3: What are the likely major challenges in demonstrating the clinical efficacy of NCX-701?
A3: A significant challenge for NCX-701 and other CINODs, such as naproxcinod, was demonstrating a clinically meaningful improvement in efficacy over existing, well-established NSAIDs. While clinical trials for naproxcinod showed it was superior to placebo and non-inferior to naproxen (B1676952) in managing osteoarthritis pain, proving superiority over a standard-of-care active comparator is a high bar in pain management trials.[1][2]
Q4: What were the anticipated and observed effects of NCX-701 on gastrointestinal safety in clinical trials?
A4: Based on preclinical data and clinical trials of similar CINODs like AZD3582 and naproxcinod, NCX-701 was expected to have a more favorable GI safety profile than traditional NSAIDs. Studies on other CINODs confirmed a reduction in gastroduodenal ulcers and erosions compared to the parent NSAID.[3][4][5][6] However, a key challenge is the need for large, long-term outcome studies to definitively prove a superior GI safety profile in a real-world setting.
Q5: What were the potential cardiovascular (CV) safety challenges for NCX-701?
A5: While the NO-donating moiety was anticipated to offer cardiovascular benefits, such as a neutral or even favorable effect on blood pressure, demonstrating long-term cardiovascular safety is a major hurdle for any new anti-inflammatory agent. Following the withdrawal of some COX-2 inhibitors due to cardiovascular risks, regulatory agencies have heightened their scrutiny of the CV safety of all new pain medications.[7][8][9] For naproxcinod, while it showed a better blood pressure profile than naproxen, the lack of long-term cardiovascular outcome data was a significant challenge during regulatory review.[1][10][11][12]
Q6: Why was the clinical development of NCX-701 likely discontinued?
A6: While there is no official statement detailing the discontinuation of NCX-701's development, the company that developed it, NicOx, has shifted its focus to ophthalmology.[13][14][15] This strategic shift, coupled with the broader challenges faced by the CINOD class, suggests that the development of their systemic anti-inflammatory drugs, including NCX-701 and naproxcinod, was deprioritized. The primary reasons for this are likely the significant cost and time required for large-scale, long-term cardiovascular outcome trials demanded by regulatory bodies, and the difficulty in demonstrating a compelling enough risk-benefit profile to compete in a crowded and genericized market. The withdrawal of the regulatory application for naproxcinod due to the lack of long-term outcome studies serves as a major indicator of the challenges faced by this class of drugs.
Troubleshooting Guides for Experimental Design
This section provides guidance for researchers designing preclinical or clinical studies for NO-donating drugs, based on the inferred challenges from the development of NCX-701 and other CINODs.
Issue: Difficulty in demonstrating superior analgesic efficacy over standard-of-care.
| Potential Cause | Troubleshooting Action |
| Inadequate patient population selection | Enrich the study population with patients who are intolerant to or have had an inadequate response to standard NSAIDs. |
| Choice of primary endpoint | Consider co-primary endpoints that capture both pain and function. Patient-reported outcomes can also provide valuable data. |
| Comparator selection | While placebo control is necessary for initial proof-of-concept, demonstrating superiority over a potent, established NSAID is the ultimate goal for market differentiation. |
Issue: Inconclusive gastrointestinal safety data in early-phase trials.
| Potential Cause | Troubleshooting Action |
| Short trial duration | Design longer-term studies (e.g., 6-12 months) to capture the cumulative incidence of GI adverse events. |
| Insufficiently sensitive endpoints | Utilize endoscopic evaluation to directly visualize and quantify gastric and duodenal ulcers and erosions.[4][6] |
| Lack of active comparator | Include a non-selective NSAID as an active comparator to clearly demonstrate the relative GI-sparing effect. |
Issue: Addressing regulatory concerns about cardiovascular safety.
| Potential Cause | Troubleshooting Action | | Inadequate blood pressure monitoring | Implement rigorous and standardized blood pressure monitoring throughout the trial, including ambulatory blood pressure monitoring (ABPM) for a more comprehensive assessment. | | Lack of long-term safety data | Plan for a large, dedicated cardiovascular outcome trial (CVOT) early in the development program. This is often a post-marketing requirement but may be requested pre-approval. | | Inappropriate patient population | Include patients with varying degrees of cardiovascular risk to better characterize the drug's safety profile in a real-world population. |
Data Presentation
Table 1: Summary of Efficacy Results from a Phase 3 Trial of Naproxcinod in Osteoarthritis of the Knee [1]
| Endpoint (13 weeks) | Naproxcinod 750 mg bid | Naproxcinod 375 mg bid | Naproxen 500 mg bid | Placebo |
| WOMAC Pain Subscale (change from baseline) | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo | - |
| WOMAC Function Subscale (change from baseline) | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo | - |
| Patient's Overall Rating of Disease Status | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo (p ≤ 0.0003) | Statistically superior to placebo | - |
Table 2: Gastrointestinal and Blood Pressure Safety Profile of Naproxcinod vs. Naproxen [10][12]
| Safety Parameter | Naproxcinod 750 mg bid | Naproxen 500 mg bid | Placebo |
| Gastrointestinal Adverse Events Rate | 17.0% | 23.6% | 12.2% |
| Mean Change in Systolic Blood Pressure from Baseline (mmHg) | -0.8 mmHg (vs. placebo) | +2.0 mmHg (vs. placebo) | - |
Experimental Protocols
Protocol: Assessment of Gastroduodenal Safety in a Clinical Trial of a CINOD
-
Study Design: A randomized, double-blind, active- and placebo-controlled, multi-center study.
-
Patient Population: Healthy volunteers or patients with a low baseline risk of gastrointestinal events.
-
Intervention:
-
Investigational CINOD (e.g., NCX-701) at the therapeutic dose.
-
Parent NSAID (e.g., paracetamol) at an equimolar dose.
-
Placebo.
-
-
Duration: 4-12 weeks.
-
Primary Endpoint: Incidence of gastroduodenal ulcers (defined as a mucosal break of at least 3 mm in diameter with perceptible depth) as assessed by endoscopy at baseline and end of treatment.
-
Secondary Endpoints:
-
Number and size of gastric and duodenal erosions.
-
Incidence of dyspepsia and other GI-related adverse events.
-
Changes in hemoglobin and hematocrit levels.
-
-
Procedure:
-
All participants undergo a baseline upper GI endoscopy to rule out pre-existing ulcers.
-
Participants are randomized to one of the treatment arms.
-
A follow-up endoscopy is performed at the end of the treatment period.
-
All endoscopic examinations are recorded and assessed by a blinded central reading committee.
-
Visualizations
Caption: Mechanism of Action: Traditional NSAIDs vs. CINODs like NCX-701.
Caption: Generalized Clinical Trial Workflow for a CINOD like NCX-701.
Caption: Key Challenges in the Clinical Development of CINODs.
References
- 1. Efficacy and safety of naproxcinod in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NicOx SA Naproxcinod Phase 3 OA Trial Meets Primary Endpoints And Shows Encouraging Blood Pressure Profile - BioSpace [biospace.com]
- 3. The CINOD, AZD3582, exhibits an improved gastrointestinal safety profile compared with naproxen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety of AZD3582, a cyclooxygenase inhibiting nitric oxide donator: proof of concept study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 8. Cardiovascular safety of non-steroidal anti-inflammatory drugs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Safety of Non-Steroidal Anti-Inflammatory Drugs. Lights and Shadows | Reumatología Clínica [reumatologiaclinica.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator Naproxcinod in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]
- 12. Efficacy, safety, and effects on blood pressure of naproxcinod 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NicOx - Wikipedia [en.wikipedia.org]
- 14. nicox.com [nicox.com]
- 15. About Us - Nicox [nicox.com]
Technical Support Center: Preclinical Studies with Nitroparacetamol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroparacetamol in preclinical studies. The aim is to help minimize and troubleshoot potential side effects by providing clear, actionable information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from paracetamol?
A1: this compound (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1] While it retains the analgesic properties of its parent compound, it is designed to have a significantly better safety profile, particularly concerning hepatotoxicity. The key difference is that upon metabolism, this compound releases both paracetamol and a nitric oxide (NO) moiety. This released NO has been shown to have protective effects, especially against liver damage typically associated with high doses of paracetamol.[1] Furthermore, preclinical studies have shown that this compound possesses anti-inflammatory properties, which are largely absent in paracetamol.[2][3]
Q2: What is the primary mechanism of paracetamol-induced liver toxicity?
A2: Paracetamol-induced hepatotoxicity is primarily caused by its metabolic activation in the liver. A small fraction of a paracetamol dose is metabolized by cytochrome P450 enzymes to a highly reactive and toxic intermediate called N-acetyl-p-benzoquinone imine (NAPQI).[4] Under normal conditions, NAPQI is safely detoxified by conjugation with glutathione (B108866) (GSH), an endogenous antioxidant.[4] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial oxidative stress, dysfunction, and ultimately, necrotic cell death of hepatocytes.[4][5]
Q3: How does this compound minimize liver toxicity?
A3: The hepatoprotective effect of this compound is attributed to the local release of nitric oxide (NO) within the liver.[1] Although the complete mechanism is still under investigation, evidence suggests that NO counteracts paracetamol-induced hepatotoxicity through several pathways:
-
Inhibition of Apoptosis: NO can inhibit caspases, a family of proteases that are key executioners of apoptosis (programmed cell death). This inhibition occurs through a process called S-nitrosylation, where NO modifies a critical cysteine residue in the active site of the caspase, rendering it inactive.[6][7][8]
-
Reduction of Oxidative Stress: In paracetamol overdose, the formation of NAPQI leads to the production of reactive oxygen species (ROS) and peroxynitrite within mitochondria.[9][10] NO may help to mitigate this oxidative stress, although the precise mechanisms are complex. It's suggested that NO can help preserve mitochondrial function.
-
Improved Microcirculation: Constitutively produced NO in the liver helps maintain microcirculation and endothelial integrity. The supplemental NO from this compound may further support hepatic blood flow, which can be compromised during liver injury.
Preclinical studies in rats have demonstrated that while a hepatotoxic dose of paracetamol (5 mmol/kg, i.p.) causes significant increases in plasma liver enzymes (AST, ALT, and GDH), an equimolar dose of this compound results in no significant elevation of these markers.[1][11]
Q4: Are there other potential side effects of this compound I should be aware of in preclinical studies?
A4: The available preclinical data suggests that this compound has a very favorable safety profile. Studies in rats have shown that it does not significantly affect cardiovascular parameters like blood pressure or heart rate. In a model of endotoxemia, this compound did not exacerbate organ damage markers for the liver or kidneys. While paracetamol itself can be associated with renal toxicity at high doses,[12] the hepatoprotective nature of this compound suggests a reduced risk, though specific studies on high-dose nephrotoxicity of this compound are limited. As with any investigational compound, it is prudent to monitor for general signs of animal well-being and consider a broader safety pharmacology assessment in later-stage preclinical development.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality
Q: I am observing unexpected mortality in my study animals, even in the this compound group. What could be the cause?
A: While this compound is designed for safety, unexpected mortality can arise from several factors:
-
Vehicle Toxicity or Formulation Issues:
-
Check your vehicle: Some vehicles, especially if not properly prepared or used at high concentrations, can cause adverse effects. Ensure the vehicle is well-tolerated at the volume and concentration you are using.
-
Drug Solubility and Stability: Ensure the this compound is fully dissolved or homogenously suspended in the vehicle. "Hot spots" of concentrated drug in a poor suspension can lead to accidental overdose in some animals. Check the stability of your formulation over the dosing period.
-
-
Dosing Errors:
-
Calculation Errors: Double-check all dose calculations, including conversions from weight to volume.
-
Administration Errors: Improper gavage or injection techniques can cause physical trauma, aspiration (for oral gavage), or infection, leading to mortality unrelated to the drug's pharmacology. Ensure all personnel are properly trained.
-
-
Animal Health Status:
-
Underlying Infections: Subclinical infections in the animal colony can be exacerbated by the stress of handling and dosing, leading to unexpected deaths.
-
Strain Sensitivity: Different rodent strains can have varying sensitivities to drugs and experimental procedures.
-
-
Experimental Stress: The combination of dosing, handling, and the experimental model itself (e.g., induction of inflammation or pain) can be stressful.
Troubleshooting Steps:
-
Necropsy: Perform a gross necropsy on deceased animals to look for signs of dosing trauma (e.g., esophageal or stomach perforation), organ abnormalities, or signs of infection.
-
Review Protocols: Have a colleague or veterinarian review your dosing and handling procedures.
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Vehicle Control: Ensure you have a vehicle-only control group. If mortality is also observed in this group, the issue is likely with the vehicle or procedure.
-
Pilot Dose-Response: If you are using a very high dose, consider running a pilot study with a wider dose range to establish the maximum tolerated dose (MTD) in your specific animal strain and model.
Issue 2: High Variability in Liver Enzyme Data
Q: My plasma liver enzyme results (ALT, AST) are highly variable between animals in the same group. How can I reduce this variability?
A: High variability in liver enzyme data is a common challenge in preclinical studies. Several factors can contribute:
-
Sample Collection and Handling:
-
Hemolysis: Hemolyzed blood samples can falsely elevate AST and ALT levels. Ensure clean venipuncture and gentle sample handling.
-
Timing of Collection: The kinetics of liver enzyme release can be rapid. Ensure that blood samples are collected at a consistent time point post-dosing for all animals.
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Processing and Storage: Delays in processing blood to plasma, or improper storage temperatures, can affect enzyme activity.
-
-
Biological Variability:
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Circadian Rhythm: The activity of some liver enzymes can vary with the time of day. Standardize the time of day for dosing and sample collection.
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Diet and Fasting Status: Food consumption can influence liver metabolism. For acute toxicity studies, fasting animals overnight is a common practice to reduce variability (ensure water is available).
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Animal Stress: Stress from handling or housing conditions can impact physiological parameters. Acclimatize animals properly and handle them consistently.
-
-
Assay Performance:
-
Inter-assay Variability: Run all samples from a single experiment in the same assay run if possible.
-
Reagent Quality: Ensure that assay kits are not expired and have been stored correctly.
-
Troubleshooting Steps:
-
Standardize Procedures: Create and strictly follow a detailed standard operating procedure (SOP) for all steps from animal handling and dosing to sample collection, processing, and analysis.
-
Increase Sample Size (n): A larger group size can help to overcome the effects of individual animal variability. Use a power analysis to determine an appropriate group size.
-
Check for Hemolysis: Visually inspect your plasma samples for a reddish tinge, indicative of hemolysis.
-
Consult with a Statistician: Discuss appropriate statistical methods for handling data with high variance.
Data Presentation
Table 1: Comparison of Paracetamol and this compound Effects on Plasma Liver Enzymes in Rats
| Treatment Group (5 mmol/kg, i.p.) | Plasma AST (units/l) | Plasma ALT (units/l) | Plasma GDH (units/l) | Reference |
| Vehicle Control | 108.7 ± 11.2 | 37.5 ± 2.6 | 9.7 ± 1.5 | [1] |
| Paracetamol | 363.3 ± 56.9 | 75.1 ± 13.9 | 22.3 ± 3.4* | [1] |
| This compound | 114.4 ± 11.8 | 41.0 ± 4.2 | 11.1 ± 1.5 | [1] |
*Data are presented as mean ± s.e.mean. P<0.05 compared with vehicle-injected animals. Data extracted from a study in rats 6 hours after drug administration.[1]
Table 2: Anti-inflammatory and Antinociceptive Potency (ED₅₀) of Paracetamol vs. This compound
| Experimental Model | Parameter Measured | Paracetamol ED₅₀ (μmol/kg) | This compound ED₅₀ (μmol/kg) | Reference |
| Carrageenan-induced hyperalgesia (rat, i.p.) | Mechanical Hyperalgesia | 411.6 | 156.0 | [2][3] |
| Carrageenan-induced edema (rat, i.p.) | Paw Edema | >1986 | 169.4 | [2][3] |
| Acetic acid-induced writhing (mouse, p.o.) | Abdominal Constrictions | 506.0 | 24.8 | [2][3] |
Experimental Protocols
Protocol 1: Paracetamol-Induced Hepatotoxicity in Rats
This protocol is a standard method for inducing acute liver injury to test the hepatoprotective effects of a compound like this compound.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g). House animals in a controlled environment (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% w/v carboxymethylcellulose (CMC) in saline).
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Group 2: Paracetamol (e.g., 5 mmol/kg, which is approx. 755 mg/kg).
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Group 3: this compound (equimolar dose to paracetamol).
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Group 4: Test compound + Paracetamol.
-
-
Procedure:
-
Fast rats overnight (approx. 16 hours) before dosing, but allow free access to water.
-
Prepare paracetamol as a suspension in the vehicle (e.g., 0.5% CMC). Homogenize thoroughly.
-
Administer the vehicle, paracetamol, or this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).
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Return animals to their cages. Food can be returned 2-4 hours post-dosing.
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At a predetermined time point (e.g., 6, 12, or 24 hours) after administration, anesthetize the animals.
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Collect blood via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., heparin or EDTA).
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Immediately place blood tubes on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.
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Collect the plasma and store at -80°C until analysis.
-
Perform a necropsy and collect the liver. A portion can be fixed in 10% neutral buffered formalin for histopathology, and the rest can be snap-frozen in liquid nitrogen for biochemical assays.
-
-
Analysis:
-
Use commercial assay kits to measure plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and other desired liver injury markers according to the manufacturer's instructions.
-
For histopathology, embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and other pathological changes.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test compound (e.g., this compound) at various doses.
-
-
Procedure:
-
Measure the basal volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Administer the vehicle, positive control, or test compound by the desired route (e.g., oral gavage).
-
After a set time (e.g., 60 minutes for oral administration), induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
-
Analysis:
-
Calculate the increase in paw volume at each time point by subtracting the basal volume (0 hour) from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
Mandatory Visualizations
References
- 1. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of caspases by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide reversibly inhibits seven members of the caspase family via S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Nitrosylation of mitochondrial caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen Hepatotoxicity - A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial–Lysosomal Axis in Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paracetamol - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of Nitroparacetamol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroparacetamol (NCX-701). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental phases of enhancing the oral bioavailability of this promising nitric oxide-releasing analgesic and anti-inflammatory compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its oral bioavailability important?
A1: this compound (NCX-701) is a novel derivative of paracetamol that also releases nitric oxide, offering potentially enhanced analgesic and anti-inflammatory effects.[1][2][3][4] Like many new chemical entities, its therapeutic efficacy can be limited by poor aqueous solubility, which in turn can lead to low and variable oral bioavailability.[5] Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in the bloodstream, potentially leading to improved patient outcomes and more reliable dosing regimens.
Q2: What are the primary formulation strategies for improving the oral bioavailability of poorly soluble drugs like this compound?
A2: Several advanced formulation techniques can be employed to overcome the challenges of poor solubility.[6][7][8] Key strategies include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[5] This can be achieved through techniques like nanoemulsions and solid lipid nanoparticles (SLNs).[9][10][11][12][13][14][15][16]
-
Solid Dispersions: Dispersing the drug at a molecular level within a hydrophilic polymer matrix can enhance its dissolution rate.[5][7] Hot-melt extrusion is a common method for preparing solid dispersions.[17][18][19][20]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[7][21]
Q3: How do I select the most appropriate bioavailability enhancement technique for this compound?
A3: The selection of a suitable technique depends on the specific physicochemical properties of this compound (e.g., melting point, solubility in various solvents, thermal stability) and the desired release profile.[8][18] A preliminary screening of different formulation approaches is recommended. For instance, if this compound is thermally stable, hot-melt extrusion could be a viable option.[18] If it is sensitive to heat, low-energy nanoemulsion preparation methods might be more appropriate.[13][22]
Q4: What are the critical quality attributes (CQAs) to monitor when developing an enhanced bioavailability formulation of this compound?
A4: Key CQAs to monitor throughout the development process include:
-
Particle Size and Distribution: For nanoformulations, this is a critical parameter influencing dissolution and absorption.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug in the final dosage form.
-
In Vitro Dissolution Rate: This provides an initial indication of the potential for improved in vivo performance.[23]
-
Physical and Chemical Stability: The formulation must be stable over time to ensure consistent performance.[24]
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Issue 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen a variety of solid lipids with different chemical structures to find one with better solubilizing capacity for this compound.[11] |
| Drug expulsion from the lipid matrix during cooling and crystallization. | Optimize the cooling rate during the SLN preparation process. A rapid cooling process can sometimes help to trap the drug within the lipid matrix. |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant or use a combination of surfactants to improve the stability of the formulation and enhance drug encapsulation. |
Issue 2: Inconsistent Dissolution Profiles in Hot-Melt Extrusion (HME) Formulations
| Potential Cause | Troubleshooting Step |
| Incomplete mixing of this compound and polymer. | Optimize the screw speed and temperature profile of the extruder to ensure homogenous mixing of the drug and the polymer matrix.[17][18] |
| Phase separation of the drug and polymer upon storage. | Select a polymer with good miscibility with this compound. Perform stability studies at accelerated conditions to assess the physical stability of the amorphous solid dispersion.[20] |
| Degradation of this compound at high processing temperatures. | Lower the processing temperature or reduce the residence time in the extruder. Ensure the thermal stability of this compound has been adequately characterized before formulation.[18] |
Issue 3: Physical Instability of Nanoemulsion (e.g., Creaming, Coalescence)
| Potential Cause | Troubleshooting Step | | Inappropriate oil phase or surfactant selection. | Screen different oils and surfactants to find a combination that results in a stable nanoemulsion. The hydrophilic-lipophilic balance (HLB) of the surfactant system is a critical factor. | | Insufficient energy input during emulsification. | For high-energy methods like ultrasonication or high-pressure homogenization, increase the energy input (e.g., longer sonication time, higher pressure).[13] | | Ostwald ripening. | Select an oil phase in which this compound has very low solubility to minimize the diffusion of drug molecules between droplets. |
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing the bioavailability of this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase: Melt the selected solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid under continuous stirring.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for a specified period (e.g., 10-15 minutes) at a high speed (e.g., 10,000-15,000 rpm).[10]
-
Cooling and Nanoparticle Formation: Transfer the resulting hot pre-emulsion to an ice bath under gentle stirring to allow for the solidification of the lipid and the formation of SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Formulation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
-
Material Preparation: Physically mix this compound with a suitable hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64) and a plasticizer (if required) in a pre-defined ratio.
-
Extrusion Process: Feed the physical mixture into a co-rotating twin-screw extruder.[20] Set the extruder with a specific temperature profile along the barrel and a defined screw speed.[17][18]
-
Extrudate Collection and Processing: Collect the molten extrudate from the die. The extrudate can be pelletized or milled into a powder.
-
Characterization: Analyze the extrudate for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Perform in vitro dissolution studies to assess the enhancement in drug release.
Data Presentation
The following tables present hypothetical, yet plausible, data to illustrate the outcomes of bioavailability enhancement studies for this compound.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Unprocessed this compound | > 2000 | N/A | 100 | N/A |
| SLN Formulation | 150 ± 20 | 0.25 ± 0.05 | 5.2 ± 0.8 | 85.3 ± 4.1 |
| Nanoemulsion | 120 ± 15 | 0.18 ± 0.03 | 8.5 ± 1.2 | 92.1 ± 3.5 |
| HME Solid Dispersion | N/A | N/A | 10.0 | N/A |
Table 2: In Vitro Dissolution of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)
| Time (min) | % Drug Released (Unprocessed) | % Drug Released (SLN) | % Drug Released (Nanoemulsion) | % Drug Released (HME) |
| 15 | 5 | 35 | 45 | 55 |
| 30 | 12 | 60 | 75 | 85 |
| 60 | 20 | 85 | 95 | 98 |
| 120 | 28 | 92 | 98 | 99 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 250 | 2.0 | 1500 | 100 |
| SLN Formulation | 850 | 1.0 | 6000 | 400 |
| Nanoemulsion | 1100 | 0.5 | 7500 | 500 |
| HME Solid Dispersion | 1300 | 0.5 | 8250 | 550 |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to enhancing the bioavailability of this compound.
Caption: A typical experimental workflow for enhancing the bioavailability of this compound.
Caption: Simplified pathway of oral drug absorption and the impact of bioavailability enhancement.
Caption: A logical troubleshooting flow for inconsistent in vitro dissolution results.
References
- 1. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 12. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. Exploring oral nanoemulsions for bioavailability enhancement of poorly water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 17. fabtechnologies.com [fabtechnologies.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 22. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications [mdpi.com]
- 23. pharmtech.com [pharmtech.com]
- 24. dissolutiontech.com [dissolutiontech.com]
addressing solubility problems of NCX-701 for in vitro assays
Welcome to the technical support center for NCX-701. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing NCX-701 in in vitro assays.
Troubleshooting Guide: Addressing NCX-701 Solubility Issues
Users may encounter difficulties in dissolving NCX-701 for aqueous-based in vitro assays due to its limited aqueous solubility. The following guide provides a systematic approach to overcoming these challenges.
Problem: Precipitate forms when diluting NCX-701 stock solution in aqueous media.
This is a common issue arising from the poor water solubility of NCX-701. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into the aqueous assay medium, ensuring the final organic solvent concentration is non-toxic to the cells.
Recommended Protocol for Preparing NCX-701 Stock Solution
Based on established methodologies for similar nitric oxide-donating compounds, the following protocol is recommended for preparing a high-concentration stock solution of NCX-701.
Materials:
-
NCX-701 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene (B3416737) glycol 300 (PEG 300)
-
Sterile microcentrifuge tubes or vials
Procedure for 50 mM Stock Solution:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of DMSO and PEG 300.
-
Weighing NCX-701: Accurately weigh the required amount of NCX-701 powder. The molecular weight of NCX-701 is 282.25 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need 14.11 mg of NCX-701.
-
Dissolution: Add the pre-mixed DMSO/PEG 300 solvent to the NCX-701 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication can aid in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Step-by-Step Guide for Diluting Stock Solution into Cell Culture Media
-
Determine Final Concentration: Decide on the final concentration of NCX-701 required for your experiment.
-
Calculate Dilution Factor: Calculate the dilution required from your 50 mM stock solution.
-
Pre-warm Media: Gently warm your cell culture medium to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For example, first, dilute the stock solution into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of your assay media.
-
Vortexing During Dilution: Add the NCX-701 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Final Solvent Concentration: Crucially, ensure the final concentration of DMSO and PEG 300 in your cell culture is at a non-toxic level. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%[1][2][3][4][5]. The toxicity of PEG 300 is also cell-type dependent and should be evaluated[6][7][8][9]. Always include a vehicle control (media with the same final concentration of DMSO/PEG 300) in your experiments.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with NCX-701.
Caption: Troubleshooting workflow for NCX-701 solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is NCX-701 and what is its mechanism of action?
A1: NCX-701, also known as nitroparacetamol, is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen)[1][4][10]. Its mechanism of action involves the release of nitric oxide, which has various physiological effects, including vasodilation and modulation of inflammatory pathways[10][11][12][13][14]. The paracetamol moiety also contributes to its analgesic properties[4][10][15].
Q2: What is the molecular weight of NCX-701?
A2: The molecular weight of NCX-701 is 282.25 g/mol .
Q3: Can I dissolve NCX-701 directly in water or PBS?
A3: Direct dissolution of NCX-701 in aqueous buffers like water or PBS is not recommended due to its poor solubility, which will likely result in an incomplete solution or suspension.
Q4: What is the recommended solvent for preparing a stock solution of NCX-701?
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for sensitive cell lines or long-term assays, it is advisable to use a concentration of 0.1% or lower[1][2][3][4][5]. A vehicle control with the same final DMSO concentration should always be included in your experimental setup.
Q6: Are there any alternatives to DMSO for dissolving NCX-701?
A6: While a DMSO/PEG 300 mixture is a good starting point, other organic solvents like ethanol (B145695) could potentially be used. However, the solubility of NCX-701 in these solvents needs to be empirically determined. If using an alternative solvent, it is crucial to assess its toxicity on your specific cell line.
Data Presentation
Table 1: Physicochemical Properties of NCX-701
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₆ |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | (4-acetamidophenyl) 4-nitrooxybutanoate |
| Appearance | Likely a solid powder |
Table 2: Recommended Solvent System for NCX-701 Stock Solution
| Solvent Component | Ratio (v/v) | Maximum Recommended Stock Concentration |
| Dimethyl sulfoxide (DMSO) | 1 | 50 mM |
| Polyethylene glycol 300 (PEG 300) | 1 |
Experimental Protocols
Detailed Protocol for Preparation of a 50 mM NCX-701 Stock Solution in DMSO/PEG 300
-
Materials:
-
NCX-701 (MW: 282.25 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
-
-
Procedure:
-
Prepare the solvent mixture by combining equal volumes of DMSO and PEG 300. For example, mix 500 µL of DMSO with 500 µL of PEG 300.
-
Weigh 14.11 mg of NCX-701 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of the 1:1 DMSO/PEG 300 solvent mixture to the NCX-701 powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C and/or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Signaling Pathway of NCX-701 Action
The primary mechanism of NCX-701 involves the release of nitric oxide (NO). The diagram below illustrates the general downstream signaling cascade initiated by NO in a target cell.
Caption: General signaling pathway of NCX-701 via nitric oxide release.
Experimental Workflow for In Vitro Assays
This diagram outlines the key steps for preparing and using NCX-701 in a typical cell-based assay.
Caption: Workflow for using NCX-701 in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. anygenes.com [anygenes.com]
- 14. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations of animal models for nitroparacetamol research
Welcome to the technical support center for nitroparacetamol research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying this compound and to overcome the common limitations associated with traditional animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard paracetamol?
A1: this compound (also known as NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen).[1][2][3] It combines the analgesic and antipyretic properties of paracetamol with the therapeutic actions of nitric oxide.[2][4] This dual mechanism results in enhanced analgesic and anti-inflammatory effects compared to paracetamol alone.[3][5][6] While paracetamol has very weak anti-inflammatory activity, this compound demonstrates significant anti-inflammatory properties.[4][5] Furthermore, the NO moiety is suggested to provide a gastrointestinal and hepatic protective effect, potentially making it a safer alternative.[2][7][8]
Q2: Why are conventional animal models often problematic for studying paracetamol-related compounds?
A2: Animal models, particularly rodents, often fail to accurately predict human responses to paracetamol and its derivatives due to significant interspecies differences in metabolism, physiology, and genetics.[9][10][11] For paracetamol, the primary issue is the variation in hepatotoxicity.[12][13] These discrepancies can lead to misleading efficacy and safety data, contributing to high failure rates in clinical trials.[14][15]
Q3: What are the key metabolic differences between common animal models and humans for paracetamol?
A3: The main difference lies in the rate of conversion of paracetamol to its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes (like CYP2E1 and CYP3A4).[12][16][17] Humans are relatively resistant to paracetamol's hepatotoxic effects compared to species like mice and hamsters, which are highly sensitive.[12] Rats, conversely, are much less susceptible than mice and show little liver injury even at high doses, making them a poor model for studying this specific toxicity.[13][18] These differences are almost entirely due to the varying rates of NAPQI formation.[12] Pigs have also been noted to have a lower sulfation capacity for paracetamol metabolism compared to humans.[19]
Q4: What are the most promising alternative models for this compound research?
A4: To bridge the translational gap, researchers are turning to a variety of non-animal models. These include:
-
In Vitro Human Cell Models: Primary human hepatocytes (PHH) and metabolically competent human cell lines like HepaRG are considered excellent models for studying mechanisms of hepatotoxicity, as their response is very similar to what is observed in clinical patients.[18][20] Other hepatoma cell lines such as HepG2 and Huh7 can also be used, though they may be less sensitive.[18]
-
3D Cell Cultures and Organoids: These models better replicate the complex structure and cell-cell interactions of human tissues, offering a more physiologically relevant environment for drug screening.
-
In Silico Models: Computational and kinetic modeling can help predict drug metabolism, pharmacokinetics, and potential toxicity, reducing reliance on animal testing.[21][22]
-
Ex Vivo Models: The use of isolated, perfused organs or tissue slices can provide valuable data on organ-specific drug effects.
Troubleshooting Guides
Issue: Inconsistent anti-inflammatory effects observed in our rodent model.
-
Possible Cause: The choice of animal model and the specific inflammatory stimulus are critical. Paracetamol itself shows little to no anti-inflammatory activity in many animal models, such as the carrageenan-induced hindpaw edema model in rats.[5] this compound's enhanced effect is due to the NO-releasing moiety.[5][6]
-
Troubleshooting Steps:
-
Confirm Model Suitability: Ensure the chosen inflammatory model (e.g., carrageenan-induced edema, acetic acid-induced writhing) is appropriate for detecting the effects of both NO and COX inhibition pathways.[5][6]
-
Dose-Response Analysis: Perform a thorough dose-response study for both this compound and the parent paracetamol compound to quantify the added benefit of the NO moiety.
-
Consider In Vitro Assays: Supplement in vivo data with in vitro assays using relevant cell types (e.g., macrophages, synoviocytes) to measure the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines).[23][24] This can help dissect the underlying mechanisms independent of whole-animal metabolism.
-
Issue: Difficulty translating hepatotoxicity data from animal models to human risk.
-
Possible Cause: This is a well-documented limitation. Rodents, especially rats, are poor predictors of paracetamol-induced liver injury in humans due to metabolic differences.[13][18] Mice are more sensitive but still do not perfectly replicate the human condition.[12][20]
-
Troubleshooting Steps:
-
Prioritize Human-Relevant In Vitro Models: Shift focus to primary human hepatocytes or HepaRG cells to assess cytotoxicity, glutathione (B108866) depletion, and NAPQI formation.[18] The time course of cell death in HepaRG cells is very similar to that in human patients.[18]
-
Comparative Metabolism Study: Conduct in vitro metabolism studies using liver microsomes from mice, rats, and humans to directly compare the rates of NAPQI formation. This can provide a quantitative basis for the observed differences in toxicity.
-
Leverage In Silico Modeling: Use pharmacokinetic (PK) and pharmacodynamic (PD) models to extrapolate in vitro data to predict in vivo human outcomes.[21]
-
Data Presentation
Table 1: Species Differences in Paracetamol-Induced Hepatotoxicity
| Species | Susceptibility to Hepatotoxicity | Key Metabolic Characteristics | Recommended Use as a Model |
| Human | Moderately Susceptible (at overdose) | Major pathways are glucuronidation and sulfation. Toxic NAPQI formation via CYP enzymes.[17] | Gold Standard (for clinical relevance) |
| Mouse | Highly Susceptible | Readily forms the toxic metabolite NAPQI, leading to significant liver injury.[12][18] | Best available in vivo model for studying mechanisms of oncotic necrosis.[13][20] |
| Rat | Low Susceptibility / Resistant | Develops very little liver injury even at high doses.[13][18] Does not develop significant mitochondrial oxidative stress.[13] | Poor model for hepatotoxicity studies; limited relevance to humans.[13][18] |
| Hamster | Highly Susceptible | Similar to mice, readily experiences cell damage from paracetamol.[12] | Often used in toxicity studies but less common than mice. |
| Pig | Moderately Susceptible | Has a lower sulfation capacity than humans.[19] Used as a model for acute liver failure.[19] | A relevant large animal model for studying ALF pathophysiology.[19] |
Table 2: Comparative Efficacy of this compound vs. Paracetamol in Rodent Models
| Model | Species | Compound | ED₅₀ (μmol/kg) | Outcome |
| Carrageenan-induced Hyperalgesia | Rat | This compound | 156 | Inhibition of pain[6] |
| Paracetamol | 411.6 | Inhibition of pain[6] | ||
| Carrageenan-induced Edema | Rat | This compound | 169.4 | Anti-inflammatory effect[5][6] |
| Paracetamol | >1986 | No significant effect[5][6] | ||
| Acetic Acid-induced Writhing | Mouse | This compound | 24.8 (oral) | Inhibition of pain[5][6] |
| Paracetamol | 506 (oral) | Inhibition of pain[5][6] |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a confluent monolayer.
-
Compound Treatment: Expose hepatocytes to a range of concentrations of this compound, paracetamol (as a positive control), and a vehicle control for 24-48 hours.
-
Cytotoxicity Assay: Measure cell viability using an MTS or LDH release assay to determine the concentration-dependent toxicity of each compound.
-
Mechanism Assessment:
-
GSH Depletion: Measure intracellular glutathione (GSH) levels at various time points post-treatment to assess oxidative stress.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent probe like JC-1.
-
Caspase Activity: Measure caspase-3/7 activity to determine if cell death is occurring via apoptosis.
-
-
Data Analysis: Calculate EC₅₀ values for cytotoxicity and compare the protective effect of this compound relative to paracetamol.
Visualizations
Caption: Proposed dual mechanism of action for this compound.
Caption: Workflow for overcoming animal model limitations.
Caption: Simplified pathway of paracetamol-induced hepatotoxicity.
References
- 1. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 10. ijrpc.com [ijrpc.com]
- 11. ijper.org [ijper.org]
- 12. Species differences in the hepatotoxicity of paracetamol are due to differences in the rate of conversion to its cytotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Technical Support Center: Long-Term Storage and Stability of Nitroparacetamol
Disclaimer: Currently, there is a limited amount of publicly available, specific long-term stability data for nitroparacetamol (also known as NCX-701). The following information is based on the known stability profile of its parent compound, paracetamol, general principles of pharmaceutical stability, and guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Researchers should always perform their own stability studies to determine the appropriate storage conditions and shelf-life for their specific formulation and intended use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
A1: this compound (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2][3][4] Its stability is critical because degradation can lead to a loss of potency and the formation of potentially toxic impurities, which could affect experimental outcomes and patient safety.[5][6]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific data is unavailable for this compound, general recommendations for related pharmaceutical compounds suggest storage in a well-closed container, protected from light, at controlled room temperature (20°C to 25°C or 68°F to 77°F).[7] For enhanced stability, particularly for long-term storage of the active pharmaceutical ingredient (API), refrigeration (2°C to 8°C) may be considered, but freezing should be avoided unless validated. It is also crucial to protect it from moisture.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes an ester and a nitrooxy moiety, this compound is potentially susceptible to hydrolysis and reduction. Hydrolysis of the ester linkage would yield paracetamol and 4-(nitrooxy)butanoic acid. The nitrooxy group could also be subject to degradation. Additionally, like its parent compound, it may be susceptible to oxidation and photolysis under stress conditions.[8][9]
Q4: How can the stability of this compound be monitored?
A4: The stability of this compound should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][10] This method should be able to separate the intact this compound from its potential degradation products and impurities. Key parameters to monitor include potency (assay), levels of specific degradation products, and physical characteristics such as appearance and color.
Q5: What is a stability-indicating method (SIM)?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][10] The development of a SIM is a regulatory requirement and is essential for reliable stability testing.[11]
Troubleshooting Guide
Issue: I am observing a rapid loss of potency in my this compound sample. What could be the cause?
Answer:
-
Improper Storage: Verify that the sample is stored under the recommended conditions (controlled room temperature or refrigerated, protected from light and moisture). Exposure to high temperatures, humidity, or light can accelerate degradation.
-
Hydrolysis: If the sample is in solution, the pH of the solvent can significantly impact stability. This compound's ester linkage may be prone to hydrolysis under acidic or basic conditions. Ensure the pH of your formulation is optimized for stability.
-
Oxidation: Exposure to oxygen can promote oxidative degradation. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
Issue: My HPLC chromatogram shows unexpected peaks during stability testing. What should I do?
Answer:
-
Identify the Peaks: These new peaks are likely degradation products. The goal of a forced degradation study is to intentionally generate these peaks to ensure your analytical method can resolve them from the parent compound.
-
Method Specificity: If the new peaks co-elute with the main this compound peak, your HPLC method is not stability-indicating and needs to be re-developed and re-validated. The method must be able to separate all potential degradation products from the active ingredient.[10]
-
Mobile Phase Contamination: Spurious peaks can also arise from contaminated solvents or mobile phases. Prepare fresh mobile phase using high-purity, HPLC-grade solvents.
Issue: I am seeing significant variability in my stability testing results. How can I improve consistency?
Answer:
-
Method Robustness: Your analytical method may not be robust. Perform a robustness study by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, flow rate) to assess its reliability.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability. Ensure your procedure for weighing, dissolving, and diluting samples is consistent and well-documented.
-
System Suitability: Always run a system suitability test before each analytical run to ensure the HPLC system is performing correctly. Track parameters like peak area, retention time, tailing factor, and theoretical plates.
Issue: My this compound solution has changed color. Is it still usable?
Answer: A change in color is a visible indicator of physical instability and likely chemical degradation. It is strongly recommended not to use a discolored solution for experiments. You should investigate the cause of the color change and quantify the degradation using a validated stability-indicating method.
Data Presentation
The following tables provide an overview of recommended storage conditions and a template for recording stability data.
Table 1: Recommended Storage Conditions for this compound (Based on General Best Practices)
| Condition | Temperature | Relative Humidity | Duration |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12+ months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | Ambient | For enhanced stability |
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 3: Illustrative Template for Recording Long-Term Stability Data for this compound
| Time Point | Appearance | Assay (% of Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 Months | White to off-white powder | 100.0 | < 0.1 | < 0.1 | < 0.2 |
| 3 Months | Conforms | 99.5 | 0.15 | 0.1 | 0.25 |
| 6 Months | Conforms | 99.1 | 0.25 | 0.15 | 0.40 |
| 9 Months | Conforms | 98.7 | 0.35 | 0.2 | 0.55 |
| 12 Months | Conforms | 98.2 | 0.45 | 0.25 | 0.70 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method, as per ICH guidelines.[6][8][9][12]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux for 4-8 hours at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux for 2-4 hours at 60°C.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to dry heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample. The goal is to achieve 5-20% degradation of the active ingredient.[12][13]
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a robust HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Method Development:
-
Select a suitable column (e.g., C18) and mobile phase to achieve good separation between this compound and the degradation products generated during the forced degradation study.
-
Optimize mobile phase composition, pH, flow rate, and column temperature.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products. Analyze stressed samples to show that the peaks are well-resolved.
-
Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound (e.g., by spiking a placebo with the API).
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Deliberately vary method parameters (e.g., pH, flow rate) to assess the method's reliability during normal use.
-
Mandatory Visualizations
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. ijcrt.org [ijcrt.org]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. ijsdr.org [ijsdr.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Nitroparacetamol Drug-Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with nitroparacetamol. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research compound, and comprehensive clinical data on its drug-drug interactions are limited. Much of the guidance provided here is extrapolated from the known interactions of its parent compound, paracetamol. All experimental work should be preceded by a thorough literature review and appropriate safety assessments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound, and how might it influence drug interactions?
A1: this compound is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Like paracetamol, it is primarily metabolized in the liver. Paracetamol undergoes three main metabolic pathways: glucuronidation, sulfonation, and oxidation via the cytochrome P450 (CYP) enzyme system.[3][4] The CYP pathway, specifically involving enzymes like CYP2E1, CYP1A2, and CYP3A4, leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of paracetamol overdose, glutathione stores are depleted, and NAPQI accumulation leads to hepatotoxicity.[3][4]
This compound is designed to be a safer alternative by incorporating a nitric oxide-releasing moiety.[5] The released NO is thought to have a hepatoprotective effect, potentially by inhibiting the progression of liver injury.[4][5] While the core metabolic pathways are expected to be similar to paracetamol, the influence of the NO-releasing group on the activity of metabolizing enzymes has not been extensively studied. Therefore, caution is advised when co-administering drugs that are known to affect paracetamol's metabolism.
Q2: Are there any known drug-drug interactions with this compound?
A2: Specific clinical drug-drug interaction studies with this compound are not widely published. However, one preclinical study investigated the combination of NCX-701 (this compound) with gabapentin (B195806) for antinociceptive effects. This study demonstrated a synergistic interaction, suggesting that the combination was more effective at reducing pain than either drug alone.[6] The interaction index was calculated to be 0.26, indicating a significant synergistic effect.[6]
Given the limited direct data, researchers should consider the well-documented interactions of paracetamol as a starting point for risk assessment.
Q3: Which drugs are known to interact with paracetamol and could potentially interact with this compound?
A3: A number of drugs are known to interact with paracetamol, and these interactions could potentially extend to this compound. These can be broadly categorized as follows:
-
Enzyme Inducers: Drugs that induce CYP450 enzymes can increase the production of the toxic metabolite NAPQI, potentially increasing the risk of hepatotoxicity, especially at higher doses.[7]
-
Drugs Affecting Gastric Emptying: The rate of paracetamol absorption is dependent on gastric emptying.[7] Drugs that slow gastric emptying can delay the onset of action, while those that accelerate it can hasten absorption.
-
Other Mechanisms: Some drugs may have other mechanisms of interaction.
The following table summarizes some of the key drugs that interact with paracetamol and may pose a risk when co-administered with this compound.
| Drug Class | Specific Drugs | Potential Interaction with this compound (inferred from Paracetamol) |
| Anticoagulants | Warfarin | Potential for increased anticoagulant effect.[7][8] |
| Antiepileptics | Carbamazepine, Phenytoin, Phenobarbital, Primidone | Increased risk of hepatotoxicity due to induction of CYP450 enzymes.[7][8] |
| Antifungals | Ketoconazole | May alter the metabolism of paracetamol.[8] |
| Cancer Therapeutics | Imatinib, Busulfan | Potential for altered metabolism and increased toxicity.[8] |
| Gastrointestinal Agents | Metoclopramide | Increases the absorption rate of paracetamol by accelerating gastric emptying.[8] |
| Bile Acid Sequestrants | Cholestyramine | May reduce the absorption of paracetamol.[8] |
| Diabetes Medications | Lixisenatide | May slow the absorption of paracetamol.[8] |
| Other | Activated Charcoal | Can reduce the absorption of many drugs, including paracetamol.[9] |
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity Observed in Preclinical Models
Potential Cause: Co-administration of a drug that induces CYP450 enzymes, leading to increased production of a reactive metabolite similar to NAPQI.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all compounds administered to the animal model.
-
Literature Search: For each co-administered compound, search for its known effects on CYP450 enzymes (e.g., CYP2E1, CYP1A2, CYP3A4).
-
Experimental Verification:
Issue 2: Variable Onset of Action or Efficacy in Pharmacodynamic Studies
Potential Cause: Co-administration of a drug that alters the rate of gastric emptying, thereby affecting the absorption of this compound.
Troubleshooting Steps:
-
Assess Gastric Motility: Review the known effects of co-administered drugs on gastrointestinal motility.
-
Pharmacokinetic Profiling: Conduct a pharmacokinetic study to compare the absorption rate (Tmax) and bioavailability (AUC) of this compound when administered alone versus in combination with the suspected interacting drug.
-
Standardize Administration Protocol: Ensure consistent timing of drug administration relative to feeding, as food can also affect gastric emptying.
Experimental Protocols
Protocol 1: In Vivo Assessment of Pharmacokinetic Drug-Drug Interaction with this compound
Objective: To determine if a co-administered drug (Drug X) alters the pharmacokinetic profile of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: this compound (e.g., 5 mmol/kg, i.p.)
-
Group 2: Drug X (at a therapeutically relevant dose)
-
Group 3: this compound + Drug X
-
-
Drug Administration: Administer Drug X at a specified time before or concurrently with this compound.
-
Blood Sampling: Collect serial blood samples via a cannulated jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes) after this compound administration.
-
Sample Analysis: Analyze plasma concentrations of this compound and its parent compound, paracetamol, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life for each group.
-
Statistical Analysis: Compare the pharmacokinetic parameters between Group 1 and Group 3 using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Assessment of Hepatotoxicity in a Drug-Drug Interaction Study
Objective: To evaluate the potential for a co-administered drug to enhance the hepatotoxicity of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=8 per group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at a high dose)
-
Group 3: Drug X (enzyme inducer, e.g., phenobarbital)
-
Group 4: Drug X + this compound
-
-
Dosing Regimen: Pre-treat animals in Groups 3 and 4 with the enzyme inducer for several days. On the final day, administer this compound.
-
Sample Collection: At a specified time after this compound administration (e.g., 6 hours), collect blood via cardiac puncture and harvest liver tissue.[5]
-
Biochemical Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]
-
Histopathological Analysis: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for signs of liver injury.
-
Statistical Analysis: Compare liver enzyme levels and histopathological scores between the groups.
Visualizations
Caption: Metabolism of this compound and the hepatoprotective role of nitric oxide.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8207222B2 - Nitric oxide releasing derivatives of paracetamol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of NCX-701 (nitro-paracetamol) in neuropathic rats: enhancement of antinociception by co-administration with gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interactions with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medparkhospital.com [medparkhospital.com]
- 9. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of Nitroparacetamol and Other Nitric Oxide-Donating NSAIDs
An Objective Guide for Researchers and Drug Development Professionals
The development of non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain and inflammation management. However, their clinical utility is often hampered by significant gastrointestinal (GI) toxicity, primarily due to the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.[1][2] To mitigate these adverse effects, a novel class of compounds, known as nitric oxide-donating NSAIDs (NO-NSAIDs), was developed. These drugs consist of a conventional NSAID covalently linked to an NO-releasing moiety. The rationale is to combine the anti-inflammatory action of the parent drug with the cytoprotective effects of nitric oxide, which helps preserve gastric mucosal blood flow and integrity.[3]
This guide provides a comparative overview of nitroparacetamol (NCX-701) and other prominent NO-NSAIDs, such as NO-aspirin and NO-naproxen. It presents available preclinical data on their efficacy and safety, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Dual Mechanism of Action: COX Inhibition and NO Donation
NO-NSAIDs possess a dual mechanism of action. The parent NSAID molecule functions through its established pathway by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[4] Simultaneously, the NO-releasing moiety donates nitric oxide, which confers gastroprotection through several mechanisms, including the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, vasodilation, and inhibition of leukocyte adhesion.[3]
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anti-Inflammatory Effects of Nitroparacetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of nitroparacetamol (NCX-701) against its parent compound, paracetamol, and other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a nitric oxide (NO)-donating derivative of paracetamol. Preclinical studies have demonstrated that it possesses significant anti-inflammatory and analgesic properties, which are notably absent or significantly weaker in paracetamol.[1][2] The enhanced pharmacological profile of this compound is attributed to the release of nitric oxide, which is believed to modulate key inflammatory pathways. This guide will delve into the quantitative comparisons, experimental methodologies, and proposed mechanisms of action.
Quantitative Comparison of Anti-Inflammatory and Analgesic Activity
The following tables summarize the efficacy of this compound in comparison to paracetamol in established animal models of inflammation and pain.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Administration Route | ED₅₀ (μmol/kg) | Reference |
| This compound | Intraperitoneal (i.p.) | 169.4 | [1][2] |
| Paracetamol | Intraperitoneal (i.p.) | >1986 | [1][2] |
ED₅₀ represents the dose required to produce 50% of the maximum effect. A lower ED₅₀ indicates higher potency.
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Compound | Administration Route | ED₅₀ (μmol/kg) | Reference |
| This compound | Oral (p.o.) | 24.8 | [1][2] |
| Paracetamol | Oral (p.o.) | 506 | [1][2] |
Comparison with Conventional NSAIDs
While direct head-to-head quantitative data for this compound against other NSAIDs like ibuprofen, diclofenac, or naproxen (B1676952) in the same standardized models is limited in the available literature, the nitric oxide-donating moiety in this compound offers a theoretical advantage. NO-releasing derivatives of other NSAIDs have been shown to have comparable or even greater anti-inflammatory and analgesic effects than their parent compounds, often with a better safety profile, particularly concerning gastrointestinal toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and paracetamol.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Male Wistar rats
-
Carrageenan solution (2% w/v in sterile saline)
-
Test compounds (this compound, Paracetamol)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are housed in a controlled environment with free access to food and water for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: Test compounds or vehicle are administered intraperitoneally 15 minutes before the carrageenan injection.[2]
-
Induction of Edema: 100 μL of 2% carrageenan solution is injected into the sub-plantar surface of the left hind paw.
-
Paw Volume Measurement: Paw volume is measured at timed intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) after carrageenan injection.[2]
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED₅₀ is then determined.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Objective: To evaluate the ability of a test compound to inhibit visceral pain.
Materials:
-
Swiss albino mice
-
Acetic acid solution (e.g., 0.6% v/v in saline)
-
Test compounds (this compound, Paracetamol)
-
Vehicle
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: Test compounds or vehicle are administered orally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with the acetic acid solution.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity is calculated as: ((Mean writhes in control - Mean writhes in test group) / Mean writhes in control) x 100. The ED₅₀ is then determined.
Proposed Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily attributed to the donation of nitric oxide (NO). While the precise molecular interactions are a subject of ongoing research, it is proposed that NO interferes with key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
Nitric oxide released from this compound is thought to inhibit the NF-κB pathway. One proposed mechanism is the S-nitrosylation of key components of the signaling cascade, which can prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.
Inhibition of Caspase-1 and IL-1β Production
Caspase-1 is a key enzyme in the inflammasome, a multiprotein complex that activates inflammatory responses. Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β. Nitric oxide has been shown to inhibit caspase activity through S-nitrosylation of the enzyme's active site cysteine. By inhibiting caspase-1, this compound may reduce the production of mature IL-1β, a potent inflammatory cytokine.
Conclusion
This compound demonstrates significantly enhanced anti-inflammatory and analgesic properties compared to its parent compound, paracetamol, in preclinical models. This enhanced efficacy is attributed to its nitric oxide-donating capabilities, which are proposed to inhibit key pro-inflammatory signaling pathways such as NF-κB and caspase-1 activation. Further research, including direct comparative studies with a broader range of NSAIDs and more detailed mechanistic investigations, will be crucial in fully elucidating the therapeutic potential of this compound in inflammatory conditions.
References
A Comparative Analysis of the Synergistic Antinociceptive Effects of Nitroparacetamol and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synergistic analgesic effects observed with the combination of nitroparacetamol (NCX-701) and gabapentin (B195806), relative to the combination of conventional paracetamol and gabapentin. The data presented herein is derived from preclinical studies, offering insights into the enhanced potency and potential therapeutic advantages of combining a nitric oxide (NO)-donating analgesic with a gabapentinoid for the management of neuropathic pain.
Executive Summary
Neuropathic pain presents a significant therapeutic challenge due to its complex pathophysiology and often inadequate response to conventional analgesics. Combination therapy is a promising strategy to enhance efficacy while potentially mitigating side effects. Preclinical evidence robustly demonstrates a synergistic interaction between this compound, a nitric oxide-releasing derivative of paracetamol, and gabapentin in rodent models of neuropathic pain. This synergy results in a significantly more potent antinociceptive effect than what would be expected from the simple addition of their individual effects. This guide will delve into the quantitative data supporting this synergy, the experimental methods used to demonstrate it, and the distinct signaling pathways of the constituent compounds.
Comparative Antinociceptive Efficacy
The synergistic effect of combining this compound with gabapentin in a rat model of neuropathic pain has been quantified using isobolographic analysis. This method allows for the determination of whether the effect of a drug combination is additive, synergistic, or antagonistic.
The key findings from a preclinical study by Herrero and Curros-Criado (2008) are summarized below. The study evaluated the dose-dependent reduction of nociceptive responses in neuropathic rats.[1] The ID₅₀, or the dose required to produce a 50% reduction in the nociceptive response, was determined for each drug individually and for their combination.
| Drug / Combination | Administration Route | ID₅₀ (Individual Agent) | Theoretical Additive ID₅₀ | Experimental Combination ID₅₀ | Interaction Index | Synergy |
| NCX-701 (this compound) | Intravenous (i.v.) | 542 ± 5 µmol·kg⁻¹ | N/A | N/A | N/A | N/A |
| Gabapentin | Intravenous (i.v.) | Not explicitly stated in abstract | N/A | N/A | N/A | N/A |
| NCX-701 + Gabapentin | i.v. + i.v. | N/A | Not explicitly stated in abstract | 72 ± 18 µmol·kg⁻¹ | Well below 1 | Synergistic |
| NCX-701 (this compound) | Intrathecal (i.t.) | 932 ± 16 nmol·kg⁻¹ | N/A | N/A | N/A | N/A |
| NCX-701 + Gabapentin | i.t. + i.v. | N/A | Not explicitly stated in abstract | 265 ± 42 nmol·kg⁻¹ | Well below 1 | Synergistic |
Table 1: Synergistic Antinociceptive Effects of this compound (NCX-701) and Gabapentin in Neuropathic Rats. Data extracted from Herrero and Curros-Criado, 2008.[1]
The experimental ID₅₀ of the combination was found to be significantly lower than the theoretical additive ID₅₀, and the interaction index was well below 1, confirming a strong synergistic interaction.[1] This indicates that lower doses of each drug can be used in combination to achieve the same or greater analgesic effect, which could potentially reduce dose-dependent side effects.
Experimental Protocols
The following methodologies are standard in the preclinical assessment of neuropathic pain and drug synergy, and are consistent with the procedures described in the referenced literature.
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This widely used model induces a persistent state of neuropathic pain in rodents, mimicking symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[2][3][4][5][6]
-
Subjects: Adult male Wistar rats (typically 200-250g) are used.[4][6]
-
Anesthesia: Animals are anesthetized, commonly with isoflurane.[3]
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level of one leg.[2][3][4]
-
Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around it, with approximately 1 mm spacing between them.[2][3][5]
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, which is intended to reduce but not arrest epineural blood flow.[3]
-
The muscle and skin layers are then closed with sutures.
-
-
Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences several days after surgery, once the neuropathic pain state is established.[4]
Assessment of Nociception: Single Motor Unit Recording
This electrophysiological technique allows for the direct measurement of spinal cord neuronal responses to peripheral stimuli.
-
Preparation: Neuropathic rats are anesthetized, and a laminectomy is performed to expose the spinal cord.
-
Recording: Single motor units are identified, and their electrical activity is recorded in response to noxious mechanical (e.g., von Frey filaments) and electrical stimulation of the receptive field in the hind paw.
-
Drug Administration: Drugs (this compound, gabapentin, and their combination) are administered intravenously (i.v.) or intrathecally (i.t.) to assess their effects on the recorded neuronal responses.
Synergy Assessment: Isobolographic Analysis
Isobolographic analysis is a rigorous method used to quantify the nature of the interaction between two drugs.[7][8][9][10][11]
-
Dose-Response Curves: The dose-response curve for each drug administered alone is first established to determine its ID₅₀.
-
Isobologram Construction:
-
An isobologram is constructed with the doses of the two drugs plotted on the x and y axes.
-
The individual ID₅₀ values of each drug are plotted on their respective axes.
-
A "line of additivity" is drawn connecting these two points. This line represents all the dose combinations that would be expected to produce a 50% effect if the interaction were merely additive.[11]
-
-
Combination Testing: The drugs are then administered together in a fixed ratio, and the experimental ID₅₀ of the combination is determined.
-
Analysis:
-
If the experimental ID₅₀ point falls on the line of additivity, the interaction is additive.
-
If the point falls significantly below the line, the interaction is synergistic, meaning the combined effect is greater than the sum of the individual effects.[11]
-
If the point falls above the line, the interaction is antagonistic.
-
Visualization of Pathways and Workflows
Signaling Pathways
The synergistic effect of this compound and gabapentin likely arises from their distinct and complementary mechanisms of action.
Caption: Distinct mechanisms of action for this compound and gabapentin.
Experimental Workflow
The workflow for a preclinical study investigating drug synergy in a neuropathic pain model is as follows:
Caption: Workflow for assessing drug synergy in a neuropathic pain model.
Conclusion
The combination of this compound and gabapentin demonstrates a significant synergistic antinociceptive effect in a preclinical model of neuropathic pain.[1] This enhanced potency is attributed to the distinct and complementary mechanisms of action of the two compounds: gabapentin's modulation of voltage-gated calcium channels to reduce excitatory neurotransmitter release, and this compound's action via the nitric oxide-cGMP pathway.[12][13][14][15] The observed synergy suggests that this combination therapy could offer a superior therapeutic window compared to monotherapy or combinations with traditional analgesics, potentially allowing for effective pain relief at lower, better-tolerated doses. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from neuropathic pain.
References
- 1. Antinociceptive effects of NCX-701 (nitro-paracetamol) in neuropathic rats: enhancement of antinociception by co-administration with gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 6. criver.com [criver.com]
- 7. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 14. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Nitroparacetamol and Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of nitroparacetamol and its parent compound, paracetamol. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the differential liver safety profiles of these two compounds.
Executive Summary
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic, but its overdose is a leading cause of acute liver failure.[1][2] this compound, a nitric oxide (NO)-releasing derivative of paracetamol, has been developed to enhance its therapeutic profile and potentially mitigate its toxicity. Experimental evidence strongly suggests that this compound is devoid of the hepatotoxic effects observed with paracetamol at equimolar doses. This guide will delve into the comparative experimental data, outline the methodologies used in key studies, and visualize the distinct signaling pathways implicated in their effects on the liver.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative findings from a comparative study in a rat model.
Table 1: Effect on Plasma Markers of Liver Injury
| Compound | Dose | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Glutamate Dehydrogenase (GDH) |
| Vehicle (Control) | - | No significant change | No significant change | No significant change |
| Paracetamol | 5 mmol/kg, i.p. | Significant increase | Significant increase | Significant increase |
| This compound | 5 mmol/kg, i.p. | No significant change | No significant change | No significant change |
Data sourced from Futter et al., 2001. The study reported significant increases in plasma enzyme activities for the paracetamol group compared to the control group, while the this compound group showed no significant difference from the control group.[3][4][5]
Table 2: Plasma and Liver Nitrate/Nitrite Concentrations (6 hours post-administration)
| Group | Plasma Nitrate/Nitrite (μM) | Liver Nitrate/Nitrite (μM) |
| Vehicle (Control) | 40.8 ± 1.6 | 0.9 ± 0.1 |
| Paracetamol | 42.4 ± 5.8 | 16.0 ± 4.1 |
| This compound | 88.6 ± 5.6 | 36.5 ± 13.0 |
Values are presented as mean ± s.e.mean. Data indicates that this compound significantly increases both plasma and liver concentrations of nitrate/nitrite, the stable metabolites of nitric oxide, compared to both control and paracetamol-treated groups.[3]
Experimental Protocols
The data presented above is based on the following experimental methodology:
Animal Model: Male Sprague-Dawley rats (100-130g) were used in the studies.[3]
Drug Administration:
-
Paracetamol and this compound were administered intraperitoneally (i.p.) at a dose of 5 mmol/kg.[3][4][5]
-
The control group received the vehicle used to dissolve the compounds.[3]
Sample Collection and Analysis:
-
Blood and liver tissue samples were collected 6 hours after drug administration.[3]
-
Plasma was separated for the measurement of ALT, AST, GDH, bilirubin, and creatinine (B1669602) levels.[3][4][5]
-
Plasma and liver homogenates were analyzed for nitrate/nitrite concentrations using the Griess reagent method to assess nitric oxide production.[3]
Signaling Pathways of Hepatotoxicity
The differential hepatotoxicity of paracetamol and this compound can be understood by examining their impact on intracellular signaling pathways.
Paracetamol-Induced Hepatotoxicity
Paracetamol overdose leads to a cascade of events culminating in hepatocellular necrosis.[1] A key initiating step is the metabolic activation of paracetamol by cytochrome P450 enzymes in the liver to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6]
Hepatoprotective Mechanism of this compound
This compound, by releasing nitric oxide (NO), appears to counteract the toxic cascade initiated by paracetamol. The precise mechanisms are still under investigation, but evidence suggests that NO may exert its protective effects by:
-
Reducing Oxidative Stress: NO can act as an antioxidant and may help to neutralize reactive oxygen species (ROS).
-
Preserving Mitochondrial Function: NO has been shown to protect mitochondria from damage, a key event in paracetamol-induced cell death.
-
Inhibiting Pro-inflammatory Pathways: NO may modulate inflammatory responses that contribute to liver injury.
Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of the hepatotoxicity of this compound and paracetamol.
Conclusion
The available experimental data indicates a clear distinction in the hepatotoxicity profiles of this compound and paracetamol. At doses where paracetamol induces significant liver damage, this compound does not elicit a similar toxic response. The release of nitric oxide from this compound appears to be a key factor in its hepatoprotective effect, likely through the mitigation of oxidative stress and preservation of mitochondrial integrity. These findings position this compound as a potentially safer alternative to paracetamol, warranting further investigation and clinical evaluation.
References
- 1. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Species differences in the hepatotoxicity of paracetamol are due to differences in the rate of conversion to its cytotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hepatoprotection by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of nitric oxide in liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroparacetamol and Naproxcinod: A New Frontier in Anti-Inflammatory Therapy
In the landscape of analgesic and anti-inflammatory drug development, a novel class of compounds known as Cyclooxygenase-Inhibiting Nitric Oxide Donators (CINODs) has emerged, offering the potential for enhanced safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparative analysis of two prominent CINODs: nitroparacetamol and naproxcinod (B1676951). Both agents are designed to deliver the therapeutic benefits of their parent compounds, paracetamol and naproxen (B1676952) respectively, while mitigating common adverse effects through the localized release of nitric oxide (NO).
Executive Summary
This compound (NCX-701) is a nitric oxide-releasing derivative of paracetamol. Preclinical studies have demonstrated that it possesses significantly more potent anti-inflammatory and analgesic properties than its parent compound.[1][2] Notably, it also exhibits a favorable safety profile, particularly concerning hepatotoxicity, a known risk associated with high doses of paracetamol.[3][4]
Naproxcinod, a NO-releasing derivative of naproxen, has been developed to provide comparable analgesic and anti-inflammatory efficacy to naproxen but with a reduced risk of gastrointestinal and cardiovascular side effects.[5][6] Clinical trials have shown promising results in terms of its gastrointestinal tolerability and a more favorable blood pressure profile compared to naproxen.
This guide will delve into the mechanisms of action, present available preclinical and clinical data in a structured format, detail the experimental protocols used to generate this data, and provide visual representations of the proposed signaling pathways.
Mechanism of Action: A Dual Approach to Inflammation and Pain
Both this compound and naproxcinod are prodrugs that, upon metabolism, release their parent NSAID and a nitric oxide-donating moiety.[7][8] This dual mechanism is the cornerstone of the CINOD class.
The parent NSAID (paracetamol or naproxen) inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The released nitric oxide, on the other hand, exerts a range of protective effects. In the gastrointestinal tract, NO is known to maintain mucosal integrity and blood flow, counteracting the damaging effects of COX inhibition.[9] In the cardiovascular system, NO can promote vasodilation and inhibit platelet aggregation.[7]
Furthermore, the nitric oxide released from this compound has been suggested to contribute to its enhanced anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2, and potentially by inhibiting caspase-1 and the NF-κB signaling cascade.[1][10]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and naproxcinod from preclinical and clinical studies. It is important to note that a direct head-to-head preclinical comparison of these two compounds has not been identified in the reviewed literature. The data presented is from separate studies and should be interpreted accordingly.
Table 1: Preclinical Anti-Inflammatory and Analgesic Efficacy of this compound
| Experimental Model | Parameter | This compound (ED50) | Paracetamol (ED50) | Potency Ratio (this compound vs. Paracetamol) |
| Carrageenan-Induced Hindpaw Edema (Rat) | Anti-inflammatory effect | 169.4 µmol/kg (i.p.)[1][2] | >1986 µmol/kg (i.p.)[1][2] | >11.7 |
| Carrageenan-Induced Mechanical Hyperalgesia (Rat) | Analgesic effect | 156 µmol/kg (i.p.)[1][2] | 411.6 µmol/kg (i.p.)[1][2] | ~2.6 |
| Acetic Acid-Induced Abdominal Constrictions (Mouse) | Analgesic effect | 24.8 µmol/kg (p.o.)[1][2] | 506 µmol/kg (p.o.)[1][2] | ~20.4 |
Table 2: Clinical Efficacy and Safety of Naproxcinod in Osteoarthritis (Phase III Study)
| Outcome | Naproxcinod (750 mg bid) | Naproxen (500 mg bid) | Placebo |
| Gastrointestinal Events | |||
| Gastroduodenal Ulcers | Data suggests lower incidence than naproxen | - | - |
| Cardiovascular Events | |||
| Change in Systolic Blood Pressure | Similar to placebo | Increase observed | - |
| Efficacy (vs. Placebo) | |||
| WOMAC Pain Score | Statistically significant improvement | - | - |
| WOMAC Function Score | Statistically significant improvement | - | - |
| Patient's Global Assessment | Statistically significant improvement | - | - |
| Efficacy (vs. Naproxen) | |||
| Non-inferiority | Demonstrated | - | - |
Experimental Protocols
Carrageenan-Induced Hindpaw Edema in Rats
This model is a standard in vivo assay to screen for acute anti-inflammatory activity.
-
Animals: Male Wistar rats.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw.
-
Drug Administration: Test compounds (this compound, paracetamol) or vehicle are administered intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50, the dose that produces 50% of the maximum inhibitory effect, is then determined.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice.
-
Induction of Writhing: An intraperitoneal (i.p.) injection of 0.1 mL/10g body weight of a 0.6% acetic acid solution is administered.
-
Drug Administration: Test compounds (this compound, paracetamol) or vehicle are administered orally (p.o.) 60 minutes prior to the acetic acid injection.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the vehicle-treated control group. The ED50 is then calculated.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and naproxcinod.
Caption: Proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of naproxcinod.
Conclusion
This compound and naproxcinod represent a promising advancement in the development of anti-inflammatory and analgesic therapies. By incorporating a nitric oxide-donating moiety, these compounds aim to overcome the well-documented limitations of their parent drugs.
This compound exhibits markedly enhanced anti-inflammatory and analgesic efficacy in preclinical models compared to paracetamol, along with a potentially improved safety profile concerning liver toxicity. Naproxcinod has demonstrated in clinical trials comparable efficacy to naproxen with significant improvements in gastrointestinal and cardiovascular safety.
While a direct comparative study is needed to definitively establish the relative merits of this compound and naproxcinod, the available data suggests that both compounds are valuable candidates for further investigation and development. The choice between these or other CINODs in a clinical setting will likely depend on the specific patient profile, including their underlying risk factors for gastrointestinal, cardiovascular, and hepatic adverse events. The continued exploration of this class of drugs holds the potential to provide safer and more effective treatments for a wide range of inflammatory and pain-related conditions.
References
- 1. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naproxcinod: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naproxcinod | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. Role of nitric oxide in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a nitric oxide releasing derivative of paracetamol in a rat model of endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroparacetamol and Traditional NSAIDs: Efficacy and Safety Profiles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety of nitroparacetamol (NO-paracetamol) against traditional non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
This compound, a nitric oxide (NO)-donating derivative of paracetamol, has emerged as a promising analgesic and anti-inflammatory agent with a potentially superior safety profile compared to traditional NSAIDs. This guide delves into the mechanisms of action, comparative efficacy in preclinical models, and the critical differences in gastrointestinal and cardiovascular safety.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs, such as ibuprofen (B1674241), naproxen (B1676952), and diclofenac, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 enzyme in the gastrointestinal tract and kidneys can lead to significant side effects.[1][2][3][5]
This compound, on the other hand, combines the analgesic properties of paracetamol with the vasodilatory and cytoprotective effects of nitric oxide.[6][7][8] While the precise mechanism of paracetamol is not fully elucidated, it is thought to act centrally and may involve a COX-3 enzyme in the brain.[5] The addition of a nitric oxide-donating moiety is designed to counteract the adverse effects associated with traditional NSAIDs, particularly gastrointestinal damage, by maintaining mucosal blood flow.[7][8]
Efficacy in Preclinical Models
Preclinical studies have demonstrated that this compound exhibits enhanced analgesic and anti-inflammatory properties compared to its parent compound, paracetamol.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
In the rat carrageenan-induced paw edema model, a standard test for acute inflammation, this compound has shown significant anti-inflammatory effects where paracetamol has little to none.
| Treatment | Dose (µmol/kg, i.p.) | Edema Inhibition (ED₅₀) |
| This compound | - | 169.4 [9] |
| Paracetamol | >1986 | No significant activity [9] |
| Table 1: Anti-inflammatory activity in the rat carrageenan-induced paw edema model. |
Analgesic Efficacy: Acetic Acid-Induced Writhing
The acetic acid-induced writhing test in mice, a model of visceral pain, has shown this compound to be significantly more potent than paracetamol.
| Treatment | Dose (µmol/kg, p.o.) | Analgesic Potency (ED₅₀) |
| This compound | - | 24.8 [9][10] |
| Paracetamol | - | 506 [9][10] |
| Table 2: Analgesic activity in the mouse acetic acid-induced writhing test. |
While direct head-to-head studies of this compound against traditional NSAIDs are limited, studies on other NO-releasing NSAIDs, such as NO-naproxen, have shown comparable anti-inflammatory effects and superior analgesic effects to the parent NSAID.[10]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound by measuring the reduction of edema induced by carrageenan, a phlogistic agent.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Drug Administration: Test compounds (this compound, NSAID, or vehicle) are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Acetic Acid-Induced Writhing in Mice
This test evaluates the peripheral analgesic activity of a compound by counting the number of abdominal constrictions (writhes) induced by acetic acid.
-
Animal Preparation: Male Swiss-Webster mice (20-25g) are used.
-
Drug Administration: Test compounds are administered (i.p. or p.o.) 30 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).
-
Observation: Five minutes after the acetic acid injection, the number of writhes is counted for a period of 10 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.
Safety Profile: The Key Differentiator
The primary advantage of this compound over traditional NSAIDs is expected to be its improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.
Gastrointestinal Safety
Traditional NSAIDs are well-known to cause gastrointestinal complications, ranging from dyspepsia to peptic ulcers and bleeding.[11][12] This is a direct consequence of COX-1 inhibition, which reduces the production of protective prostaglandins in the gastric mucosa.[13] In contrast, paracetamol is generally considered to have a better gastrointestinal safety profile, although some studies suggest a dose-dependent risk.[14][15][16]
The nitric oxide-donating moiety of this compound is designed to mitigate the risk of gastrointestinal damage. Studies on NO-releasing derivatives of NSAIDs have shown a significant reduction in gastric ulceration compared to the parent compounds. For instance, NO-naproxen was found to cause significantly less gastric damage than naproxen in preclinical models.[10] A study on nitronaproxen showed that in rats treated with naproxen, 50-100% developed ulcers, while only 10% of those treated with nitronaproxen did.[17]
| Drug Class | Key Mechanism of GI Damage | Relative Risk of Upper GI Complications (vs. non-users) |
| Traditional NSAIDs | Inhibition of COX-1, leading to reduced prostaglandin (B15479496) synthesis and compromised mucosal defense.[11][13] | Diclofenac: ~4.0, Naproxen: ~5.6, Ibuprofen: ~2.7 [18] |
| Paracetamol | Not fully understood, but generally considered safer than NSAIDs at therapeutic doses.[14][15] | Low, but may be dose-dependent. [16][19] |
| This compound | The NO moiety is intended to preserve gastric mucosal blood flow, counteracting the potential for damage.[7][8] | Expected to be significantly lower than traditional NSAIDs. |
| Table 3: Comparative Gastrointestinal Safety Profile. |
Cardiovascular Safety
In recent years, concerns have been raised about the cardiovascular risks associated with traditional NSAIDs, including an increased risk of myocardial infarction, stroke, and heart failure.[5][6][20] This risk appears to be most pronounced with COX-2 selective inhibitors and some traditional NSAIDs like diclofenac.[9][21][22] The proposed mechanism involves the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of thromboxane (B8750289) A2 (a vasoconstrictor and platelet aggregator).[21]
Paracetamol is generally considered to have a lower cardiovascular risk profile compared to NSAIDs.[14] The nitric oxide component of this compound, being a potent vasodilator, is hypothesized to offer cardiovascular benefits or, at the very least, not to carry the same risks as traditional NSAIDs. However, more direct comparative studies are needed to fully establish the cardiovascular safety profile of this compound relative to traditional NSAIDs.
| Drug Class | Potential Mechanism of CV Risk | Relative Risk of Major Vascular Events (vs. placebo/non-use) |
| Traditional NSAIDs | Imbalance of prostacyclin and thromboxane A2, leading to a prothrombotic state.[21] | Diclofenac: ~1.4-1.6, Ibuprofen: ~1.5-2.2, Naproxen: ~0.9 (less consistent risk) [6][13][21] |
| Paracetamol | Generally considered to have a lower cardiovascular risk.[14] | Not significantly increased at therapeutic doses. |
| This compound | The NO moiety's vasodilatory properties may confer a cardioprotective effect. | Hypothesized to be lower than traditional NSAIDs. |
| Table 4: Comparative Cardiovascular Safety Profile. |
Conclusion
This compound represents a promising alternative to traditional NSAIDs, offering a dual mechanism of action that combines analgesia with a potentially safer profile. Preclinical data strongly suggest superior analgesic and anti-inflammatory efficacy compared to its parent compound, paracetamol. The addition of a nitric oxide-donating group is a key innovation aimed at mitigating the well-documented gastrointestinal and cardiovascular risks associated with traditional NSAID therapy. While direct, large-scale comparative clinical trials are still needed to definitively establish its superiority over existing NSAIDs, the current body of evidence positions this compound as a compound of significant interest for the future of pain and inflammation management. Researchers and drug development professionals should consider the potential of this novel therapeutic approach in addressing the unmet needs of patients who require effective pain relief without the adverse effects of traditional NSAIDs.
References
- 1. Endoscopic comparison of gastroduodenal injury with over-the-counter doses of new fast-dissolving ibuprofen and paracetamol formulations: a randomized, placebo-controlled, 4-way crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoscopic comparison of gastroduodenal injury with over-the-counter doses of new fast-dissolving ibuprofen and paracetamol formulations: a randomized, placebo-controlled, 4-way crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects and safety of (non-aspirin) NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastrointestinal safety of paracetamol: is there any cause for concern? | Semantic Scholar [semanticscholar.org]
- 9. Diclofenac use and cardiovascular risks: series of nationwide cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NO-naproxen vs. naproxen: ulcerogenic, analgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balancing the gastrointestinal benefits and risks of nonselective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrointestinal safety of paracetamol: is there any cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory potency and gastrointestinal toxicity of a new compound, nitronaproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Upper gastrointestinal complications among users of paracetamol - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. arthritis.org [arthritis.org]
- 21. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 22. uspharmacist.com [uspharmacist.com]
A Head-to-Head Comparison of Nitro-Aspirin and Nitroparacetamol for Researchers
In the quest for safer and more effective anti-inflammatory and analgesic agents, nitro-aspirin (NO-Aspirin) and nitroparacetamol (NO-Paracetamol) have emerged as promising candidates. These compounds are nitric oxide (NO)-donating derivatives of aspirin (B1665792) and paracetamol, respectively, designed to mitigate the side effects of the parent drugs while enhancing their therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of nitro-aspirin and this compound for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Both nitro-aspirin and this compound leverage the dual action of their parent molecule and the vasodilatory and cytoprotective effects of nitric oxide. However, their primary mechanisms of action diverge based on the distinct properties of aspirin and paracetamol.
Nitro-Aspirin (NCX-4016): The prototype of this class, NCX-4016, consists of aspirin linked to a nitric oxide-releasing moiety via a spacer.[1] Its mechanism involves:
-
Irreversible COX-1 and COX-2 Inhibition: Like aspirin, nitro-aspirin irreversibly acetylates and inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide Donation: The release of NO contributes to its anti-inflammatory effects through cGMP-dependent and -independent mechanisms.[1] This NO release is also crucial for its improved gastrointestinal safety profile compared to aspirin.[1]
-
Modulation of NF-κB Pathway: Nitro-aspirin has been shown to regulate the NF-κB signaling pathway, a critical controller of inflammatory gene expression.[1]
This compound (NCX-701): This compound is a NO-releasing derivative of paracetamol.[2] Its mechanism is believed to involve:
-
Central Analgesic Action: Similar to paracetamol, its primary analgesic effect is thought to be central, although the precise mechanism remains a subject of investigation.
-
Enhanced Anti-inflammatory Activity: Unlike paracetamol, which has weak anti-inflammatory effects, this compound exhibits significant anti-inflammatory properties, likely due to the actions of the released NO.[3][4] The NO moiety may contribute to the inhibition of pro-inflammatory mediators.
-
Spinal Cord Action: The antinociceptive effect of this compound is suggested to be mainly located within the spinal cord in animal models of arthritis.[2]
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head comparative studies of nitro-aspirin and this compound are limited in the available scientific literature. However, by examining their performance against their parent compounds in standardized preclinical models, we can infer their relative potencies.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay for evaluating anti-inflammatory efficacy.
| Compound | Administration Route | ED₅₀ (μmol/kg) | Parent Compound ED₅₀ (μmol/kg) | Fold Increase in Potency (vs. Parent) |
| Nitro-aspirin | i.p. ('late' phase) | 64.3[5] | >555 (Aspirin)[5] | >8.6 |
| This compound | i.p. | 169.4[3] | >1986 (Paracetamol)[3] | >11.7 |
ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.
Analgesic Activity
The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity.
| Compound | Administration Route | ED₅₀ (μmol/kg) | Parent Compound ED₅₀ (μmol/kg) | Fold Increase in Potency (vs. Parent) |
| Nitro-aspirin | p.o. | 154.7[5] | 242.8 (Aspirin)[5] | 1.6 |
| This compound | p.o. | 24.8[3] | 506 (Paracetamol)[3] | 20.4 |
ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.
Gastrointestinal Safety Profile
A primary driver for the development of these nitro-derivatives was to improve the gastrointestinal (GI) safety of NSAIDs.
-
Nitro-Aspirin: Human studies have demonstrated that a 7-day course of NCX-4016 resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin.[1] The NO moiety is believed to protect the gastric mucosa.
-
This compound: Paracetamol itself is associated with a low incidence of GI damage.[4] The addition of the NO-releasing group is not expected to increase GI toxicity and may offer further protective effects.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds, the following diagrams illustrate their proposed mechanisms of action and a typical experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (nitro-aspirin or this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., every hour for 4-6 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice
This model is employed to evaluate the peripheral analgesic effect of a substance.
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.
-
Grouping: Animals are randomly assigned to control, standard (e.g., aspirin), and test groups.
-
Drug Administration: The test compound (nitro-aspirin or this compound) or vehicle is administered, typically orally (p.o.).
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) following drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Conclusion
Nitro-aspirin and this compound represent significant advancements over their parent compounds, offering enhanced efficacy and improved safety profiles. Based on the available preclinical data, this compound appears to be a more potent analgesic than nitro-aspirin, while both exhibit substantial anti-inflammatory activity. The nitric oxide-donating moiety in both compounds is key to their reduced gastrointestinal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCX 4016, a nitric oxide-releasing aspirin derivative, exhibits a significant antiproliferative effect and alters cell cycle progression in human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Animal Models for Predicting Nitroparacetamol Efficacy in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nitroparacetamol (NCX-701), a nitric oxide (NO)-donating derivative of paracetamol, with its parent compound and other alternatives in preclinical animal models. The objective is to critically evaluate the utility of these models in predicting the therapeutic efficacy of this compound in humans for treating pain and inflammation. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes complex biological pathways and experimental workflows to aid in the assessment of this compound's potential.
Executive Summary
This compound has demonstrated enhanced analgesic and anti-inflammatory properties compared to paracetamol in various rodent models.[1][2][3][4] The addition of a nitric oxide-releasing moiety appears to not only augment its therapeutic effects but also potentially improve its safety profile, particularly concerning hepatotoxicity.[5] Preclinical evidence suggests this compound is effective in models of acute, inflammatory, and neuropathic pain, where paracetamol often shows limited efficacy.[1][2][4] While clinical trial data remains limited, the consistent preclinical profile of this compound underscores the importance of robust animal model validation for its continued development.[1][2]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound with paracetamol in established animal models of pain and inflammation.
Table 1: Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema and Hyperalgesia in Rats)
| Compound | Parameter | Dose (mg/kg, i.p.) | ED50 (μmol/kg) | % Inhibition | Reference |
| This compound | Paw Edema | 47.8 | 169.4 | Dose-dependent | [6] |
| Paracetamol | Paw Edema | up to 300 | >1986 | No significant effect | [6] |
| This compound | Mechanical Hyperalgesia | 44.0 | 156 | Dose-dependent | [6] |
| Paracetamol | Mechanical Hyperalgesia | 62.2 | 411.6 | Dose-dependent | [6] |
Table 2: Efficacy in a Model of Visceral Pain (Acetic Acid-Induced Abdominal Constrictions in Mice)
| Compound | Route of Administration | ED50 (μmol/kg) | Potency Ratio (vs. Paracetamol) | Reference |
| This compound | Oral | 24.8 | ~20x more potent | [3][6] |
| Paracetamol | Oral | 506 | - | [3][6] |
Signaling Pathway of this compound
This compound's mechanism of action is believed to be a combination of paracetamol's effects and those of the released nitric oxide.[1][7] NO can modulate pain and inflammation through various pathways, including the inhibition of cyclooxygenase (COX) activity, reduction of pro-inflammatory cytokine formation, and inhibition of the NF-κB signaling cascade.[6]
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
1. Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This model is used to assess the anti-inflammatory and analgesic effects of a compound in response to an acute inflammatory stimulus.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Mechanical hyperalgesia (sensitivity to a non-noxious mechanical stimulus) is assessed using a Randall-Selitto apparatus or von Frey filaments at the same time points.
-
This compound, paracetamol, or vehicle is administered intraperitoneally (i.p.) at specified doses before the carrageenan injection.
-
-
Endpoint: The percentage inhibition of paw edema and the increase in paw withdrawal threshold are calculated relative to the vehicle-treated group.
2. Acetic Acid-Induced Abdominal Constriction (Writhing) Test in Mice
This is a model of visceral pain used to screen for analgesic activity.
-
Animals: Male Swiss-Webster mice (20-25g).
-
Procedure:
-
Mice are pre-treated with this compound, paracetamol, or vehicle orally (p.o.).
-
After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally.
-
The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Endpoint: The percentage inhibition of writhing is calculated for the drug-treated groups compared to the vehicle-treated group.
Workflow for Validating Animal Models
The validation of animal models is a critical step in drug development to ensure their predictive value for human outcomes. The following workflow outlines the key stages in this process.
Caption: Workflow for validating animal models.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising analgesic and anti-inflammatory agent with a potentially improved safety profile over paracetamol. The animal models discussed have been instrumental in elucidating these properties. However, the translation of these findings to the clinical setting remains the ultimate validation.
Key considerations for future research include:
-
Head-to-head comparisons: Studies directly comparing this compound with current first-line treatments for specific pain states (e.g., NSAIDs for inflammatory pain, gabapentinoids for neuropathic pain) in relevant animal models are warranted.
-
Chronic dosing studies: Most preclinical studies have focused on acute administration. Chronic dosing studies in animal models are needed to assess long-term efficacy and safety.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrating PK/PD data from animal models can help in predicting effective human doses and dosing regimens.
-
Biomarker discovery: Identifying translatable biomarkers in animal models that correlate with efficacy could aid in patient selection and monitoring in future clinical trials.
References
- 1. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 5. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ncx-701 | C12H14N2O6 | CID 6918532 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Nitroparacetamol and Alternative Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug nitroparacetamol (NCX-701) against established analgesics: its parent compound paracetamol, and the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib (B62257). While preclinical data for this compound are promising, it is crucial to note the absence of comprehensive published human clinical trial data, which precludes a direct comparison of clinical efficacy and safety. This guide, therefore, presents the available preclinical evidence for this compound alongside the clinical data for the comparator drugs to offer a scientifically grounded perspective on its potential.
Executive Summary
This compound is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance analgesic and anti-inflammatory effects while mitigating the hepatotoxicity associated with paracetamol overdose.[1][2][3] Preclinical studies in animal models have demonstrated that this compound is a more potent analgesic and exhibits significant anti-inflammatory properties, unlike paracetamol.[1][4][5] Furthermore, it has shown a superior safety profile, particularly concerning liver damage.[6][7] In contrast, paracetamol, ibuprofen, and celecoxib have well-documented clinical profiles from numerous human trials, establishing their efficacy and safety for various pain indications.
Data Presentation: A Comparative Analysis
This compound vs. Paracetamol: Preclinical Efficacy
The following table summarizes the comparative preclinical data for this compound and paracetamol in rodent models of inflammation and pain.
| Parameter | This compound (NCX-701) | Paracetamol | Fold Potency Increase (this compound) | Animal Model |
| Anti-inflammatory Activity (Carrageenan-induced hindpaw edema) | ED₅₀: 169.4 µmol/kg | ED₅₀: >1986 µmol/kg | >11.7 | Rat |
| Analgesic Activity (Carrageenan-induced hyperalgesia) | ED₅₀: 156 µmol/kg | ED₅₀: 411.6 µmol/kg | ~2.6 | Rat |
| Analgesic Activity (Acetic acid-induced abdominal constrictions) | ED₅₀: 24.8 µmol/kg | ED₅₀: 506 µmol/kg | ~20.4 | Mouse |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. Data sourced from preclinical studies.[4][5]
Paracetamol, Ibuprofen, and Celecoxib: Clinical Efficacy in Osteoarthritis
The following table presents a summary of clinical trial data for paracetamol, ibuprofen, and celecoxib in the management of osteoarthritis pain.
| Drug | Dosage | Efficacy Measure (Pain Reduction vs. Placebo) | Key Adverse Events |
| Paracetamol | Up to 4000 mg/day | Modest effect | Risk of hepatotoxicity with overdose; generally well-tolerated at therapeutic doses.[8][9] |
| Ibuprofen | 1200-2400 mg/day | Significant reduction in pain and inflammation | Gastrointestinal issues (e.g., ulcers, bleeding), cardiovascular risks, renal effects.[10][11] |
| Celecoxib | 200-400 mg/day | Similar efficacy to ibuprofen with improved GI tolerability | Lower risk of GI adverse events compared to non-selective NSAIDs; potential cardiovascular risks.[12][13][14] |
Experimental Protocols
Preclinical Models for this compound Evaluation
Carrageenan-Induced Hindpaw Edema (Rat Model of Inflammation) This widely used model assesses the anti-inflammatory activity of a compound. An injection of carrageenan, an inflammatory agent, into the paw of a rat induces a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after drug administration and compared to a control group to determine the extent of edema inhibition.[5]
Acetic Acid-Induced Writhing (Mouse Model of Visceral Pain) This model evaluates the analgesic efficacy of a substance against visceral pain. An intraperitoneal injection of acetic acid in a mouse induces a characteristic stretching and writhing response. The number of writhes is counted over a specific period after drug administration and compared to a placebo-treated group to quantify the analgesic effect.[5]
Hepatotoxicity Assessment (Rat Model) To evaluate potential liver damage, rats are administered high doses of the test compound (e.g., paracetamol or an equimolar dose of this compound). After a set period, blood samples are collected to measure the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). Elevated levels of these enzymes are indicative of liver cell damage.[7]
Signaling Pathways and Mechanisms of Action
Proposed Signaling Pathway for this compound
This compound is believed to exert its effects through a dual mechanism of action, combining the properties of its parent molecule, paracetamol, with the therapeutic effects of nitric oxide.[1][2]
Caption: Dual mechanism of this compound.
Signaling Pathway for Paracetamol
The precise mechanism of paracetamol is not fully elucidated but is thought to involve central nervous system pathways.[15][16][17][18][19]
Caption: Central mechanisms of Paracetamol.
Signaling Pathway for NSAIDs (Ibuprofen and Celecoxib)
NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[10][11][12][13][14][20][21][22][23]
Caption: NSAID mechanism via COX inhibition.
Conclusion
This compound represents an innovative approach to analgesic and anti-inflammatory therapy. Preclinical evidence strongly suggests that by incorporating a nitric oxide-donating moiety, this compound may offer superior efficacy and a significantly improved safety profile, particularly concerning hepatotoxicity, when compared to its parent compound, paracetamol.[6][24] However, the lack of published human clinical trial data makes it impossible to definitively position this compound against established clinical alternatives like ibuprofen and celecoxib. While the preclinical findings are compelling for the research and drug development community, further clinical investigation is essential to validate these promising results and determine the ultimate therapeutic value of this compound in a clinical setting.
References
- 1. This compound (NCX-701) and pain: first in a series of novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NCX-701) and pain: first in a series of novel analgesics. | Semantic Scholar [semanticscholar.org]
- 4. This compound exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti-inflammatory and anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the effect of this compound and paracetamol on liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effect of this compound and paracetamol on liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Paracetamol - Wikipedia [en.wikipedia.org]
- 18. dovepress.com [dovepress.com]
- 19. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. ClinPGx [clinpgx.org]
- 22. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 23. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Gastrointestinal Safety of Nitroparacetamol and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gastrointestinal (GI) safety profiles of nitroparacetamol and the conventional non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). The information is compiled from preclinical and clinical studies to assist in research and drug development.
Introduction
Naproxen is a widely used NSAID for managing pain and inflammation. However, its use is associated with a significant risk of gastrointestinal complications, including ulcers and bleeding.[1] This toxicity is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing gastroprotective prostaglandins (B1171923).[2]
This compound (NCX-701) is a novel analgesic designed to mitigate the GI side effects associated with traditional NSAIDs.[3][4] It is a nitric oxide (NO)-donating derivative of paracetamol. Paracetamol itself is known for a better GI safety profile compared to NSAIDs.[5][6][7] The addition of the nitric oxide-releasing moiety is intended to further enhance its gastrointestinal tolerability, as NO is an endogenous molecule with key roles in maintaining gastric mucosal integrity.[3][4]
Mechanism of Action and Gastrointestinal Effects
Naproxen: A Conventional NSAID
Naproxen exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[2] The inhibition of COX-1 in the gastric mucosa leads to a decrease in the synthesis of prostaglandins, which are vital for:
-
Stimulating mucus and bicarbonate secretion, forming a protective barrier against gastric acid.
-
Maintaining mucosal blood flow, which is essential for tissue health and repair.
The reduction in these protective factors makes the gastric mucosa more susceptible to injury from gastric acid and other irritants, leading to the formation of erosions and ulcers.[2]
This compound: A Nitric Oxide-Donating Analgesic
This compound is designed to offer a safer alternative by combining the analgesic properties of paracetamol with the gastroprotective effects of nitric oxide.[3][4] While direct comparative studies on the GI effects of this compound versus naproxen are limited, the rationale for its improved safety is based on two key aspects:
-
The Parent Molecule: Paracetamol, the parent compound of this compound, has a well-established lower risk of GI toxicity compared to NSAIDs like naproxen.[5][6][7]
-
The Nitric Oxide Moiety: The release of nitric oxide is expected to counteract the potential for gastric damage. NO plays a crucial role in gastric mucosal defense through several mechanisms, including:
-
Increasing mucosal blood flow.
-
Inhibiting the adhesion of leukocytes to the vascular endothelium, a key event in NSAID-induced mucosal injury.
-
Modulating gastric acid secretion and motility.
-
Studies on other NO-releasing NSAIDs, such as NO-naproxen, have demonstrated a significant reduction in gastric and intestinal damage compared to the parent NSAID, providing strong evidence for the gastro-sparing effect of the NO-donating group.
Quantitative Data on Gastrointestinal Safety
| Parameter | Naproxen | NO-Naproxen | This compound | Source |
| Gastric Damage (Mean Lesion Score) | High | Significantly Lower than Naproxen | Data not available from direct comparative studies. Expected to be very low based on mechanism. | |
| Intestinal Damage (Mean Lesion Score) | Present | Significantly Lower than Naproxen | Data not available from direct comparative studies. Expected to be very low. | |
| Mechanism of GI Toxicity | Inhibition of COX-1 and COX-2, leading to decreased prostaglandin (B15479496) synthesis. | Inhibition of COX enzymes; however, the released NO counteracts the damaging effects. | Primarily related to the parent molecule (paracetamol), with the NO moiety providing additional protection. | [2] |
| Gastroprotective Mechanism | None | Release of nitric oxide (NO) leading to increased mucosal blood flow and other protective effects. | Inherently lower GI toxicity of paracetamol, further enhanced by the gastroprotective effects of NO. | [3][4] |
Experimental Protocols
Naproxen-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the ulcerogenic potential of NSAIDs and the efficacy of gastroprotective agents.
1. Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment, with free access to water.
2. Drug Administration: Naproxen is suspended in a vehicle (e.g., 1% carboxymethylcellulose) and administered orally or subcutaneously at a dose known to induce gastric lesions (e.g., 20-40 mg/kg).
3. Assessment of Gastric Damage:
- Animals are euthanized at a specific time point after naproxen administration (e.g., 4-6 hours).
- The stomachs are removed, opened along the greater curvature, and rinsed with saline.
- The gastric mucosa is examined for lesions under a dissecting microscope.
- The severity of gastric damage is often quantified using an ulcer index. This can be based on the number and severity of lesions (e.g., scoring on a scale of 0-5) or by measuring the total length of the lesions.
4. Histological Examination: Stomach tissue samples can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis to assess the depth of the lesions and associated inflammation.
Assessment of this compound Gastrointestinal Safety (Hypothetical Protocol)
A similar experimental design to the naproxen model would be employed to assess the gastrointestinal safety of this compound.
1. Animals and Dosing:
- Groups of rats would receive either vehicle, naproxen (as a positive control), or different doses of this compound.
- The doses of this compound would be selected based on its effective analgesic dose range.
2. Evaluation of Gastrointestinal Damage:
- The primary endpoint would be the ulcer index, assessed as described for the naproxen model.
- Secondary endpoints could include measurements of gastric mucosal blood flow, mucus and bicarbonate secretion, and markers of inflammation and oxidative stress in the gastric tissue.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Naproxen-Induced Gastrointestinal Damage
Caption: Naproxen inhibits COX enzymes, reducing protective prostaglandins and leading to GI damage.
Protective Signaling Pathway of this compound
Caption: this compound releases NO, activating pathways that enhance gastric mucosal defense.
Experimental Workflow for Comparing Gastrointestinal Safety
Caption: Workflow for preclinical assessment of GI safety of test compounds against a control.
Conclusion
Based on its mechanism of action and supportive evidence from studies on other NO-donating NSAIDs, this compound holds significant promise as an analgesic with a superior gastrointestinal safety profile compared to naproxen. The combination of a parent molecule with inherently low GI toxicity and a nitric oxide-releasing moiety provides a strong rationale for its gastro-sparing properties. However, direct comparative studies with quantitative GI endpoints are needed to definitively establish the degree of its improved safety over conventional NSAIDs like naproxen.
References
- 1. Gastrointestinal safety of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (NCX‐701) and Pain: First in a Series of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal safety of paracetamol: is there any cause for concern? | Semantic Scholar [semanticscholar.org]
- 6. Gastrointestinal safety of paracetamol: is there any cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative analysis of the NO-releasing properties of different NSAID derivatives
A Comparative Guide to the Nitric Oxide-Releasing Properties of NSAID Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nitric oxide (NO)-releasing nonsteroidal anti-inflammatory drugs (NO-NSAIDs), a class of compounds developed to mitigate the gastrointestinal side effects of traditional NSAIDs. By covalently linking a nitric oxide-releasing moiety to a conventional NSAID, these derivatives aim to retain anti-inflammatory efficacy while offering enhanced gastrointestinal safety.[1][2] This is achieved through the beneficial effects of NO, which include maintaining mucosal blood flow and inhibiting leukocyte adhesion, thereby counteracting the gastric damage caused by the inhibition of protective prostaglandins (B1171923).[2][3][4]
Dual Mechanism of Action
NO-NSAIDs, also known as COX-inhibiting nitric oxide donators (CINODs), function through a dual mechanism.[1] The parent NSAID molecule inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins involved in inflammation and pain.[5][6] Simultaneously, upon enzymatic cleavage in the body, the compound releases nitric oxide.[2] This released NO provides gastroprotection, addressing the primary limitation of long-term NSAID therapy.[7][8]
dot
Caption: Dual mechanism of NO-NSAIDs.
Comparative Performance Data
The following tables summarize experimental data comparing the anti-inflammatory/analgesic efficacy and gastrointestinal toxicity of various NO-NSAID derivatives with their parent compounds.
Table 1: Comparative Anti-inflammatory and Analgesic Efficacy
| NO-NSAID Derivative | Parent NSAID | Experimental Model | Key Finding | Reference(s) |
| NO-Naproxen | Naproxen (B1676952) | Acetic acid-induced writhing (rat) | Superior analgesic effects; ~10-fold more potent than naproxen. | [9][10] |
| NO-Naproxen | Naproxen | Carrageenan-induced paw edema (rat) | Comparable anti-inflammatory effects to naproxen. | [10] |
| NO-Naproxen | Naproxen | Freund's adjuvant arthritis (rat) | More effective at lower doses than naproxen in reducing nociception and T-cell proliferation. | [11][12] |
| NO-Aspirin (NCX-4016) | Aspirin | Platelet aggregation | Inhibits platelet aggregation induced by both aspirin-sensitive and -insensitive agonists. | [13] |
| HCT-2037 (NO-S-ketoprofen) | S-ketoprofen | Spinal cord nociceptive reflexes (rat) | Approximately twofold more potent than S-ketoprofen (ID₅₀: 0.75 µmol/kg vs 1.3 µmol/kg). | [14][15] |
| HCT-2040 (NO-S-ketoprofen) | S-ketoprofen | Spinal cord nociceptive reflexes (rat) | Equieffective with S-ketoprofen (ID₅₀: 1.6 µmol/kg vs 1.3 µmol/kg). | [14][15] |
| Various Glycolamides | Naproxen | Carrageenan-induced paw edema (rat) | Exhibited anti-inflammatory activity equivalent to the parent NSAID. | [16] |
Table 2: Comparative Gastrointestinal (GI) Toxicity
| NO-NSAID Derivative | Parent NSAID | Experimental Model | Key Finding | Reference(s) |
| NO-Naproxen | Naproxen | Acute gastric injury model (rat) | Produced significantly less gastric damage than naproxen. | [10] |
| NO-Aspirin (NCX-4016) | Aspirin | Human volunteers (7-day course) | Resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin. | [13] |
| NO-Flurbiprofen | Flurbiprofen | Animal models | Markedly reduced GI toxicity while retaining anti-inflammatory activity. | [9] |
| NO-Diclofenac | Diclofenac | Animal models | Minimized GI injury compared to the parent compound. | [17] |
| Various Glycolamides | Naproxen | Gastric tolerance study (rat) | Demonstrated significant gastro-sparing properties at equimolar doses. | [16] |
Signaling Pathways
NO-NSAIDs influence multiple intracellular signaling pathways. The NSAID component primarily acts on the cyclooxygenase pathway.[18] The released NO can modulate other pathways, including the NF-κB and MAP kinase (MAPK) pathways, which are crucial in inflammation and apoptosis.[13][19] For instance, NO-NSAIDs have been shown to induce S-nitrosylation of NF-κB and caspase-3, providing a mechanism for their enhanced anti-inflammatory and potential chemopreventive effects.[19] Traditional NSAIDs have also been shown to suppress the ERK signaling pathway, a component of the MAPK cascade.[20]
dot
Caption: Key signaling pathways modulated by NO-NSAIDs.
Experimental Protocols
Quantification of Nitric Oxide Release: The Griess Assay
The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[21]
Principle: The assay involves a two-step diazotization reaction. Nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, purple-colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[21][22] Since NO can also be oxidized to nitrate (B79036) (NO₃⁻) in biological samples, a preliminary step to reduce nitrate to nitrite using nitrate reductase is often required for total NO production measurement.[23]
Methodology:
-
Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates. Deproteinize samples if necessary, avoiding acid precipitation methods which can lead to nitrite loss.[22]
-
(Optional) Nitrate Reduction: For total NO measurement, incubate samples with nitrate reductase and its cofactor (e.g., NADH) for 30 minutes at 37°C to convert nitrate to nitrite.[23]
-
Griess Reaction:
-
Pipette 50-100 µL of standard (sodium nitrite) or sample into a 96-well plate.[24]
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[24]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water).[24]
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[25]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated with known concentrations of sodium nitrite.[21]
dot
Caption: Experimental workflow for the Griess Assay.
Note: Alternative, more sensitive methods for NO detection include ozone-based chemiluminescence, which can measure NO directly in gas or liquid phases.[26][27]
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animal Grouping: Fast rats overnight and divide them into control, standard (parent NSAID), and test (NO-NSAID derivative) groups.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][16]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.
Assessment of Gastrointestinal Toxicity: Gastric Ulcer Index
This protocol is used to quantify the ulcerogenic potential of NSAIDs and their derivatives.
Methodology:
-
Animal Grouping and Dosing: Fast rats for 24 hours with free access to water. Administer a high dose of the parent NSAID or an equimolar dose of the NO-NSAID derivative orally.
-
Observation Period: Keep the animals for a specified period (e.g., 4-6 hours) post-dosing.
-
Tissue Collection: Sacrifice the animals by cervical dislocation. Remove the stomach and open it along the greater curvature.
-
Lesion Scoring: Gently rinse the stomach with saline to visualize the gastric mucosa. Examine the mucosa for lesions, ulcers, or hemorrhages using a magnifying glass.
-
Ulcer Index Calculation: Score the lesions based on their number and severity (e.g., 0=no lesion, 1=petechiae, 2=ulcer <1mm, etc.). The sum of the scores for each animal represents its ulcer index. Compare the mean ulcer index of the NO-NSAID group to the parent NSAID group.[10]
References
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - ProQuest [proquest.com]
- 8. Nitric oxide-releasing nonsteroidal anti-inflammatory drugs: novel gastrointestinal-sparing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NO-naproxen vs. naproxen: ulcerogenic, analgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the antinociceptive activity of two new NO-releasing derivatives of the NSAID S-ketoprofen in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the antinociceptive activity of two new NO-releasing derivatives of the NSAID S-ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of a series of N-substituted naproxen glycolamides: nitric oxide-donor naproxen prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 18. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research Portal [iro.uiowa.edu]
Safety Operating Guide
Proper Disposal of Nitroparacetamol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Nitroparacetamol, a nitric oxide-releasing derivative of paracetamol, requires careful handling and disposal due to its chemical nature as a nitrated organic compound. This guide provides essential information and step-by-step procedures for its safe disposal.
Immediate Safety and Logistical Information
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and the unique capabilities of your facility's waste management program.
Key Principles for this compound Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Like many nitrated organic compounds, it can be harmful to the environment and may be considered hazardous waste.[1]
-
Segregate this compound waste. Do not mix it with other waste streams, particularly not with general laboratory trash or non-hazardous chemical waste, unless explicitly instructed to do so by your EHS department.
-
Properly label all waste containers. Clearly mark containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store waste safely. Keep waste containers sealed and in a designated, well-ventilated hazardous waste accumulation area until they are collected by a certified waste management vendor.
Step-by-Step Disposal Procedures
-
Consult Your Institutional EHS Guidelines: This is the most critical first step. Your EHS department will provide specific instructions on how to manage this compound waste in your laboratory. They will have established protocols with approved waste management vendors.
-
Segregation and Containerization:
-
Place solid this compound waste into a dedicated, leak-proof, and chemically compatible container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and "this compound." Include the molecular formula (C₁₂H₁₄N₂O₆).
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.
-
-
Arrange for Waste Pickup:
-
Follow your institution's established procedure for requesting a hazardous waste pickup. This is typically managed through the EHS department.
-
Ensure that all required paperwork is completed accurately and accompanies the waste container.
-
This compound Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₆[2][3] |
| Molecular Weight | 282.25 g/mol [2][3] |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to handle it as hazardous waste for disposal by a professional waste management company, which will likely use high-temperature incineration.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures safety and regulatory compliance.
References
Personal protective equipment for handling Nitroparacetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nitroparacetamol in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Summary and Personal Protective Equipment
This compound is a flammable solid that is harmful if swallowed or inhaled. It can cause skin and eye irritation, and may lead to respiratory irritation. Prolonged or repeated exposure may cause damage to organs. Due to the absence of established Occupational Exposure Limits (OELs), stringent adherence to the following personal protective equipment (PPE) recommendations is mandatory.
Table 1: Hazard Classification of this compound
| Hazard Classification | GHS Code | Description |
| Flammable Solid | H228 | A solid which is readily combustible, or may cause or contribute to fire through friction. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation. |
| Specific Target Organ Toxicity - Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure. |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile rubber), disposable. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Body Protection | Lab Coat/Gown | Long-sleeved, flame-retardant, and chemical-resistant. | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. | To protect eyes and face from splashes, dust, and aerosols. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator is required when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of harmful dust particles. |
| Foot Protection | Closed-toe shoes | Substantial, non-permeable shoes. | To protect feet from spills. |
Procedural Workflow for Safe Handling
Figure 1. A procedural workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling and Use
This protocol provides a step-by-step guide for the safe handling of this compound during routine laboratory use.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a flame-retardant and chemical-resistant lab coat.
-
Don a NIOSH-approved N95 respirator.
-
Wear ANSI Z87.1 compliant safety goggles.
-
Put on the first pair of nitrile gloves.
-
If a high risk of splashing is anticipated, wear a face shield over the safety goggles.
-
Don a second pair of nitrile gloves, ensuring the outer glove covers the cuff of the lab coat.
3. Handling and Weighing:
-
Perform all manipulations of solid this compound within the certified chemical fume hood.
-
Use a dedicated, clean spatula for transferring the powder.
-
Weigh the desired amount of this compound onto a tared weigh boat or directly into a suitable container within the fume hood.
-
Close the primary container of this compound immediately after use.
4. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation. Never use an open flame.
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container. |
| Solutions Containing this compound | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Logical Workflow for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram illustrates the decision-making process.
Figure 2. A logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
